Product packaging for Folate sodium(Cat. No.:CAS No. 29704-76-5)

Folate sodium

Cat. No.: B1496492
CAS No.: 29704-76-5
M. Wt: 485.4 g/mol
InChI Key: SWIRFWUEJODNRG-LTCKWSDVSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Folate sodium is the soluble sodium salt form of Folic Acid (Vitamin B9), a fundamental cofactor in one-carbon (1C) metabolism and essential for DNA and RNA biosynthesis . This compound is critical for research involving cellular biochemistry, particularly in studies of rapid cell division, such as in cancer models, erythropoiesis, and developmental biology . Its key research value lies in its enhanced physicochemical properties; unlike neutral folic acid, which has low solubility, the sodium salt offers significantly higher dissolution rates in aqueous solutions, especially at physiological pH, making it an ideal choice for cell culture media, in vitro assays, and the preparation of stable buffer solutions . In the research setting, this compound serves as a key reagent to investigate enzymatic processes and one-carbon transfer reactions, including the synthesis of purines, pyrimidines, and methionine . It is also utilized in nanomaterial science and nanotechnology as a precursor for nitrogen-doped carbonaceous materials and in the development of targeted drug delivery systems that exploit folate-receptor interactions . When handled in the laboratory, note that folate salts are sensitive to factors such as light, heat, and pH; solutions are inactivated by ultraviolet light and can decompose rapidly unless protected . The following specifications define our high-purity product: - Chemical Formula: C19H17N7Na2O6 - CAS Number: 6484-89-5 - Synonym: Sodium Pteroylglutamate - Solubility: Highly soluble in water - Storage: Preserve in well-closed, light-resistant containers at 15-30°C This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N7Na2O6 B1496492 Folate sodium CAS No. 29704-76-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

29704-76-5

Molecular Formula

C19H17N7Na2O6

Molecular Weight

485.4 g/mol

IUPAC Name

disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C19H19N7O6.2Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);;/q;2*+1/p-2/t12-;;/m0../s1

InChI Key

SWIRFWUEJODNRG-LTCKWSDVSA-L

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+]

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+]

Other CAS No.

6484-89-5

sequence

XE

Origin of Product

United States

Foundational & Exploratory

Folate Sodium Salt: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Folate sodium salt, a water-soluble B vitamin (B9), is the sodium salt form of folic acid.[1] It is a critical nutrient in a vast array of biological processes, primarily serving as a cofactor in one-carbon transfer reactions.[2][3] These reactions are fundamental to the synthesis of nucleic acids (DNA and RNA) and amino acids, making this compound salt indispensable for cell division, growth, and the maturation of blood cells.[1][4] Its enhanced solubility and bioavailability compared to folic acid make it a preferred compound in various research and therapeutic applications, from cell culture to drug development.[1] This guide provides an in-depth overview of the core properties of this compound salt, detailed experimental protocols, and a visualization of its key metabolic and signaling pathways.

Core Chemical and Physical Properties

This compound salt is typically available as a monosodium or disodium salt. Its properties can vary slightly depending on the specific salt form. The compound consists of a pteridine ring linked to para-aminobenzoic acid and glutamic acid.[1]

PropertyValueReference
Molecular Formula C₁₉H₁₈N₇NaO₆ (Monosodium) / C₁₉H₁₇N₇Na₂O₆ (Disodium)[5][6]
Molecular Weight 463.38 g/mol (Monosodium) / 485.36 g/mol (Disodium)[5][6][7][8]
CAS Number 6484-89-5[1][5][6]
Appearance Yellow to yellowish-orange crystalline powder[5][9]
Melting Point Decomposes above 250 °C[1]
Purity >98% (Typical)[6]

Solubility and Stability

The solubility of folate is highly pH-dependent. The sodium salt form offers improved solubility over the free acid, particularly in neutral to alkaline solutions.

SolventSolubilityNotesReference
Water Slightly soluble (1.6 mg/L at 25°C for free acid). Solubility increases in boiling water.The free acid is insoluble in aqueous solutions below pH 5.[1][9][10]
Alkaline Solutions SolubleReadily dissolves in solutions of alkali hydroxides (e.g., 0.1 M NaOH) and carbonates.[1][9][10][11]
DMSO SolubleA common solvent for preparing stock solutions.[1][6]
Methanol Slightly soluble[1][9]
Ethanol, Butanol Less soluble than in methanol[1][9]
Other Organic Solvents InsolubleInsoluble in acetone, chloroform, ether, and benzene.[1][9]

Stability Considerations:

  • Light Sensitivity: this compound salt is photolabile and can be inactivated by UV light. Solutions should be protected from light.[10][12]

  • Thermal Stability: While the solid powder is stable, solutions can be degraded by heat. Both acidic and alkaline solutions are susceptible to destruction upon heating.[10]

  • pH Stability: Alkaline solutions are reasonably stable when stored in the dark.[10]

  • Oxidizing/Reducing Agents: The compound is incompatible with strong oxidizing and reducing agents, as well as heavy metal ions.[9]

Biological Role and Signaling Pathways

Folate's primary biological function is in one-carbon metabolism, which is essential for the de novo synthesis of purines and thymidylate, required for DNA synthesis and repair. It also plays a key role in the methylation cycle, which is vital for regulating gene expression and protein function.

Folate Metabolism and One-Carbon Transfer

Dietary folate is converted into its biologically active form, tetrahydrofolate (THF), via the enzyme dihydrofolate reductase (DHFR). THF and its derivatives then act as donors of one-carbon units in various metabolic pathways.

Folate_Metabolism cluster_THF_Conversion FolicAcid Folic Acid (Folate) DHF Dihydrofolate (DHF) FolicAcid->DHF NADPH -> NADP+ DHFR DHFR FolicAcid->DHFR THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHF->DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine Serine Glycine Glycine Serine->Glycine Serine->MethyleneTHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF dTMP dTMP (Thymidylate) MethyleneTHF->dTMP TS Thymidylate Synthase MethyleneTHF->TS MTHFR MTHFR MethyleneTHF->MTHFR Methionine Methionine MethylTHF->Methionine MS Methionine Synthase MethylTHF->MS dUMP dUMP dUMP->dTMP dUMP->TS DNAsynthesis DNA Synthesis dTMP->DNAsynthesis Homocysteine Homocysteine Homocysteine->Methionine Homocysteine->MS Methylation Methylation Cycle Methionine->Methylation DHFR->THF TS->dTMP MTHFR->MethylTHF MS->Methionine

Caption: Core folate metabolic pathway for one-carbon transfer.

Folate Receptor (FOLR1) Signaling

Beyond its metabolic role, folate can initiate intracellular signaling through the folate receptor alpha (FOLR1), which is often overexpressed in cancer cells. This signaling is independent of one-carbon metabolism and can promote cell proliferation and survival.

FOLR1_Signaling cluster_membrane Cell Membrane Folate Folate FOLR1 Folate Receptor 1 (FOLR1) Folate->FOLR1 Binding JAK JAK FOLR1->JAK Activation ERK ERK1/2 FOLR1->ERK Activation STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Non-canonical signaling pathways mediated by FOLR1.

Experimental Protocols and Methodologies

Preparation of Stock Solutions

Due to its limited solubility in water at neutral pH, stock solutions of this compound salt for research are typically prepared in an alkaline solution or DMSO.

  • Protocol for Alkaline Stock (e.g., for Cell Culture):

    • Weigh the desired amount of this compound salt powder.

    • Dissolve the powder in 0.1 M NaOH or a sodium bicarbonate solution. A common concentration for a stock solution is 1-10 mg/mL.[10]

    • Ensure complete dissolution, using gentle warming if necessary, but avoid boiling.[10]

    • For cell culture applications, sterilize the solution by passing it through a 0.22 µm filter.[13]

    • Aliquot the sterile stock solution into light-protecting tubes and store at -20°C or -80°C.[1][13]

  • Protocol for DMSO Stock:

    • Dissolve this compound salt powder directly in high-purity DMSO to the desired concentration.[6]

    • Aliquot and store at -20°C, protected from light and moisture.

Analytical Quantification: UV-Vis Spectrophotometry

This method is suitable for quantifying folic acid in solutions, such as in fortified salt analysis.[14][15]

  • Methodology:

    • Solvent/Blank: Use 0.1 M sodium carbonate or 0.1 M NaOH solution as the solvent and for the blank measurement.[11][15]

    • Standard Curve Preparation: Prepare a series of standard solutions of this compound salt with known concentrations (e.g., 1-25 µg/mL) in the chosen solvent.[15]

    • Sample Preparation: Dissolve the unknown sample in the solvent, ensuring the final concentration falls within the range of the standard curve. This may require dilution.

    • Measurement: Measure the absorbance of the standards and the sample using a UV-Vis spectrophotometer. Folic acid has three absorbance maxima at approximately 256 nm, 283 nm, and 365 nm. The peak at 283 nm or 285 nm is often selected for quantification.[11][14]

    • Quantification: Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the linear regression equation from the curve to calculate the concentration of the unknown sample.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC provides a more specific and sensitive method for quantification, particularly in complex matrices. The following is based on the USP monograph for Folic Acid Tablets.[16]

  • Methodology:

    • Column: C18 (RP-18) end-capped column.

    • Mobile Phase: A buffered aqueous solution. For example: 35.1 g of sodium perchlorate and 1.40 g of monobasic potassium phosphate in 1 L of water, with 40 mL of methanol. Adjust pH to 7.2 with 1 N potassium hydroxide.[16]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 283 nm).

    • Standard Preparation: Prepare a standard solution of USP Folic Acid Reference Standard (RS) in the mobile phase or an appropriate diluent.

    • Sample Preparation: Dissolve the sample containing this compound salt in the diluent, filter through a 0.45 µm filter, and inject into the HPLC system.

    • Analysis: Compare the peak area of the analyte in the sample chromatogram to the peak area in the standard chromatogram to determine the concentration.

Storage and Handling

Proper storage is crucial to maintain the integrity and activity of this compound salt.

ConditionPowderStock Solution (Aqueous/DMSO)
Short-Term 0 - 4°C (days to weeks)-20°C (1 month)
Long-Term -20°C (months to years)-80°C (6 months)
Protection Store in a dry, dark place.Store in light-protecting aliquots to avoid freeze-thaw cycles.

References for Storage Table:[1][6][7][13]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Sodium Folate in Aqueous Solution

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium folate (Na-FA) in aqueous solutions. Sodium folate, the salt form of folic acid (Vitamin B9), is a critical molecule in various biological processes and a key targeting ligand in advanced drug delivery systems. Understanding its behavior in aqueous environments is paramount for its effective application in research and pharmaceutical development. This document details its solubility, stability, aggregation phenomena, and spectroscopic characteristics, supported by structured data tables, detailed experimental protocols, and clear visual diagrams.

Core Physicochemical Properties

The behavior of sodium folate in an aqueous solution is intrinsically linked to the properties of its parent molecule, folic acid. Folic acid is a polyprotic acid, and its solubility, stability, and spectroscopic characteristics are highly dependent on the pH of the medium. Sodium folate is generally more soluble than folic acid, particularly at neutral and acidic pH, due to the deprotonation of one of the carboxylic acid groups.[1]

Solubility and pH-Dependence

Folic acid's aqueous solubility is very low, particularly in acidic conditions, but increases significantly in neutral to alkaline solutions where its carboxylic acid groups are deprotonated.[2][3][4] The solubility of folic acid in water is approximately 1.6 mg/L (or 0.0016 mg/mL) at 25°C.[5][6] However, this value increases dramatically with pH.[2][4] Sodium folate, being a salt, exhibits higher initial solubility.

Table 1: Solubility of Folic Acid at Various pH Values

pH Solubility Reference
< 5 Almost insoluble [7]
7.0 183 times higher than at pH 1.0 [4]
> 5 Significantly increased solubility [2]
4.0-4.8 pH of a 1 g / 10 mL aqueous suspension [8]

| 6.5-8.0 | pH of solutions made with NaHCO₃ |[8] |

pKa Values and Ionization States

The pH-dependent behavior of folate is governed by its multiple ionizable groups. The molecule has several pKa values corresponding to the protonation of the pteridine ring, the p-aminobenzoic acid moiety, and the two carboxylic acid groups of the glutamate residue. The specific protonation sites can vary, but the overall charge of the molecule changes significantly across the pH spectrum.

Table 2: Reported pKa Values for Folic Acid

pKa Value Corresponding Group (Probable Assignment) Reference(s)
~2.3 - 2.5 Pteridine Ring (N1) [9]
~3.4 - 3.5 α-Carboxylic Acid (Glutamate) [8][9]
~4.3 - 4.8 γ-Carboxylic Acid (Glutamate) [8][9]

| ~8.0 | Pteridine Ring (N3-H/CO) |[9] |

At physiological pH (~7.4), the carboxylic acid groups are deprotonated, making the molecule anionic. The different ionization states of folate at varying pH levels are illustrated in the diagram below.

G cluster_main pH-Dependent Ionization States of Folate cluster_legend Legend H4Fol H4Fol⁺ (Fully Protonated) pH < 2 H3Fol H3Fol (Neutral Zwitterion) pH ~ 2.4 H4Fol->H3Fol pKa ~2.4 -H⁺ H2Fol H2Fol⁻ (Anion) pH ~ 3.5 H3Fol->H2Fol pKa ~3.5 -H⁺ HFol HFol²⁻ (Dianion) pH ~ 4.8 H2Fol->HFol pKa ~4.8 -H⁺ Fol Fol³⁻ (Trianion) pH > 8 HFol->Fol pKa ~8.0 -H⁺ a HnFol: Folate molecule with 'n' protons b pKa: Acid dissociation constant

Caption: Logical flow of folate deprotonation as pH increases.

Stability in Aqueous Solution

Folates are known to be sensitive molecules, with their stability influenced by temperature, pH, light, and oxygen.[10]

  • pH: Folates generally exhibit the highest stability at neutral or slightly alkaline pH (pH 7-9).[11][12] Stability tends to decrease in acidic conditions, particularly for reduced folates like tetrahydrofolate.[12][13]

  • Temperature: Thermal degradation is a significant factor, especially at non-neutral pH.[12] Folic acid is generally more thermostable than its reduced derivatives.[11] For instance, folic acid is relatively stable at temperatures below 120°C but degrades at higher temperatures, with the degradation rate being faster at acidic pH.[12]

  • Light: Folate solutions are photolabile and can be inactivated by UV light, necessitating storage in dark or amber containers.[3]

  • Oxidation: Folates are susceptible to oxidation. The use of antioxidants, such as ascorbic acid, is common to prevent degradation during sample preparation and analysis.[10]

Aggregation and Self-Assembly

While not a classical amphiphilic surfactant, folic acid and its salts can exhibit self-association or aggregation in aqueous solutions, particularly at higher concentrations in alkaline environments.[7][14] This behavior is important in the context of drug delivery, where folate is often conjugated to nanoparticles or liposomes. The concentration at which this self-assembly begins is known as the Critical Aggregation Concentration (CAC). A distinct CAC value for sodium folate is not well-established in the literature, but its tendency to associate can be investigated using standard techniques.

Spectroscopic Properties

Sodium folate has a characteristic UV-Visible absorption spectrum that is useful for its quantification. The spectrum typically shows three main absorption maxima, the positions of which can shift slightly with pH due to the different ionization states of the molecule.

Table 3: UV-Visible Spectroscopic Data for Folate

Condition (Solvent/pH) Absorption Maxima (λmax) in nm Reference(s)
pH 13 256, 283, 368 [5]
0.1 M Sodium Carbonate 256, 283, 366 [15]

| General | 198, 288 |[16] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for characterizing the physicochemical properties of sodium folate. The following sections describe standard protocols for key experiments.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[17]

Methodology:

  • Preparation: Prepare a series of buffer solutions at desired pH values.

  • Addition of Solute: Add an excess amount of sodium folate solid to vials containing the buffer solutions. Ensure undissolved solid remains to confirm saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, filter the aliquot through a suitable syringe filter (e.g., 0.22 µm).

  • Quantification: Analyze the concentration of sodium folate in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.[17][18] Construct a calibration curve with standards of known concentration to determine the solubility.

G Workflow for Solubility Determination (Shake-Flask Method) start Start prep Prepare buffer solutions at various pH values start->prep add Add excess sodium folate to each buffer solution prep->add shake Equilibrate on shaker at constant temperature (24-72 hours) add->shake separate Centrifuge or let stand to separate solid and liquid shake->separate sample Withdraw and filter the supernatant separate->sample analyze Analyze folate concentration in supernatant (e.g., HPLC-UV) sample->analyze end End: Determine Solubility analyze->end

Caption: Experimental workflow for the shake-flask solubility test.

Protocol for pKa Determination (Spectrophotometric Titration)

This method relies on the change in the UV-Vis absorbance spectrum of folate as its ionization state changes with pH.

Methodology:

  • Solution Preparation: Prepare a stock solution of sodium folate in deionized water. Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).

  • Sample Preparation: For each pH value, mix a fixed volume of the folate stock solution with a buffer to a constant final volume.

  • Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 220-450 nm) for each sample.

  • Data Analysis: Plot the absorbance at a specific wavelength (one that shows significant change with pH) against the pH of the solution.

  • pKa Calculation: The resulting titration curve will be sigmoidal. The pKa value corresponds to the pH at the midpoint of the transition in the curve. Mathematical fitting using appropriate equations (e.g., Henderson-Hasselbalch) can be used for precise determination.[19]

Protocol for Critical Aggregation Concentration (CAC) Determination

Fluorescence spectroscopy using a hydrophobic probe like pyrene is a sensitive method to detect the formation of aggregates in solution.[20][21]

Methodology:

  • Stock Solutions: Prepare a concentrated stock solution of sodium folate in the desired aqueous buffer. Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

  • Sample Preparation: Prepare a series of vials. To each vial, add a small aliquot of the pyrene stock solution and evaporate the solvent completely. Then, add the aqueous buffer to create a constant, low concentration of pyrene (e.g., 1 µM).

  • Titration: Add increasing amounts of the sodium folate stock solution to the vials to create a range of folate concentrations, both below and above the expected CAC.

  • Fluorescence Measurement: After incubation, measure the fluorescence emission spectrum of pyrene (e.g., excitation at ~335 nm).

  • Data Analysis: Determine the ratio of the intensity of the first vibrational peak (I₁) to the third vibrational peak (I₃) of the pyrene emission spectrum. Plot the I₁/I₃ ratio as a function of the logarithm of the sodium folate concentration.

  • CAC Determination: The plot will show a sharp decrease in the I₁/I₃ ratio as pyrene moves from the polar aqueous environment to the non-polar core of the folate aggregates. The CAC is determined from the inflection point of this curve.[20][21]

G Workflow for CAC Determination (Fluorescence Probe Method) start Start prep_pyrene Prepare vials with a constant amount of pyrene probe start->prep_pyrene prep_folate Prepare sodium folate solutions of varying concentrations prep_pyrene->prep_folate mix Add folate solutions to pyrene vials and incubate prep_folate->mix measure Measure pyrene fluorescence spectrum for each sample mix->measure plot Plot fluorescence intensity ratio (I₁/I₃) vs. log[Folate] measure->plot determine Identify inflection point in the plot plot->determine end End: Determine CAC determine->end

Caption: Workflow for determining Critical Aggregation Concentration.

Biological Interaction: Folate Receptor-Mediated Endocytosis

For drug development professionals, a key aspect of sodium folate is its role as a targeting ligand. Many cancer cells overexpress the folate receptor (FR).[22] Folate and folate-conjugated drugs or nanoparticles can bind to this receptor with high affinity and be internalized by the cell through a process called receptor-mediated endocytosis.[23][24]

The key steps are:

  • Binding: The folate conjugate binds to the folate receptor on the cell surface.[24]

  • Internalization: The cell membrane invaginates, forming an endosome that encapsulates the receptor-ligand complex.[24]

  • Acidification: The endosome acidifies (to ~pH 5), which induces a conformational change in the receptor, causing the release of the folate conjugate.[23][24]

  • Recycling: The folate receptor is then recycled back to the cell surface to bind more ligands.[24]

G Folate Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell Folate Folate Conjugate Binding Folate binds to FR Folate->Binding Receptor Folate Receptor (FR) on Cell Surface Receptor->Binding Invagination Membrane Invagination Binding->Invagination Endosome Endosome Formation Invagination->Endosome Acidification Endosome Acidification (pH drops to ~5) Endosome->Acidification Release Folate Conjugate Released into Cytoplasm Acidification->Release Recycling FR Recycles to Cell Surface Acidification->Recycling Recycling->Receptor Returns to surface

Caption: Pathway of cellular uptake via the folate receptor.

References

The Integral Role of Sodium Folate in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate, a water-soluble B vitamin, is a cornerstone of cellular metabolism, primarily through its participation in one-carbon transfer reactions. As the biologically active form, sodium folate and its derivatives are indispensable for a multitude of physiological processes, including the biosynthesis of nucleotides, regulation of methylation reactions, and amino acid homeostasis. This technical guide provides an in-depth exploration of the pivotal role of sodium folate in one-carbon metabolism, detailing the core biochemical pathways, presenting quantitative data, outlining key experimental methodologies, and visualizing the intricate molecular interactions. A comprehensive understanding of these mechanisms is critical for researchers in cellular biology, scientists developing novel therapeutics, and professionals in drug development targeting pathways reliant on folate metabolism.

Introduction to Folate and One-Carbon Metabolism

Folate, existing in various forms, functions as a carrier of single-carbon units at different oxidation states. These one-carbon units are essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA, as well as for the methylation of a wide range of substrates, including DNA, RNA, proteins, and lipids. The network of interconnected biochemical pathways that facilitate the transfer of these one-carbon units is collectively known as one-carbon metabolism. This metabolic network is compartmentalized within the cell, with key reactions occurring in the cytoplasm, mitochondria, and nucleus.

Sodium folate, a salt form of folic acid, is a synthetic, oxidized form of folate that is readily absorbed and converted into its biologically active, reduced form, tetrahydrofolate (THF), within the cell. THF and its derivatives are the central coenzymes in one-carbon metabolism.

The Folate Cycle: The Hub of One-Carbon Metabolism

The folate cycle is a series of enzymatic reactions that interconvert various folate derivatives, thereby providing the necessary one-carbon units for various biosynthetic pathways.

Cellular Uptake and Activation of Folate

Dietary folates are absorbed in the small intestine and transported into cells primarily via three mechanisms: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRα and FRβ). Once inside the cell, folic acid undergoes a two-step reduction to dihydrofolate (DHF) and then to the active tetrahydrofolate (THF), a reaction catalyzed by dihydrofolate reductase (DHFR) .

Key Reactions and Enzymes of the Folate Cycle

The central reactions of the folate cycle involve the acceptance, chemical modification, and donation of one-carbon units by THF. The key enzymes and their functions are summarized in the table below.

EnzymeAbbreviationEC NumberFunction
Dihydrofolate ReductaseDHFR1.5.1.3Reduces dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of the coenzyme.
Serine HydroxymethyltransferaseSHMT2.1.2.1Catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).
Methylenetetrahydrofolate DehydrogenaseMTHFD1.5.1.5Catalyzes the reversible oxidation of 5,10-CH2-THF to 5,10-methenyltetrahydrofolate (5,10-CH=THF).
Methenyltetrahydrofolate CyclohydrolaseMTHFC3.5.4.9Catalyzes the reversible hydrolysis of 5,10-CH=THF to 10-formyltetrahydrofolate (10-CHO-THF).
Formyltetrahydrofolate SynthetaseMTHFS6.3.4.3Catalyzes the ATP-dependent conversion of THF and formate to 10-CHO-THF.
Methylenetetrahydrofolate ReductaseMTHFR1.5.1.20Catalyzes the irreversible reduction of 5,10-CH2-THF to 5-methyltetrahydrofolate (5-CH3-THF).
Methionine SynthaseMTR2.1.1.13Catalyzes the transfer of a methyl group from 5-CH3-THF to homocysteine, regenerating methionine and THF. Requires Vitamin B12 as a cofactor.
Folylpolyglutamate SynthetaseFPGS6.3.2.17Adds glutamate residues to folate monoglutamates, which enhances cellular retention and increases affinity for folate-dependent enzymes.
Gamma-Glutamyl HydrolaseGGH3.4.19.9Removes glutamate residues from folylpolyglutamates, facilitating folate efflux from the cell.[1]

Quantitative Data in Folate Metabolism

The concentrations of folate derivatives and the kinetic properties of the enzymes involved are crucial for understanding the regulation and flux of one-carbon metabolism.

Plasma Concentrations of Folate Vitamers

The table below summarizes typical concentration ranges of various folate forms in human plasma. These values can vary based on dietary intake, genetic factors, and disease states.

Folate VitamerTypical Plasma Concentration Range (nmol/L)
5-Methyltetrahydrofolate (5-CH3-THF)5 - 50
Folic Acid (FA)< 2.5
Tetrahydrofolate (THF)< 1.0
5-Formyltetrahydrofolate (5-CHO-THF)< 1.0
5,10-Methenyltetrahydrofolate (5,10-CH=THF)< 0.5
Kinetic Parameters of Key Folate-Metabolizing Enzymes

The kinetic properties of enzymes in the folate pathway determine the rate of metabolic flux. The table below presents representative Michaelis-Menten constants (Km) for key enzymes.

EnzymeSubstrateKm (µM)
Dihydrofolate Reductase (DHFR)Dihydrofolate (DHF)0.1 - 5
NADPH1 - 10
Methylenetetrahydrofolate Reductase (MTHFR)5,10-Methylene-THF5 - 50
NADPH10 - 100
Methionine Synthase (MTR)5-Methyl-THF20 - 100
Homocysteine1 - 20

Experimental Protocols

A variety of experimental techniques are employed to study folate metabolism. Detailed protocols for some of the key assays are provided below.

Microbiological Assay for Total Folate

This assay relies on the growth of folate-dependent bacteria, such as Lactobacillus rhamnosus, which is proportional to the amount of folate in the sample.

Materials:

  • Folate assay medium (folate-free)

  • Lactobacillus rhamnosus (ATCC 7469) culture

  • Folic acid standard solution

  • Ascorbic acid solution (1% w/v)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplates

  • Microplate reader (600 nm)

Procedure:

  • Sample Preparation:

    • For serum/plasma: Dilute the sample with ascorbic acid solution to protect labile folates.

    • For red blood cells: Lyse washed red blood cells in ascorbic acid solution to release intracellular folates.

    • For tissues: Homogenize the tissue in phosphate buffer containing ascorbic acid.

  • Standard Curve Preparation: Prepare a series of dilutions of the folic acid standard in the assay medium.

  • Inoculation: Inoculate the folate assay medium with a standardized suspension of Lactobacillus rhamnosus.

  • Assay Setup: In a 96-well plate, add the prepared samples and standards to the inoculated medium. Include a blank control (uninoculated medium) and a zero-folate control (inoculated medium without added folate).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement: Measure the turbidity (optical density) at 600 nm using a microplate reader.

  • Calculation: Construct a standard curve by plotting the optical density against the known folic acid concentrations. Determine the folate concentration in the samples by interpolating their optical density values on the standard curve.

LC-MS/MS for Quantification of Folate Vitamers

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of different folate derivatives.[2][3][4]

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reversed-phase HPLC column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Folate vitamer standards (5-CH3-THF, FA, THF, etc.)

  • Stable isotope-labeled internal standards

  • Solid-phase extraction (SPE) cartridges (e.g., phenyl)

  • Ascorbic acid and dithiothreitol (DTT) as antioxidants

Procedure:

  • Sample Preparation:

    • Spike the serum or plasma sample with a mixture of stable isotope-labeled internal standards.

    • Add antioxidants (ascorbic acid, DTT) to prevent folate degradation.

    • Perform protein precipitation with acetonitrile or methanol.

    • Centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol and then with equilibration buffer (e.g., ammonium acetate).

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the folates with an appropriate solvent mixture (e.g., methanol/acetonitrile with a small amount of acid).

  • LC-MS/MS Analysis:

    • Inject the eluted sample onto the LC-MS/MS system.

    • Separate the different folate vitamers using a gradient elution with mobile phases A and B.

    • Detect and quantify the folate vitamers and their corresponding internal standards using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate calibration curves for each folate vitamer by plotting the peak area ratio of the analyte to its internal standard against the concentration.

    • Calculate the concentration of each folate vitamer in the samples based on the calibration curves.

Dihydrofolate Reductase (DHFR) Activity Assay

DHFR activity is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5][6][7][8]

Materials:

  • Spectrophotometer or microplate reader capable of reading at 340 nm

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Cell or tissue lysate

Procedure:

  • Prepare Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing assay buffer, NADPH, and the cell or tissue lysate.

  • Initiate Reaction: Start the reaction by adding the DHF solution.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate Activity: The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of DHFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing the complex relationships within one-carbon metabolism and the experimental procedures used to study it.

Folate_Cycle Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT CHTHF 5,10-Methenyl-THF CH2THF->CHTHF MTHFD CH3THF 5-Methyl-THF CH2THF->CH3THF MTHFR dTMP Thymidylate (dTMP) Synthesis CH2THF->dTMP TS CHOTHF 10-Formyl-THF CHTHF->CHOTHF MTHFC Purines Purine Synthesis CHOTHF->Purines CH3THF->THF MTR (B12) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MTR (B12)

Caption: The Folate Cycle and its connection to nucleotide synthesis and the methionine cycle.

LCMS_Workflow Sample Serum/Plasma Sample Spike Spike with Internal Standards & Add Antioxidants Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elute Elute Folates SPE->Elute LCMS LC-MS/MS Analysis Elute->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: A typical experimental workflow for the quantification of folate vitamers using LC-MS/MS.

DHFR_Assay DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR NADPH NADPH (Absorbs at 340 nm) NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ (No absorbance at 340 nm) DHFR->NADP Spectro Monitor Absorbance Decrease at 340 nm NADP->Spectro

Caption: The principle of the spectrophotometric assay for Dihydrofolate Reductase (DHFR) activity.

Conclusion

Sodium folate plays a central and indispensable role in one-carbon metabolism, a network of pathways fundamental to cellular proliferation, maintenance of genomic integrity, and epigenetic regulation. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms of the folate cycle is paramount for researchers and clinicians. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for those investigating folate metabolism in both basic research and clinical settings. The continued exploration of this vital metabolic pathway holds significant promise for the development of novel therapeutic strategies for a range of human diseases, including cancer and developmental disorders.

References

Unraveling the Nuances: A Technical Guide to Sodium Folate and Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the critical distinctions between sodium folate and folic acid, focusing on their chemical structures and the resultant impact on their physicochemical properties and biological activities. A comprehensive understanding of these differences is paramount for researchers and professionals engaged in drug development, nutritional science, and cellular biology.

Core Chemical Structure Differences

Folic acid, a synthetic oxidized form of folate, is the parent compound from which sodium folate is derived. The fundamental chemical structures of both molecules are composed of three key moieties: a pteridine ring, a para-aminobenzoic acid (PABA) molecule, and a glutamic acid residue.

The primary structural distinction lies in the glutamic acid tail. Folic acid possesses two carboxylic acid groups (-COOH) on its glutamate moiety. In sodium folate, one of these carboxylic acid protons is replaced by a sodium ion (Na+), forming a monosodium salt.[1] This seemingly minor alteration has significant implications for the molecule's overall properties.

Chemical Formula and Molecular Weight:

  • Folic Acid: C₁₉H₁₉N₇O₆[2][3]

  • Sodium Folate: C₁₉H₁₈N₇NaO₆[4][5]

CompoundChemical FormulaMolecular Weight ( g/mol )
Folic AcidC₁₉H₁₉N₇O₆441.40[2][3]
Sodium FolateC₁₉H₁₈N₇NaO₆463.38[6]

Physicochemical Properties: A Comparative Analysis

The substitution of a proton with a sodium ion significantly influences the physicochemical characteristics of the molecule, most notably its solubility and stability.

Solubility

Folic acid is known for its poor solubility in water, especially in acidic conditions (pH < 5).[7][8] This low solubility can limit its applications in certain formulations. In contrast, sodium folate, being a salt, exhibits significantly higher aqueous solubility.[8] Folic acid is readily soluble in dilute solutions of alkali hydroxides and carbonates, which leads to the formation of its soluble sodium salt.[8]

CompoundAqueous Solubility
Folic AcidVery slightly soluble in water[8]
Sodium FolateReadily soluble in water[8]
Stability

While folic acid is the more oxidized and generally considered the most stable form of folate, its solutions can be sensitive to heat and light.[8][9] Alkaline solutions of folic acid (as sodium folate) are reasonably stable in the dark, but heating can lead to degradation.[10] The stability of both compounds is a critical factor in the formulation of pharmaceuticals and fortified foods.

Bioavailability and Metabolic Fate

The structural differences also translate to variations in bioavailability. While both forms must be metabolized to the active form, 5-methyltetrahydrofolate (5-MTHF), to participate in cellular processes, their initial absorption and conversion pathways differ.[11] Some studies suggest that reduced folate forms, which are structurally more similar to the naturally occurring folates, may have higher bioavailability than folic acid.[12][13]

The metabolic conversion of folic acid to 5-MTHF is a multi-step enzymatic process that can be influenced by genetic polymorphisms, particularly in the methylenetetrahydrofolate reductase (MTHFR) enzyme.[11][14][15][16] Individuals with certain MTHFR gene variants may have a reduced capacity to convert folic acid to its active form.

Experimental Protocols for Differentiation and Analysis

Several analytical techniques can be employed to differentiate and quantify sodium folate and folic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying different folate forms. A common approach involves reversed-phase HPLC coupled with UV or electrochemical detection.[17][18][19]

Illustrative HPLC Protocol:

  • Sample Preparation:

    • For solid samples (e.g., powders, fortified foods), a tri-enzyme extraction (using α-amylase, protease, and folate conjugase) is often employed to liberate folates from the food matrix.[17][20]

    • Samples are dissolved in a suitable solvent, such as a phosphate buffer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.[18][20]

    • Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile is common.[17][20] The pH of the mobile phase is a critical parameter for achieving good separation.

    • Flow Rate: A typical flow rate is around 1 mL/min.

  • Detection:

    • UV Detection: Folic acid can be detected by its UV absorbance, typically around 280-290 nm.[21]

    • Electrochemical Detection (ECD): ECD offers high sensitivity for the detection of folates.[17][18]

    • Fluorescence Detection: While folic acid itself is not fluorescent, some of its reduced derivatives are, and post-column derivatization or photolysis can be used to enable fluorescent detection.[21]

Workflow for HPLC Analysis of Folates:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Solid Sample Extraction Tri-Enzyme Extraction Sample->Extraction Dissolution Dissolution in Buffer Extraction->Dissolution Injector Injector Dissolution->Injector Column C18 Column Injector->Column Detector Detector (UV/ECD) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: A generalized workflow for the HPLC analysis of folates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy can provide detailed structural information and help differentiate between folic acid and its salts.[22][23][24][25][26] 13C and 15N CP-MAS NMR experiments can reveal differences in the chemical environments of the carbon and nitrogen atoms within the molecules, arising from the deprotonation of the carboxylic acid group in sodium folate.[22][26]

Key Observables in NMR:

  • Chemical Shifts: The deprotonation and presence of the sodium ion in sodium folate will lead to changes in the chemical shifts of the carbon and nitrogen nuclei in the glutamic acid moiety compared to folic acid.

  • Spin-Lattice Relaxation Times (T1): Differences in molecular dynamics between the two compounds can be probed by measuring T1 relaxation times.

Role in One-Carbon Metabolism

Both sodium folate and folic acid, after conversion to their active form (5-MTHF), play a vital role as coenzymes in one-carbon metabolism.[1][2][3][4][6][27][28] This metabolic network is crucial for the synthesis of nucleotides (purines and thymidylate), the methylation of DNA and other molecules, and the metabolism of amino acids.[1][2][3][4][6][27][28]

Simplified One-Carbon Metabolism Pathway:

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle FA Folic Acid / Sodium Folate DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Purine Synthesis Purine Synthesis THF->Purine Synthesis Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP Synthesis dTMP Synthesis Methylene_THF->dTMP Synthesis Homocysteine Homocysteine Methyl_THF->Homocysteine MS Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine

Caption: The central role of folate in one-carbon metabolism.

Key Enzymes:

  • DHFR (Dihydrofolate Reductase): Reduces folic acid and dihydrofolate.[5]

  • SHMT (Serine Hydroxymethyltransferase): Converts THF to 5,10-methylene-THF.

  • MTHFR (Methylenetetrahydrofolate Reductase): Converts 5,10-methylene-THF to 5-methyl-THF.[11][14][15][16][29]

  • MS (Methionine Synthase): Uses 5-methyl-THF to convert homocysteine to methionine.

Conclusion

The distinction between sodium folate and folic acid extends beyond a simple salt formation. The presence of the sodium ion in sodium folate significantly enhances its aqueous solubility, a property of considerable importance in pharmaceutical and food technology applications. While both compounds are precursors to the biologically active 5-MTHF, their differing physicochemical properties and potential variations in bioavailability necessitate careful consideration in research and product development. A thorough understanding of their individual characteristics, coupled with robust analytical methodologies, is essential for optimizing their use in promoting human health.

References

The Discovery and Scientific Journey of Folate Sodium in Nutritional Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific elucidation of folate in nutritional science, with a specific focus on its sodium salt form. It details the pivotal experiments that established its role in human health, outlines the intricate biochemical pathways it governs, and presents key quantitative data and experimental methodologies for the scientific professional. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a thorough understanding of folate's journey from a mysterious nutritional factor to an essential tool in public health and therapeutics.

Introduction

Folate, a water-soluble B vitamin (B9), is a fundamentally essential nutrient for numerous physiological processes, most notably DNA synthesis, repair, and methylation.[1] Its deficiency is implicated in a range of pathologies, including megaloblastic anemia and severe congenital abnormalities.[1] The synthetic, oxidized form, folic acid, and its more soluble sodium salt, have become cornerstones of nutritional supplementation and food fortification programs worldwide. This guide traces the scientific milestones that unveiled the critical importance of this vitamin.

The Historical Unraveling of a Vital Nutrient

The story of folate is one of careful observation, meticulous experimentation, and international scientific collaboration. It began with the quest to understand a debilitating anemia affecting pregnant women in the early 20th century.

The "Wills Factor" and the Dawn of Discovery

In the late 1920s and early 1930s, Dr. Lucy Wills, a British hematologist, investigated a severe form of megaloblastic anemia prevalent among pregnant textile workers in Bombay, India.[2][3] Her pioneering work, published in 1931, identified a nutritional deficiency as the cause. She observed that the anemia could be reversed with a yeast extract, a substance she termed the "Wills Factor."[3] This marked the first crucial step toward the discovery of folate.

Isolation, Characterization, and Synthesis

Following Wills' discovery, the scientific community embarked on a race to isolate and identify this unknown hematopoietic factor. Over the next decade, various research groups identified similar factors from different sources, giving them names like "vitamin M" (from monkey studies) and "vitamin Bc" (from chick studies). The term "folic acid" was first used in 1941 by Mitchell, Snell, and Williams, who isolated a growth factor for Lactobacillus casei from spinach leaves (from the Latin folium, meaning leaf).

The culmination of this research came in 1945 when a team at Lederle Laboratories, led by Dr. Yellapragada Subbarao and including Dr. Robert Stokstad, successfully synthesized pteroyl-L-glutamic acid, the chemical structure of what we now know as folic acid. This breakthrough allowed for the large-scale production of the vitamin for research and clinical use.

Pivotal Experimental Evidence

Two key sets of experimental findings firmly established the indispensable role of folate in human health: Dr. Lucy Wills' initial studies on megaloblastic anemia and the landmark Medical Research Council (MRC) Vitamin Study on neural tube defects.

Dr. Lucy Wills' 1931 Study on Megaloblastic Anemia

Experimental Protocol:

  • Objective: To investigate the therapeutic effect of a yeast extract (Marmite) on macrocytic anemia in pregnant women.

  • Study Population: Pregnant women in Bombay, India, presenting with severe macrocytic anemia.

  • Intervention: Administration of a commercially available yeast extract (Marmite). The exact dosage varied but was typically around one teaspoonful daily.

  • Data Collection: Regular monitoring of hematological parameters, including red blood cell (RBC) count and hemoglobin (Hb) levels.

  • Key Outcome: A significant improvement in the anemic condition of the patients following treatment with the yeast extract.

Quantitative Data:

The following table summarizes the hematological response in a representative case from Dr. Wills' 1931 publication.

Day of TreatmentHemoglobin (%)Red Blood Cells (millions/mm³)
1341.30
11412.56

Data extracted from a representative case in Wills, L. (1931). Treatment of 'pernicious anaemia of pregnancy' and 'tropical anaemia.' with special reference to yeast extract as a curative agent. British Medical Journal, 1(3676), 1059–1064.[3][4][5][6]

The Medical Research Council (MRC) Vitamin Study (1991)

This large-scale, randomized, double-blind, international study provided conclusive evidence for the role of folic acid in preventing neural tube defects (NTDs).[7][8]

Experimental Protocol:

  • Objective: To determine if periconceptional supplementation with folic acid, other vitamins, or both, could prevent the recurrence of NTDs.[7][8]

  • Study Population: 1,817 women at high risk for an NTD-affected pregnancy (having had a previous NTD-affected pregnancy).[7]

  • Study Design: A 2x2 factorial design with four treatment groups:

    • Folic acid (4 mg/day)

    • Multivitamins (Vitamins A, D, B1, B2, B6, C, and Nicotinamide)

    • Folic acid and multivitamins

    • Placebo (minerals only)[9]

  • Intervention Period: From before conception until the 12th week of pregnancy.[9]

  • Outcome Assessment: Diagnosis of NTDs (anencephaly, spina bifida, encephalocele) through prenatal screening or examination at birth.[7]

  • Statistical Analysis: The primary analysis was based on the "intention-to-treat" principle, comparing all pregnancies in the folic acid-allocated groups with those in the non-folic acid groups.

Quantitative Data:

Treatment GroupNumber of Pregnancies with Known OutcomeNumber of NTDsNTD Rate (%)
Folic Acid (with or without multivitamins)59361.0
No Folic Acid (with or without multivitamins)602213.5

Data from the MRC Vitamin Study Research Group (1991). Prevention of neural tube defects: results of the Medical Research Council Vitamin Study. The Lancet, 338(8760), 131-137.[7][8][9]

The study demonstrated a 72% protective effect of folic acid supplementation against the recurrence of NTDs (Relative Risk 0.28, 95% Confidence Interval 0.12-0.71).[7]

Biochemical Pathways and Mechanism of Action

Folate's biological activity is mediated by its conversion to various coenzyme forms, primarily tetrahydrofolate (THF). These coenzymes are crucial for one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides and for the methylation of various biomolecules.

The Folate Cycle

Dietary folates are absorbed and converted to THF. THF then acts as an acceptor and donor of one-carbon units in different oxidation states (formyl, methenyl, methylene, and methyl). Key enzymes in this cycle include dihydrofolate reductase (DHFR), serine hydroxymethyltransferase (SHMT), and methylenetetrahydrofolate reductase (MTHFR).

The Methionine Cycle

The folate cycle is intricately linked to the methionine cycle. 5-methyltetrahydrofolate, a product of the folate cycle, donates its methyl group to homocysteine to regenerate methionine. This reaction is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA methylation.

Folate_Metabolism Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF THF Tetrahydrofolate (THF) DHF->THF Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF DNA_Synthesis DNA Synthesis (Purines, Thymidylate) Methylene_THF->DNA_Synthesis Methyl_THF->THF Methionine Synthase (B12) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases SAH->Homocysteine

Folate and Methionine Metabolic Pathways

Sodium Folate: Synthesis and Properties

Folic acid is sparingly soluble in water, which can limit its use in certain pharmaceutical preparations. The sodium salt of folic acid, sodium folate, is significantly more water-soluble, making it a preferred form for liquid formulations and intravenous solutions.

Laboratory Synthesis of Sodium Folate

Principle: Folic acid is a weak acid and will react with a strong base, such as sodium hydroxide, to form its corresponding salt, sodium folate.

Experimental Protocol:

  • Dissolution: Suspend a known quantity of folic acid in deionized water.

  • Titration: Slowly add a standardized solution of sodium hydroxide (e.g., 1 M NaOH) to the folic acid suspension with constant stirring.

  • Endpoint Determination: Monitor the pH of the solution. The endpoint is reached when all the folic acid has dissolved and the pH stabilizes in the neutral to slightly alkaline range (pH 7-8).

  • Isolation (Optional): The resulting aqueous solution of sodium folate can be used directly, or the sodium folate can be isolated as a solid by lyophilization (freeze-drying).

Logical Workflow for Sodium Folate Synthesis:

Sodium_Folate_Synthesis start Start suspend Suspend Folic Acid in Deionized Water start->suspend add_naoh Slowly Add NaOH Solution with Stirring suspend->add_naoh monitor_ph Monitor pH add_naoh->monitor_ph dissolved Is Folic Acid Completely Dissolved and pH 7-8? monitor_ph->dissolved dissolved->add_naoh No solution Aqueous Sodium Folate Solution dissolved->solution Yes lyophilize Lyophilize (Optional) solution->lyophilize end End solution->end Use as solution solid Solid Sodium Folate lyophilize->solid solid->end

Workflow for Sodium Folate Synthesis

Conclusion

The discovery and elucidation of folate's role in nutritional science is a testament to the power of the scientific method. From Dr. Lucy Wills' initial observations to the large-scale clinical trials that confirmed its public health importance, the journey of folate has transformed our understanding of maternal and child health. The development of stable, bioavailable forms like folic acid and its sodium salt has enabled effective food fortification and supplementation strategies that have saved countless lives and prevented debilitating birth defects. Continued research into the intricate mechanisms of folate metabolism holds promise for further advancements in personalized nutrition and therapeutic interventions.

References

A Technical Guide to the Bioavailability of Different Folate Sodium Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Folate, an essential B-vitamin, is critical for numerous physiological processes, including DNA synthesis, methylation, and cellular division. Its supplementation is particularly crucial in preconception and pregnancy to prevent neural tube defects. While synthetic folic acid has historically been the standard for supplementation and food fortification, newer forms, such as the sodium salt of L-5-methyltetrahydrofolate (L-5-MTHF-Na), are gaining prominence due to potential advantages in bioavailability and metabolism. This guide provides an in-depth comparison of the bioavailability of these folate forms, supported by quantitative data, experimental methodologies, and pathway visualizations.

Metabolic Pathways: Folic Acid vs. L-5-Methyltetrahydrofolate (L-5-MTHF)

The fundamental difference in the bioavailability between folic acid and L-5-MTHF lies in their metabolic pathways. Folic acid is a synthetic, oxidized molecule that has no biological function until it is metabolized into its active form.[1] This multi-step conversion primarily occurs in the liver and involves the enzyme dihydrofolate reductase (DHFR).[1][2] In contrast, L-5-MTHF is the primary biologically active form of folate found in circulation and is directly available for cellular uptake and use, bypassing the need for enzymatic reduction.[1][3][4]

This metabolic distinction is significant. The activity of the DHFR enzyme can be a rate-limiting step, and high intakes of folic acid can lead to the presence of unmetabolized folic acid (UMFA) in the bloodstream, the long-term consequences of which are still under investigation.[5] Furthermore, common genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) enzyme can impair the final conversion step to L-5-MTHF, making folic acid supplementation less effective for a substantial portion of the population.[2][6] Supplementation with L-5-MTHF circumvents these metabolic hurdles.[2]

G cluster_0 Folic Acid Pathway FA Folic Acid (Synthetic) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF L5MTHF_circ L-5-MTHF (Circulation) MethyleneTHF->L5MTHF_circ MTHFR L5MTHF_direct L-5-MTHF-Na (Oral) L5MTHF_direct->L5MTHF_circ Direct Absorption OneCarbon One-Carbon Metabolism (DNA Synthesis, Methylation) L5MTHF_circ->OneCarbon MTHFR_node MTHFR Enzyme (Genetic Polymorphisms can impair function) MTHFR_node->MethyleneTHF G cluster_workflow Bioavailability Assessment Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization to Treatment Sequence Screening->Randomization Period1 Period 1: Administer Dose A (e.g., L-5-MTHF-Na) Randomization->Period1 Sampling1 Serial Blood Sampling (0-8 hours) Period1->Sampling1 Washout Washout Period (≥ 7 days) Sampling1->Washout Analysis Sample Analysis (HPLC or LC-MS/MS) Sampling1->Analysis Period2 Period 2: Administer Dose B (e.g., Folic Acid) Washout->Period2 Sampling2 Serial Blood Sampling (0-8 hours) Period2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK_Analysis

References

The Metabolic Fate of Sodium Folate in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic journey of sodium folate within mammalian cells. From its initial transport across the cell membrane to its critical role as a cofactor in one-carbon metabolism, this document details the intricate biochemical processes involved. The information presented is curated to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the fundamental pathways that are often targeted in therapeutic interventions.

Cellular Uptake and Transport of Folate

The journey of folate begins with its transport into the cell, a process mediated by several distinct carrier systems. The primary transporters involved are the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs).[1][2][3][4][5] Each of these transporters exhibits unique characteristics in terms of substrate affinity, pH dependence, and tissue distribution, which collectively regulate folate homeostasis.

The Reduced Folate Carrier (RFC) , encoded by the SLC19A1 gene, is a major route for folate delivery to systemic tissues at neutral pH.[1][3] It functions as an organic anion antiporter, utilizing the organic phosphate gradient to drive folate uptake.[1] In contrast, the Proton-Coupled Folate Transporter (PCFT) , encoded by SLC46A1, is the primary transporter for folate absorption in the small intestine, functioning optimally at an acidic pH.[1][2] Loss-of-function mutations in the PCFT gene lead to hereditary folate malabsorption.[1] Folate Receptors (FRα and FRβ) are high-affinity binding proteins that internalize folates via endocytosis.[3][4]

Transporter Gene Optimal pH Affinity (Km/Kd) Primary Location/Role
Reduced Folate Carrier (RFC)SLC19A1Neutral3-7 µM for reduced folatesMajor transporter in systemic tissues
Proton-Coupled Folate Transporter (PCFT)SLC46A1Acidic (5.5-6.0)~1-5 µM for reduced folatesIntestinal absorption
Folate Receptors (FRα, FRβ)FOLR1, FOLR2Neutral to mildly acidic1-10 nM (Kd) for folic acidHigh-affinity uptake, tissue-specific expression

Below is a diagram illustrating the cellular uptake pathways for folate.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate Folate RFC RFC Folate->RFC PCFT PCFT Folate->PCFT FR FR Folate->FR Folate_in Folate RFC->Folate_in PCFT->Folate_in FR->Folate_in Endocytosis

Cellular uptake of folate via RFC, PCFT, and Folate Receptors.

Intracellular Activation: The Dihydrofolate Reductase Pathway

Upon entering the cell, folic acid, the synthetic form of folate, has no cofactor activity and must be reduced to its biologically active form, tetrahydrofolate (THF).[6] This reduction is a two-step process catalyzed by the enzyme dihydrofolate reductase (DHFR) , with each step requiring a molecule of NADPH as a hydride donor.[7][8][9][10]

  • Folic Acid → Dihydrofolate (DHF)

  • Dihydrofolate (DHF) → Tetrahydrofolate (THF)

DHFR is a critical enzyme for maintaining the intracellular pool of THF, which is essential for a variety of metabolic processes.[7][11] The activity of DHFR is a key target for several anticancer drugs, such as methotrexate, which act as competitive inhibitors.[7][11] The kinetic properties of DHFR have been extensively studied, revealing a complex mechanism involving conformational changes.[12]

Enzyme Reaction Cofactor Human Liver Activity (vs. Rat)
Dihydrofolate Reductase (DHFR)Folic Acid → DHF → THFNADPH<2% of rat liver activity[6]
Kinetic Parameters of DHFR Value Organism/Conditions
Km for DHF0.3 µMDrosophila melanogaster[13]
Km for NADPH5.2 µMDrosophila melanogaster[13]
kcat31.5 s-1Streptococcus pneumoniae (pH 7.0)[14]

The following diagram depicts the enzymatic reduction of folic acid to tetrahydrofolate.

Folic_Acid Folic Acid DHFR1 DHFR Folic_Acid->DHFR1 DHF Dihydrofolate (DHF) DHFR2 DHFR DHF->DHFR2 THF Tetrahydrofolate (THF) DHFR1->DHF NADP1 NADP+ DHFR1->NADP1 DHFR2->THF NADP2 NADP+ DHFR2->NADP2 NADPH1 NADPH NADPH1->DHFR1 NADPH2 NADPH NADPH2->DHFR2

Reduction of folic acid to tetrahydrofolate by DHFR.

Polyglutamylation: Intracellular Retention and Cofactor Activation

To be retained within the cell and to function effectively as a cofactor, THF and its derivatives undergo polyglutamylation. This process, catalyzed by the enzyme folylpoly-γ-glutamate synthetase (FPGS) , involves the sequential addition of glutamate residues to the folate molecule.[15][16] Polyglutamylation increases the intracellular concentration of folates and enhances their affinity for enzymes involved in one-carbon metabolism.[17] The chain length of the polyglutamate tail can vary, with hexaglutamates and heptaglutamates being major forms in human fibroblasts.[18][19]

The extent of polyglutamylation is dependent on the activity of FPGS and the concentration of folate.[15] At high folate concentrations, competition for FPGS can limit the extent of polyglutamylation.[15]

One-Carbon Metabolism: The Central Role of Tetrahydrofolate

Tetrahydrofolate and its derivatives are central to one-carbon metabolism , a network of interconnected biosynthetic pathways that are compartmentalized within the cytoplasm, mitochondria, and nucleus.[20] These pathways are crucial for the synthesis of purines, thymidylate, and the remethylation of homocysteine to methionine.[20][21]

The one-carbon units, which exist at different oxidation states (formyl, methylene, methyl), are carried by THF at the N5 and/or N10 positions.[10] The major source of these one-carbon units is the amino acid serine.[22]

Key THF derivatives and their roles include:

  • 5,10-Methylene-THF : A substrate for thymidylate synthase in the synthesis of dTMP from dUMP.[8]

  • 10-Formyl-THF : Donates carbon atoms for the C2 and C8 positions of the purine ring in de novo purine synthesis.[21]

  • 5-Methyl-THF : The primary circulating form of folate, which donates a methyl group for the conversion of homocysteine to methionine.[22]

The interconversion of these THF derivatives is catalyzed by a series of enzymes, including serine hydroxymethyltransferase (SHMT), methylenetetrahydrofolate dehydrogenase (MTHFD), and methylenetetrahydrofolate reductase (MTHFR).

The following diagram illustrates the central pathways of one-carbon metabolism.

THF THF SHMT SHMT THF->SHMT Serine Serine Serine->SHMT Glycine Glycine Methylene_THF 5,10-Methylene-THF MTHFR MTHFR Methylene_THF->MTHFR TS Thymidylate Synthase Methylene_THF->TS MTHFD MTHFD Methylene_THF->MTHFD Methyl_THF 5-Methyl-THF MS Methionine Synthase Methyl_THF->MS Formyl_THF 10-Formyl-THF Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis Homocysteine Homocysteine Homocysteine->MS Methionine Methionine dUMP dUMP dUMP->TS dTMP dTMP SHMT->Glycine SHMT->Methylene_THF MTHFR->Methyl_THF MS->THF MS->Methionine TS->dTMP MTHFD->Formyl_THF Cell_Culture 1. Cell Culture PBS_Wash 2. Wash with ice-cold PBS Cell_Culture->PBS_Wash Methanol_Extraction 3. Add ice-cold 80% Methanol PBS_Wash->Methanol_Extraction Scrape_Collect 4. Scrape and collect extract Methanol_Extraction->Scrape_Collect Centrifuge 5. Centrifuge to pellet debris Scrape_Collect->Centrifuge Supernatant 6. Collect supernatant Centrifuge->Supernatant Dry 7. Dry under Nitrogen Supernatant->Dry Reconstitute 8. Reconstitute for analysis Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

References

Spectroscopic Characterization of Sodium Folate: An In-depth Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of sodium folate. Detailed methodologies for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented, along with key quantitative data summarized for ease of comparison. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of pharmaceutical products containing sodium folate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a robust method for the quantitative analysis of sodium folate, based on the principle of light absorption by the pterin ring system.

Quantitative UV-Vis Data for Sodium Folate

The absorption profile of sodium folate is pH-dependent. In a 0.1 M sodium hydroxide solution, it typically exhibits three distinct absorption maxima.[1]

ParameterWavelength (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference Absorbance
λmax 1~256~26,800~0.59[1]
λmax 2~283~26,200~0.575[1]
λmax 3~365~9,400~0.206[1]

Note: Molar absorptivity values are estimated based on the molecular weight of sodium folate (~463.38 g/mol ) and reference absorbance values for a specific concentration.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the procedure for determining the absorbance spectrum of sodium folate.

Equipment and Materials:

  • Double-beam UV-Vis spectrophotometer

  • Matched 1 cm quartz cuvettes

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Sodium folate reference standard

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Purified water

Procedure:

  • Instrument Preparation: Power on the spectrophotometer and allow the lamps to stabilize for at least 15-30 minutes.

  • Blank Preparation: Fill a clean quartz cuvette with the 0.1 M NaOH solution to serve as the blank.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the sodium folate reference standard.

    • Dissolve the standard in a 100 mL volumetric flask with 0.1 M NaOH to create a stock solution of 100 µg/mL.

    • From the stock solution, prepare a working solution of approximately 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with 0.1 M NaOH.

  • Measurement:

    • Set the spectrophotometer to scan a wavelength range of 230 nm to 400 nm.

    • Place the blank cuvette in the reference holder and the sample cuvette (containing the sodium folate working solution) in the sample holder.

    • Perform a baseline correction with the blank solution.

    • Acquire the absorbance spectrum of the sodium folate solution.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Record the absorbance values at these maxima. The results should be consistent with the data presented in the table above.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in sodium folate, providing a molecular fingerprint for the compound.

Characteristic FTIR Absorption Bands for Sodium Folate

The FTIR spectrum of sodium folate is characterized by absorption bands corresponding to its various functional groups. The deprotonation of the carboxylic acid groups in folic acid to form the sodium salt results in characteristic shifts in the carbonyl stretching frequencies.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3400 (broad)N-H and O-H stretchingAmine, Amide, and residual water
~1690C=O stretching (Amide I)Pterin ring and p-aminobenzoyl group
~1605N-H bending and C=C stretchingAmine and aromatic rings
~1570Antisymmetric COO⁻ stretchingCarboxylate (glutamate moiety)
~1480C=C stretchingPhenyl and pterin rings[3]
~1400Symmetric COO⁻ stretchingCarboxylate (glutamate moiety)
~1220C-N stretchingAromatic amine

Note: Peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[4][5][6]

Equipment and Materials:

  • FTIR spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Infrared lamp or oven

  • Sodium folate sample

  • Spectroscopic grade Potassium Bromide (KBr), dried

Procedure:

  • Sample Preparation:

    • Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove moisture and store in a desiccator.[6]

    • Place approximately 1-2 mg of the sodium folate sample into the agate mortar.

    • Grind the sample to a fine, consistent powder.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.

    • Gently but thoroughly mix and grind the sample and KBr together until a homogenous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to the pellet die.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[5]

  • Measurement:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the FTIR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to the reference data for sodium folate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the hydrogen (¹H) and carbon (¹³C) atoms within the sodium folate molecule.

¹H NMR Spectroscopic Data for Sodium Folate

The following data is based on the spectrum of folic acid in D₂O, which is a close approximation for sodium folate in the same solvent due to the exchange of labile protons.

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.6SingletH-7 (Pterin ring)
~7.6DoubletH-2', H-6' (p-aminobenzoyl ring)
~6.6DoubletH-3', H-5' (p-aminobenzoyl ring)
~4.5SingletH-9 (Methylene bridge)
~4.3Multipletα-CH (Glutamate)
~2.3Multipletγ-CH₂ (Glutamate)
~2.0Multipletβ-CH₂ (Glutamate)
¹³C NMR Spectroscopic Data for Sodium Folate

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~178Carboxylate Carbons (Glutamate)
~168Amide Carbonyl
~165C-4 (Pterin ring)
~155C-2 (Pterin ring)
~152C-8a (Pterin ring)
~150C-4' (p-aminobenzoyl ring)
~130C-2', C-6' (p-aminobenzoyl ring)
~128C-1' (p-aminobenzoyl ring)
~122C-6 (Pterin ring)
~112C-3', C-5' (p-aminobenzoyl ring)
~55α-CH (Glutamate)
~48C-9 (Methylene bridge)
~33β-CH₂ (Glutamate)
~30γ-CH₂ (Glutamate)

Note: Chemical shifts are approximate and can be influenced by solvent, pH, and temperature.[7][8][9]

Experimental Protocol: NMR Spectroscopy

Equipment and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Sodium folate sample

  • Deuterium oxide (D₂O)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of sodium folate and dissolve it in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the D₂O.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard 1D proton pulse sequence, often with solvent suppression to attenuate the residual HDO signal.

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[10]

    • Set the relaxation delay (d1) to be at least 1-2 seconds to allow for sufficient relaxation of the protons between pulses.[11]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a standard 1D carbon pulse sequence with proton decoupling.

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • A shorter relaxation delay can often be used.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum (the residual HDO peak at ~4.79 ppm can be used for the ¹H spectrum).

    • Integrate the signals and determine their multiplicities.

    • Assign the peaks to the corresponding nuclei in the sodium folate structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of sodium folate and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule.

Expected Mass Spectrometric Data for Sodium Folate

In positive ion ESI-MS, sodium folate is expected to be readily observed as its sodium adduct.

IonFormulaCalculated m/z
[M+H]⁺[C₁₉H₁₉N₇O₆ + H]⁺442.1470
[M+Na]⁺[C₁₉H₁₈N₇O₆Na + Na]⁺484.1119
[M-H+2Na]⁺[C₁₉H₁₈N₇O₆Na + Na]⁺484.1119

M represents the neutral folic acid molecule for the protonated species and the monosodium salt for the sodiated species.

Fragmentation: Tandem MS (MS/MS) of the precursor ions would likely show characteristic fragmentation patterns. A primary fragmentation pathway involves the cleavage of the C9-N10 bond, separating the pterin moiety from the p-aminobenzoylglutamate portion.

Experimental Protocol: LC-MS/MS

This protocol provides a general method for the analysis of sodium folate using liquid chromatography coupled with tandem mass spectrometry.

Equipment and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 HPLC column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Sodium folate sample

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Purified water and HPLC-grade solvents

Procedure:

  • Sample Preparation:

    • Dissolve the sodium folate sample in a suitable solvent, such as a water/methanol mixture, to a concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Set the column temperature to 30°C.

    • Use a flow rate of 0.4 mL/min.

    • Employ a gradient elution, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the analyte.

  • MS Conditions:

    • Operate the ESI source in positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

    • Perform a full scan (MS1) to identify the precursor ions (e.g., m/z 442.1 and 484.1).

    • Select the precursor ions for collision-induced dissociation (CID) to generate product ion spectra (MS2).

    • Optimize collision energy to achieve characteristic fragmentation.

  • Data Analysis:

    • Analyze the full scan data to confirm the presence of the expected precursor ions.

    • Examine the product ion spectra to identify characteristic fragment ions, confirming the identity of sodium folate.

Visualizations

Experimental Workflow for Spectroscopic Identification

G Diagram 1: General Experimental Workflow for Spectroscopic Identification cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sodium Folate Sample Prep_UV Dissolution in 0.1M NaOH Sample->Prep_UV Prep_FTIR KBr Pellet Preparation Sample->Prep_FTIR Prep_NMR Dissolution in D2O Sample->Prep_NMR Prep_MS Dilution in Mobile Phase Sample->Prep_MS UV UV-Vis Spectroscopy Prep_UV->UV FTIR FTIR Spectroscopy Prep_FTIR->FTIR NMR NMR Spectroscopy Prep_NMR->NMR MS LC-MS/MS Prep_MS->MS Data_UV λmax and Absorbance UV->Data_UV Data_FTIR Functional Group Identification FTIR->Data_FTIR Data_NMR Structural Elucidation NMR->Data_NMR Data_MS Molecular Weight and Fragmentation MS->Data_MS Confirm Identity Confirmation Data_UV->Confirm Data_FTIR->Confirm Data_NMR->Confirm Data_MS->Confirm G Diagram 2: Simplified Folate Metabolic Pathway cluster_synthesis Biosynthesis cluster_methionine Methionine Cycle Folate Folate (Diet) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) (Active Form) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purine Purine Synthesis THF->Purine Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Thymidylate Thymidylate Synthesis (DNA Synthesis) Methylene_THF->Thymidylate Methyl_THF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine From 5-Methyl-THF SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation SAH->Homocysteine

References

Methodological & Application

Application Notes and Protocols for Preparing Sodium Folate Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction to Folate in Cell Culture

Folate (Vitamin B9) and its derivatives are essential water-soluble vitamins required for the in vitro growth of mammalian cells.[1][2][3] Folates are critical cofactors in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides (purines and thymidylate) and amino acids like methionine.[4][5][6][7] This makes folate indispensable for DNA synthesis, repair, and methylation, processes vital for cell proliferation and viability.[1][5][6] Consequently, folate is a standard component of most defined cell culture media, including DMEM, RPMI-1640, Ham's F-12, and CMRL-1066.[3]

Sodium Folate vs. Folic Acid

While the terms are often used interchangeably, there is a key chemical and practical distinction between folic acid and its salt, sodium folate.

  • Folic Acid: This is the synthetic, oxidized, and most stable form of folate.[8] However, it is poorly soluble in water at neutral pH, with a minimum solubility between pH 2 and 4.[2][9] Its solubility significantly increases in alkaline conditions (pH > 5) or with the use of solvents like 1 M NaOH or DMSO.[2][10][11][12]

  • Sodium Folate: This is the sodium salt of folic acid.[10] It is readily soluble in aqueous solutions, making it a more convenient choice for preparing stock solutions for cell culture.[10] Using sodium folate avoids the need for harsh solvents or extreme pH adjustments that could be detrimental to cells, even when highly diluted.[13]

For cell culture applications, using sodium folate is highly recommended to ensure complete dissolution and avoid precipitation in the stock solution or final medium.

Key Considerations for Preparation and Storage
  • Solubility: Folic acid is very slightly soluble in water (approximately 1.6 mg/L at 25°C), but its sodium salt is much more soluble.[9][10] Preparation in a slightly alkaline solution (e.g., using a sodium bicarbonate buffer) can aid dissolution.[10][13]

  • Stability: Folate solutions are sensitive to heat, light (especially UV), and riboflavin.[2][10] Aqueous solutions should be protected from light during preparation and storage.[10] Alkaline solutions are relatively stable in the dark, but heating can cause rapid degradation.[2]

  • Sterilization: Due to the heat-labile nature of folate, stock solutions must be sterilized by filtration through a 0.1 µm or 0.22 µm sterile syringe filter.[14][15] Autoclaving (wet heat sterilization) is not recommended as it will destroy the vitamin.[2][15][16]

  • Storage: Sterile, light-protected stock solutions should be stored frozen. For long-term storage (months to years), -20°C is recommended.[17][18] For short-term storage (days to weeks), 2-8°C is acceptable.[17]

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and handling of sodium folate and folic acid.

ParameterFolic AcidSodium FolateNotes & References
Molecular Formula C₁₉H₁₉N₇O₆C₁₉H₁₈N₇NaO₆[19]
Molecular Weight 441.4 g/mol 463.4 g/mol [19]
Solubility in Water Very slightly soluble (~1.6 mg/L at 25°C)Readily solubleSolubility is pH-dependent; folic acid is more soluble in alkaline solutions.[9][10]
Solubility in 1M NaOH ~50 mg/mLNot applicable (already a salt)[2][12]
Sterilization Method 0.22 µm or 0.1 µm sterile filtration0.22 µm or 0.1 µm sterile filtrationHeat-sensitive; do not autoclave.[14][15]
Storage (Powder) Room temperature (20-25°C)0-4°C (short term) or -20°C (long term)Protect from light.[10][17]
Storage (Stock Solution) -20°C (long term, >3 years)-20°C (long term, >3 years)Store in light-protected aliquots.[17][18]
Typical Media Conc. ~1-4 mg/L (2.3-9 µM)~1-4 mg/L (2.2-8.6 µM)Varies by media formulation (e.g., RPMI-1640, DMEM).[2][3]

Experimental Protocol: Preparation of 1000X Sodium Folate Stock Solution

This protocol details the preparation of a 10 mg/mL (1000X for a final concentration of 10 µg/mL) stock solution of sodium folate.

Materials and Equipment
  • Sodium Folate powder (Cell culture grade, e.g., Sigma-Aldrich F7876 or equivalent)

  • Cell culture grade water (WFI, Milli-Q, or equivalent)

  • Sterile 50 mL conical tubes

  • Analytical balance

  • Weighing paper/boats

  • Spatula

  • Sterile serological pipettes

  • Pipette controller

  • Sterile 0.22 µm syringe filter

  • Sterile syringes (10-20 mL)

  • Sterile, light-protected cryovials or conical tubes for aliquots (e.g., amber tubes)

  • Vortex mixer

  • pH meter (optional, if starting with folic acid)

  • Biological Safety Cabinet (BSC)

Protocol Steps
  • Perform all aseptic manipulations inside a certified Biological Safety Cabinet (BSC).

  • Weighing: Carefully weigh 100 mg of sodium folate powder using an analytical balance and sterile technique.

  • Dissolution:

    • Aseptically transfer the 100 mg of sodium folate powder into a sterile 50 mL conical tube.

    • Using a sterile serological pipette, add 10 mL of cell culture grade water to the tube. This creates a final concentration of 10 mg/mL.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellowish-orange.

  • Sterilization:

    • Draw the entire sodium folate solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

    • Dispense the solution through the filter into a new sterile 50 mL conical tube. This step removes any potential microbial contamination.[14]

  • Aliquoting:

    • Using a sterile pipette, dispense the filtered stock solution into smaller, pre-labeled, sterile, and light-protected tubes (e.g., 1 mL aliquots in 1.5 mL amber cryovials).

    • Aliquoting prevents repeated freeze-thaw cycles which can degrade the vitamin.

  • Storage:

    • Store the aliquots at -20°C for long-term use.[17][18] The solution is stable for several years when stored properly.

    • For immediate use, a working aliquot can be stored at 2-8°C for up to two weeks, protected from light.

Diagrams and Workflows

Experimental Workflow

The following diagram illustrates the step-by-step workflow for preparing the sterile sodium folate stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_sterile Sterilization (in BSC) cluster_store Storage A Weigh 100 mg Sodium Folate Powder B Add 10 mL Sterile Water to a 50 mL Tube A->B Aseptic Transfer C Vortex Until Completely Dissolved B->C D Draw Solution into Sterile Syringe C->D E Attach 0.22 µm Syringe Filter D->E F Filter into a New Sterile Tube E->F G Dispense into Light-Protected Aliquots (e.g., 1 mL) F->G H Store at -20°C for Long-Term Use G->H

Caption: Workflow for preparing sodium folate stock solution.

Folate Metabolic Pathway

This diagram provides a simplified overview of the central role of folate in one-carbon metabolism, which is crucial for nucleotide and amino acid synthesis in cultured cells.

G Folate Folate (from medium) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) (Active Coenzyme) DHF->THF DHFR (Target of Methotrexate) Glycine Glycine THF->Glycine SHMT Purines Purine Synthesis (dATP, dGTP) THF->Purines Provides C2, C8 of purine ring Thymidylate Thymidylate Synthesis (dTMP) THF->Thymidylate dUMP -> dTMP Methionine Methionine Synthesis THF->Methionine Remethylation of Homocysteine Serine Serine Serine->THF SHMT

Caption: Simplified diagram of the folate metabolic pathway.

References

Application Notes and Protocols for L-5-Methyltetrahydrofolate Sodium Salt in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-5-methyltetrahydrofolate (L-5-MTHF), the biologically active form of folate, is a critical coenzyme in a variety of fundamental cellular processes, including one-carbon metabolism, DNA synthesis and repair, and the methylation of DNA, proteins, and lipids.[1][2] Unlike synthetic folic acid, L-5-MTHF can be directly utilized by cells without the need for enzymatic reduction by dihydrofolate reductase (DHFR).[3][4][5] This makes the sodium salt of L-5-MTHF an invaluable tool for in vitro studies investigating cellular processes involving folate metabolism, particularly in contexts where DHFR activity may be limited or compromised. These application notes provide detailed protocols for utilizing L-5-methyltetrahydrofolate sodium salt in various in vitro assays, along with data presentation and visualization of relevant biological pathways.

Key Applications in In Vitro Research

  • Cancer Biology: Investigation of the dose-dependent effects of L-5-MTHF on the growth and viability of cancer cell lines.[6]

  • Genomic Stability: Comparative studies with folic acid to assess the prevention of DNA damage and cell death.[3][7]

  • Neuroscience: Elucidation of the neuroprotective mechanisms of L-5-MTHF in models of neurodegenerative diseases and ischemic injury.[8][9][10]

  • Metabolic Studies: Analysis of the folate-homocysteine pathway and the impact of MTHFR enzyme efficiency on cellular metabolism.[11]

  • Toxicology and Safety: Assessment of the mutagenic potential of L-5-MTHF in mammalian cell lines.[12]

Data Presentation

Table 1: Cytotoxicity of L-5-methyltetrahydrofolate in Lymphoid Leukemia Cell Lines
Cell LineL-5-MTHF Concentration (M)EffectReference
BALM 310⁻³~3 log cytocidal effect[6]
CCRF-SB10⁻³~3 log cytocidal effect[6]
CEM10⁻³~3 log cytocidal effect[6]
Daudi10⁻³~3 log cytocidal effect[6]
MOLT 410⁻³~3 log cytocidal effect[6]
P3HR110⁻³~3 log cytocidal effect[6]
Normal Human Lymphocytes10⁻³Viability not affected[6]
Table 2: Comparison of Folic Acid and L-5-MTHF on Genomic Instability in Human Lymphocytes
Folate FormConcentration (nM)Micronucleated Binucleate Cells Frequency (Compared to 120 nM FA)ApoptosisNecrosisNuclear DivisionReference
Folic Acid120BaselineLowerSimilarSimilar[3][7]
L-5-MTHF120Significantly HigherHigherSimilarSimilar[3][7]
Folic Acid12Increased---[3][7]
L-5-MTHF12Increased---[3][7]
Table 3: Genotoxicity of Calcium L-methylfolate in Mouse Lymphoma Cells
Concentration (µg/mL)ResultReference
50.0Non-mutagenic[12]
158Non-mutagenic[12]
500Non-mutagenic[12]
1580Non-mutagenic[12]
2810Non-mutagenic[12]
5000Non-mutagenic[12]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity in Cancer Cell Lines

This protocol is adapted from studies on lymphoid leukemia cell lines.[6]

1. Materials:

  • L-5-methyltetrahydrothis compound salt (or (dl)-5-methyltetrahydrofolate)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lymphoid cancer cell lines (e.g., CEM, MOLT-4)

  • 96-well cell culture plates

  • MTT or similar cell viability assay reagent

  • Plate reader

2. Cell Culture:

  • Culture lymphoid cell lines in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Maintain cells in exponential growth phase.

3. Experimental Procedure:

  • Prepare a stock solution of L-5-methyltetrahydrofolate in sterile PBS or culture medium. Further dilute to desired concentrations (e.g., in the mM range).

  • Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well.

  • Add varying concentrations of L-5-MTHF to the wells. Include a vehicle control (medium without L-5-MTHF).

  • Incubate for 72 hours.

  • Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.

  • Measure absorbance using a plate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the control.

  • Plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Micronucleus Assay for Genotoxicity

This protocol is based on a comparative study of folic acid and L-5-MTHF in human lymphocytes.[3][7]

1. Materials:

  • L-5-methyltetrahydrothis compound salt

  • Folic acid (for comparison)

  • RPMI 1640 medium (folate-free)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Interleukin-2 (IL-2)

  • L-glutamine

  • Penicillin-Streptomycin solution

  • Cytochalasin B

  • Giemsa stain

  • Microscope slides

2. Lymphocyte Isolation and Culture:

  • Isolate lymphocytes from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash and resuspend lymphocytes in RPMI 1640 medium.

  • Culture lymphocytes at a concentration of 0.5 x 10⁶ cells/mL in RPMI 1640 medium containing either L-5-MTHF or folic acid at desired concentrations (e.g., 12 nM and 120 nM), supplemented with 5% dFBS, 10 U/mL IL-2, 2 mM L-glutamine, and antibiotics.

3. Micronucleus Assay:

  • After an appropriate culture period (e.g., 9 days), add cytochalasin B to block cytokinesis.

  • Incubate for an additional 24 hours.

  • Harvest cells, treat with a hypotonic solution, and fix in methanol:acetic acid.

  • Drop cell suspension onto clean microscope slides and air dry.

  • Stain slides with Giemsa.

  • Score micronuclei in binucleated cells under a microscope.

4. Data Analysis:

  • Calculate the frequency of micronucleated binucleate cells.

  • Compare the results between different folate forms and concentrations.

Signaling Pathways and Workflows

Folate-Homocysteine Metabolism

L-5-MTHF is a central molecule in the folate and methionine cycles. It donates a methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase which requires Vitamin B12 as a cofactor.[11] Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.[11]

Folate_Homocysteine_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethyleneTHF->THF MTHF L-5-Methyl-THF MethyleneTHF->MTHF MTHFR MTHF->THF Hcy Homocysteine MTHF->Hcy Met Methionine Hcy->Met Methionine Synthase SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Hcy Cytotoxicity_Workflow start Start: Cell Culture prep_cells Prepare Cell Suspension start->prep_cells seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_compound Add L-5-MTHF to Wells seed_plate->add_compound prep_compound Prepare L-5-MTHF Dilutions prep_compound->add_compound incubate Incubate for 72h add_compound->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate analyze Analyze Data (Calculate % Viability, IC50) read_plate->analyze end End analyze->end Nrf2_Pathway MTHF L-5-MTHF Keap1_Nrf2 Keap1-Nrf2 Complex MTHF->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocation to Nucleus and Binding Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., SOD-1, HO-1, Glutathione Synthesizing Enzymes) ARE->Antioxidant_Enzymes Activation of Transcription

References

Application Notes: Using Sodium Folate as a Supplement in Custom Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate (Vitamin B9) is an essential water-soluble vitamin that is critical for the growth and proliferation of mammalian cells in culture.[1] It serves as a crucial cofactor in one-carbon metabolism, a series of biochemical reactions necessary for the synthesis of nucleotides (purines and thymidylate) for DNA replication and repair, and for the methylation of DNA, RNA, and proteins.[2][3] Mammalian cells cannot synthesize folate de novo and therefore must acquire it from the culture medium.[1][4]

Folate deficiency in vitro can lead to significant cellular stress, including impaired DNA synthesis and repair, uracil misincorporation into DNA, chromosomal instability, and cell cycle arrest.[5][6][7] Consequently, folate is a standard component of most commercially available cell culture media formulations.

While folic acid is the most common form used in media, its low solubility at physiological pH can be a challenge, especially when preparing concentrated stock solutions or developing custom formulations.[8] Sodium folate, the salt form of folic acid, offers significantly higher aqueous solubility, making it a more convenient and reliable alternative for custom media preparation. This document provides detailed notes and protocols for the effective use of sodium folate as a supplement in custom cell culture media.

Key Considerations for Sodium Folate Supplementation

Why Use Sodium Folate over Folic Acid?
  • Enhanced Solubility: Folic acid is only sparingly soluble in water at neutral pH (~1.6 mg/L). Its dissolution often requires the use of basic solutions like NaOH or sodium bicarbonate, which can complicate media preparation.[9][10][11] Sodium folate is readily soluble in aqueous solutions, simplifying the preparation of sterile, pH-neutral stock solutions.

  • Bioavailability: Once in solution, sodium folate dissociates to provide the folate anion, which is biologically equivalent to the form supplied by folic acid. Cells utilize transporters like the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT) to uptake folate, which is then intracellularly converted to its active form, tetrahydrofolate (THF).[12][13]

Optimizing Concentration

The optimal folate concentration is highly dependent on the specific cell line and its metabolic requirements.

  • Standard Media: Many common media formulations like DMEM and RPMI-1640 contain folic acid at a concentration of approximately 4 mg/L (~9 µM).

  • Folate-Deficient Studies: Studies investigating the effects of folate deficiency may use concentrations as low as 12 nM to 30 nM.[1][14]

  • High-Requirement Cells: Some cell lines, particularly rapidly proliferating cancer cells or those with high expression of folate receptors (e.g., KB, IGROV-1, SKOV-3 cells), may benefit from higher concentrations.[15][16]

  • Toxicity: Both folate deficiency and excessive folic acid levels have been shown to negatively impact cellular processes, such as by inducing DNA damage or altering DNA methylation patterns.[1] Therefore, empirical testing is crucial to determine the optimal concentration for a custom application.

Stability and Storage

Folate is sensitive to light and can degrade when exposed to UV or visible light.[13] Stock solutions of sodium folate should be sterile-filtered, protected from light by using amber tubes or wrapping containers in foil, and stored at -20°C for long-term use.

Quantitative Data Summary

The concentration of folate in culture media directly impacts cellular function. The following tables summarize quantitative data from published studies.

Table 1: Effect of Folic Acid Concentration on Cell Proliferation and Metabolism

Cell Line Folic Acid Concentration Observation Reference
HT29 (Human Colon Cancer) 10 ng/mL (~22.6 nM) Baseline growth rate. [17]
HT29 (Human Colon Cancer) 100 ng/mL (~226 nM) 2.4-fold higher growth rate and 2.1-fold higher metabolic activity compared to 10 ng/mL. [17]
Lymphoblastoid Cell Line (LCL) 12 nM Significantly increased cell doubling time (reduced proliferation). [1]
Embryonic Neural Stem Cells 4 mg/L (Control) Baseline cell viability. [18]
Embryonic Neural Stem Cells 8 mg/L (Low Supplementation) Increased cell viability after 5-7 days. [18]

| Embryonic Neural Stem Cells | 44 mg/L (High Supplementation) | Dose-dependent increase in cell viability, higher than low supplementation group. |[18] |

Table 2: Effect of Folic Acid Concentration on DNA Integrity

Cell Line Folic Acid Concentration Observation Reference
Lymphoblastoid Cell Line (LCL) 12 nM (Depletion) Significant reduction in global DNA methylation (LINE-1). [1]
Lymphoblastoid Cell Line (LCL) 10,000 nM (Supraphysiological) Reduced global DNA methylation, similar to depletion. [1]
WIL2-NS (Human Lymphoblastoid) 30 nM (Deficient) 2.9-fold greater uracil incorporation into telomeric DNA compared to baseline. [14]

| WIL2-NS (Human Lymphoblastoid) | 300 nM (Replete) | 3.4-fold greater uracil incorporation into telomeric DNA compared to baseline. |[14] |

Diagrams and Visualizations

Folate Metabolism Pathway

Folate_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_synthesis Biosynthesis cluster_methylation Epigenetics SodiumFolate Sodium Folate (in Medium) FolicAcid Folic Acid SodiumFolate->FolicAcid Cellular Uptake DHF Dihydrofolate (DHF) FolicAcid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR OneCarbon One-Carbon Metabolism THF->OneCarbon Nucleotides Nucleotide Synthesis (Purines, Thymidylate) OneCarbon->Nucleotides AminoAcids Amino Acid Metabolism (e.g., Methionine) OneCarbon->AminoAcids Methylation DNA/RNA Methylation AminoAcids->Methylation

Caption: Simplified overview of the intracellular folate metabolic pathway.

Experimental Workflow for Media Customization

Experimental_Workflow start Start: Define Cell Culture Requirements select_medium 1. Select Folate-Free Basal Medium (e.g., RPMI without Folic Acid) start->select_medium prepare_stock 2. Prepare & Sterile Filter 1000x Sodium Folate Stock Solution select_medium->prepare_stock determine_range 3. Determine Experimental Concentration Range (e.g., 10 nM - 10 µM) prepare_stock->determine_range supplement 4. Supplement Basal Medium with Sodium Folate determine_range->supplement validate 5. Validate on Target Cell Line: - Proliferation (MTT/Cell Counting) - Viability (Trypan Blue) - Morphology supplement->validate validate->determine_range Sub-optimal Growth analyze 6. Analyze Results & Select Optimal Concentration validate->analyze Optimal Growth end End: Finalized Custom Medium Formulation analyze->end

Caption: Workflow for developing and validating a custom cell culture medium.

Troubleshooting Guide

Troubleshooting issue Issue Observed precipitate Precipitation in Medium issue->precipitate Yes poor_growth Poor Cell Growth/ Low Viability issue->poor_growth No check_stock Check Stock Solution: - pH - Sterility - Storage Conditions precipitate->check_stock check_solubility Verify Final Concentration is within Solubility Limits precipitate->check_solubility check_conc Folate Concentration: - Too low (deficiency)? - Too high (toxicity)? poor_growth->check_conc check_other Assess Other Factors: - Basal medium quality - Serum/other supplements - Contamination poor_growth->check_other remake Action: Remake Stock and/or Final Medium check_stock->remake optimize Action: Titrate Concentration in a Dose-Response Experiment check_conc->optimize

Caption: Logic diagram for troubleshooting common issues with custom media.

Experimental Protocols

Safety Precaution: Always use appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, and work within a laminar flow hood when preparing sterile cell culture media and reagents.

Protocol: Preparation of a 1000x Sodium Folate Stock Solution (4 mg/mL)
  • Materials:

    • Sodium Folate (M.W. ~463.38 g/mol , varies with salt form)

    • Cell culture-grade water (e.g., WFI or Milli-Q)

    • Sterile 50 mL conical tube

    • 0.22 µm sterile syringe filter

    • Sterile syringe

    • Sterile, light-blocking storage tubes (e.g., amber cryovials)

  • Procedure:

    • Weigh 200 mg of sodium folate powder and transfer it to the 50 mL conical tube.

    • Add cell culture-grade water to a final volume of 50 mL. This yields a concentration of 4 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Attach the 0.22 µm sterile filter to a sterile syringe.

    • Draw the sodium folate solution into the syringe.

    • Filter-sterilize the solution into sterile, light-blocking tubes, creating working aliquots (e.g., 1 mL).

    • Label the aliquots clearly with the name ("1000x Sodium Folate"), concentration (4 mg/mL), and date of preparation.

    • Store aliquots at -20°C, protected from light.

Protocol: Formulation of Custom Medium with 4 mg/L Sodium Folate
  • Materials:

    • Folate-free basal medium (e.g., RPMI-1640 without folic acid)

    • 1000x Sodium Folate stock solution (from Protocol 5.1)

    • Other required supplements (e.g., Fetal Bovine Serum (FBS), L-glutamine, Penicillin-Streptomycin)

    • Sterile media bottle

  • Procedure:

    • Start with a 500 mL bottle of folate-free basal medium.

    • Aseptically add any other required supplements (e.g., 50 mL of FBS for a 10% final concentration, 5 mL of L-glutamine).

    • Thaw one aliquot of the 1000x Sodium Folate stock solution.

    • To achieve a final concentration of 4 mg/L (a 1:1000 dilution), add 500 µL of the 4 mg/mL stock solution to the 500 mL of medium.

    • Mix the final medium gently by swirling the bottle.

    • Label the bottle appropriately, indicating that it has been supplemented with sodium folate.

    • Store the complete medium at 4°C, protected from light.

Protocol: Assessing Cell Proliferation via MTT Assay
  • Materials:

    • Cells of interest

    • 96-well flat-bottom cell culture plates

    • Custom media with varying concentrations of sodium folate

    • Control medium (folate-free and/or standard folate level)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Plate reader capable of measuring absorbance at ~570 nm

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of their standard growth medium. Allow cells to attach overnight.

    • Treatment: Carefully aspirate the medium and replace it with 100 µL of the custom test media (containing different sodium folate concentrations) and control media. Include wells with medium only as a background control.

    • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a plate reader.

    • Analysis: Subtract the background absorbance from all readings. Calculate the percentage of proliferation relative to the control group to determine the effect of each sodium folate concentration.[18]

References

Application Note: Quantification of Sodium Folate and its Metabolites in Biological Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Folate, a water-soluble B vitamin, is crucial for numerous metabolic processes, including DNA synthesis, repair, and methylation. Its deficiency is linked to various health issues, including neural tube defects and megaloblastic anemia. Accurate quantification of folate levels in biological matrices such as plasma, serum, and red blood cells is essential for clinical diagnostics, nutritional assessment, and pharmacokinetic studies in drug development. This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the determination of sodium folate and its active metabolites.

Principle

This method utilizes reversed-phase HPLC to separate various folate vitamers, including folic acid, 5-methyltetrahydrofolate (5-MTHF), tetrahydrofolate (THF), and 5-formyltetrahydrofolate. Biological samples are first subjected to a sample preparation procedure involving protein precipitation and, for red blood cells, hemolysis and enzymatic treatment to convert polyglutamates to monoglutamates. The extracted folates are then separated on a C18 column with a gradient elution and detected by UV absorbance or, for higher sensitivity and specificity, by tandem mass spectrometry (LC-MS/MS). The concentration of each folate form is determined by comparing its peak area to that of a known standard.

Experimental Protocols

1. Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV or tandem mass spectrometer detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Centrifuge, vortex mixer, and evaporator.

  • Analytical balance.

  • Methanol, acetonitrile (HPLC grade).

  • Ammonium acetate, formic acid, ascorbic acid, dithiothreitol (DTT).

  • Folic acid, 5-methyltetrahydrofolate, and other folate standards.

  • Deionized water.

  • Rat serum (as a source of folate conjugase).

  • α-amylase and protease (for red blood cell folate extraction).

2. Sample Preparation

2.1. Plasma or Serum Samples

  • To 200 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing 1% ascorbic acid to precipitate proteins.[1][2][3]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • Inject a 20 µL aliquot into the HPLC system.

2.2. Red Blood Cell (RBC) Samples

  • Wash packed RBCs three times with isotonic saline.

  • Prepare a hemolysate by adding 100 µL of washed RBCs to 1 mL of a 1% (w/v) ascorbic acid solution.[4]

  • To release folate from its bound forms and deconjugate polyglutamates, a trienzyme treatment can be employed.[5][6] This involves incubation with α-amylase, protease, and a source of folate conjugase (like rat plasma).[5][6]

  • Following enzymatic treatment, precipitate proteins with ice-cold acetonitrile as described for plasma/serum.

  • Proceed with centrifugation, evaporation, and reconstitution as outlined in steps 3-6 of the plasma/serum protocol.

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 50 x 3.00 mm, 3 µm).[1]

  • Mobile Phase A: 1 mM Ammonium acetate and 0.1% acetic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.3 - 1.0 mL/min.[5][7]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30-40°C.

  • Gradient Elution: A typical gradient starts with a high percentage of aqueous phase (e.g., 90-95% A) and gradually increases the organic phase (B) to elute the more hydrophobic compounds.[5][7]

  • Detection:

    • UV: 280 nm for folic acid.[6]

    • Fluorescence: Excitation at 295 nm and emission at 360 nm for 5-methyltetrahydrofolate.[6]

    • MS/MS: Multiple reaction monitoring (MRM) mode for specific precursor and product ion transitions for each folate vitamer.[7][8]

4. Data Analysis

  • Identify the folate vitamers in the sample chromatograms by comparing their retention times with those of the standards.

  • Generate a calibration curve for each analyte by plotting the peak area against the concentration of the standards.

  • Quantify the concentration of each folate vitamer in the samples using the linear regression equation from the calibration curve.

Data Presentation

Table 1: Summary of Quantitative HPLC Method Parameters for Folate Analysis

ParameterFolic Acid5-Methyltetrahydrofolate (5-MTHF)Tetrahydrofolate (THF)5-Formyltetrahydrofolate
Typical Retention Time (min) 2.5 - 15.03.0 - 10.0Analyzed with other folatesAnalyzed with other folates
Linearity Range 0.1 - 3 mmol/L[6]0.0125 - 0.25 mmol/L[6]Method dependentMethod dependent
Limit of Detection (LOD) 37.5 pmol/L (in plasma)[2]165 pmol/L (in plasma)[2]425 pmol/L (in plasma)[2]140 pmol/L (in plasma)[2]
Limit of Quantification (LOQ) 80 pmol/L (in plasma)[2]400 pmol/L (in plasma)[2]1250 pmol/L (in plasma)[2]360 pmol/L (in plasma)[2]
Recovery (%) 98.9[9]92.2[9]>97[2]>97[2]
Intra-day Precision (%CV) 3.2[9]8.1[9]3.7 - 6.5[2]3.7 - 6.5[2]
Inter-day Precision (%CV) 5.9[9]6.8[9]Not specifiedNot specified

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma/Serum Collection protein_precipitation Protein Precipitation (Acetonitrile + Ascorbic Acid) plasma->protein_precipitation rbc Red Blood Cell Collection hemolysis Hemolysis (Ascorbic Acid Solution) rbc->hemolysis evaporation Evaporation protein_precipitation->evaporation enzyme_treatment Enzymatic Treatment (Amylase, Protease, Conjugase) hemolysis->enzyme_treatment enzyme_treatment->protein_precipitation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc detection Detection (UV or MS/MS) hplc->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for folate analysis in biological samples.

logical_relationship cluster_method_dev Method Development cluster_method_val Method Validation sample_stability Ensure Sample Stability (Antioxidants) extraction_efficiency Optimize Extraction Efficiency sample_stability->extraction_efficiency chromatography Develop Chromatographic Separation extraction_efficiency->chromatography detection_sensitivity Optimize Detection Sensitivity chromatography->detection_sensitivity linearity Linearity & Range detection_sensitivity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra/Inter-day) accuracy->precision lod_loq LOD & LOQ precision->lod_loq selectivity Selectivity lod_loq->selectivity recovery Recovery selectivity->recovery

Caption: Key steps in HPLC method development and validation.

References

Application Notes and Protocols for Dietary Supplementation with Sodium Folate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a B vitamin, is essential for numerous biological processes, including DNA synthesis, repair, and methylation. Its synthetic form, folic acid, and its salts, such as sodium folate, are widely used in research to investigate its role in health and disease. Animal models are crucial for elucidating the mechanisms of folate action and for preclinical evaluation of folate-related therapeutic strategies. These application notes provide a summary of quantitative data from various studies, detailed experimental protocols for dietary supplementation, and visualizations of key signaling pathways involved in folate metabolism.

Data Presentation: Quantitative Summary of Sodium Folate/Folic Acid Supplementation Studies

The following tables summarize the experimental parameters and outcomes from several key studies on dietary folate supplementation in rodent models.

Table 1: Folic Acid Supplementation in Mouse Models

Animal ModelFolic Acid DoseDurationKey OutcomesReference(s)
C57BL/6 Mice10 mg/kg diet (5x recommended)4-5 weeks before mating, throughout pregnancy and lactationHyperactivity-like behavior and memory impairment in offspring.[1][1]
C57BL/6 Mice10 mg/kg diet (10x recommended)5 weeksReduced survival and higher parasitemia after malarial infection; altered immune response.[2][2]
C57BL/6 Mice (weanlings and 18-month-old)0 mg/kg (deplete), 2 mg/kg (replete), 8 mg/kg (supplemented) diet20 weeksIncreased liver folate concentrations with increased dietary folate in both young and old mice.[3][3]
Pregnant C57BL/6 Mice10 mg/kg diet (5x recommended)1 month before mating and during pregnancy/lactationAltered sex-specific gene expression in the brain of offspring.[1][1]

Table 2: Folic Acid Supplementation in Rat Models

Animal ModelFolic Acid DoseDurationKey OutcomesReference(s)
Wistar Rats (virgin and pregnant)40 mg/kg diet (high-dose) vs. 2 mg/kg diet (control)3 weeksReductions in fetal body weight and length in supplemented dams; reduced serum homocysteine.[4][5][4][5]
Fischer 344 Rats0, 2, or 40 mg/kg diet4 weeks prior to carcinogen injectionFolate deficiency suppressed, and supplementation enhanced, the initiation of mammary cancer.[6]
Wistar Rats20 mg/kg/day (in combination with aluminum chloride)8 weeksDecreased aluminum accumulation in bone, kidney, and brain.[7]
Wistar Rats10 mg/L in drinking water (with 36% ethanol diet)5 weeksAttenuated ethanol-induced hepatic toxicity and oxidative stress.[8][8]
Female Wistar RatsDeficient diet supplemented with iron and/or folic acid2, 10, and 21 daysSupplementation affected copper, calcium, and magnesium levels in tissues.[[“]][[“]]

Experimental Protocols

Protocol 1: Preparation and Administration of Sodium Folate Solution via Oral Gavage

This protocol outlines the standard procedure for the preparation of a sodium folate solution and its administration to mice or rats via oral gavage.

Materials:

  • Sodium folate powder

  • Sterile, purified water or phosphate-buffered saline (PBS)

  • pH meter and adjustment solutions (e.g., sterile NaOH or HCl)

  • Sterile containers for solution preparation

  • Animal scale

  • Appropriately sized gavage needles (flexible or stainless steel with a ball tip)

  • Syringes (1 mL or 3 mL)

  • 70% ethanol for disinfection

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

  • Solution Preparation:

    • Calculate the required amount of sodium folate based on the desired dose and the number of animals.

    • Dissolve the sodium folate powder in sterile water or PBS. Gentle warming and vortexing can aid dissolution.

    • Adjust the pH of the solution to physiological range (pH 7.0-7.4) using a pH meter and sterile NaOH or HCl, if necessary.

    • Sterile-filter the solution through a 0.22 µm filter into a sterile container.

    • Store the solution protected from light, and prepare fresh as needed.

  • Animal Preparation and Dosing:

    • Weigh each animal accurately to determine the correct volume of the sodium folate solution to administer. The typical maximum oral gavage volume for mice is 10 mL/kg and for rats is 10-20 mL/kg.[10]

    • Properly restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal securely against your body.

    • Measure the correct length for gavage needle insertion by holding the needle alongside the animal, from the tip of the nose to the last rib or xiphoid process. Mark the needle to ensure it is not inserted too far.[10][11][12]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes.[10][13]

    • Crucially, if any resistance is met, do not force the needle. Withdraw and re-attempt.

    • Once the needle is correctly positioned, slowly administer the solution.

    • Gently withdraw the needle along the same path of insertion.

    • Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing.[10]

Protocol 2: Dietary Supplementation of Folic Acid in Rodent Feed

This protocol describes how to prepare a custom diet with a specific concentration of folic acid.

Materials:

  • Basal rodent diet mix (folate-free)

  • Folic acid powder

  • Precision scale

  • Mixer (e.g., a V-blender or a planetary mixer)

  • Pellet maker (optional, if pellets are desired)

  • Storage containers

Procedure:

  • Diet Formulation:

    • Determine the desired final concentration of folic acid in the diet (e.g., mg/kg of feed).

    • Accurately weigh the required amount of folic acid and the basal diet mix for the total batch size.

    • To ensure even distribution, it is recommended to first create a small premix of folic acid with a portion of the basal diet before adding it to the entire batch.

  • Mixing:

    • Add the basal diet and the folic acid premix to the mixer.

    • Mix thoroughly for a sufficient amount of time to ensure homogeneity. The mixing time will depend on the type and size of the mixer.

  • Pelleting (Optional):

    • If pelleted feed is required, transfer the mixed diet to a pellet maker.

    • Follow the manufacturer's instructions to produce pellets of the desired size.

    • Allow the pellets to cool and harden.

  • Storage:

    • Store the custom diet in airtight, light-protected containers in a cool, dry place to prevent degradation of the folic acid.

    • Clearly label the containers with the diet composition and preparation date.

  • Feeding:

    • Provide the custom diet to the animals ad libitum, unless the experimental design requires controlled feeding.

    • Ensure fresh food is provided regularly, and old food is discarded.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows related to sodium folate supplementation studies.

Folate_Metabolism cluster_cycles One-Carbon Metabolism Folate Dietary Folate (Folic Acid/Sodium Folate) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->DHF Thymidylate Synthase Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF Methyl_THF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNA, RNA, protein methylation) SAH->Homocysteine dUMP dUMP dTMP dTMP (DNA Synthesis) dUMP->dTMP Purines Purine Synthesis Formyl_THF->THF Formyl_THF->Purines

Caption: Overview of the folate metabolism pathway and its central role in the one-carbon cycle.

MTHFR_Pathway cluster_mthfr MTHFR-Mediated Conversion MTHFR_gene MTHFR Gene MTHFR_enzyme MTHFR Enzyme MTHFR_gene->MTHFR_enzyme Transcription & Translation Methylene_THF 5,10-Methylene-THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Catalysis Homocysteine Homocysteine Methyl_THF->Homocysteine Donates methyl group Methionine Methionine Homocysteine->Methionine Remethylation DNA_Methylation DNA Methylation Methionine->DNA_Methylation via SAM

Caption: The role of the MTHFR gene and enzyme in the conversion of 5,10-methylene-THF to 5-methyl-THF.[14][15][16][17][18]

Folate_Receptor_Endocytosis Folate Folate Binding Binding Folate->Binding FR Folate Receptor (FR) FR->Binding Cell_Surface Cell Surface Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome (pH drop) Internalization->Endosome Release Folate Release into Cytoplasm Endosome->Release Recycling FR Recycling to Cell Surface Endosome->Recycling Recycling->FR

Caption: Schematic of folate uptake into cells via folate receptor-mediated endocytosis.[19][20][21][22]

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1-2 weeks) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Baseline_Measurements Baseline Measurements (Weight, Blood Samples, etc.) Randomization->Baseline_Measurements Supplementation Sodium Folate Supplementation (Oral Gavage or Diet) Baseline_Measurements->Supplementation Monitoring Regular Monitoring (Health, Weight, Food/Water Intake) Supplementation->Monitoring Endpoint_Collection Endpoint Data Collection (Behavioral Tests, Imaging, etc.) Monitoring->Endpoint_Collection Euthanasia_Tissue Euthanasia and Tissue Collection Endpoint_Collection->Euthanasia_Tissue Analysis Biochemical and Molecular Analysis Euthanasia_Tissue->Analysis Data_Analysis Statistical Data Analysis Analysis->Data_Analysis

Caption: A generalized workflow for conducting an in vivo study with sodium folate supplementation.

References

Application Notes and Protocols for Studying Methylation in Cancer Cell Lines Using Sodium Folate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation. In cancer, aberrant DNA methylation patterns, including global hypomethylation and gene-specific hypermethylation of tumor suppressor genes, are common hallmarks. Folate, a B vitamin, is a key component of one-carbon metabolism, providing the methyl groups necessary for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA methylation.[1][2] Consequently, modulating folate availability in cancer cells can impact their DNA methylation landscape and gene expression profiles.[1][3] Sodium folate, a stable and water-soluble form of folate, is frequently used in cell culture studies to investigate these effects.

These application notes provide detailed protocols and background information for researchers studying the effects of sodium folate on DNA methylation in cancer cell lines. The methodologies outlined here cover cell culture with sodium folate, DNA extraction, bisulfite conversion, and methylation analysis by pyrosequencing, along with data interpretation.

Key Signaling Pathways

Folate-mediated one-carbon metabolism is intricately linked to several signaling pathways implicated in cancer. Alterations in DNA methylation due to varying folate levels can influence the expression of key genes within these pathways, thereby affecting cell proliferation, survival, and differentiation.

Folate_Metabolism_and_Cancer_Signaling Folate Metabolism and its Impact on Cancer Signaling Pathways SodiumFolate Sodium Folate OneCarbonMetabolism One-Carbon Metabolism SodiumFolate->OneCarbonMetabolism enters SAM S-adenosylmethionine (SAM) (Methyl Donor) OneCarbonMetabolism->SAM produces DNMTs DNA Methyltransferases (DNMT1, DNMT3A, DNMT3B) SAM->DNMTs donates methyl group to DNAMethylation DNA Methylation DNMTs->DNAMethylation catalyzes TumorSuppressor Tumor Suppressor Genes (e.g., p16, MLH1, MGMT) Silencing DNAMethylation->TumorSuppressor leads to Oncogenes Oncogene Activation DNAMethylation->Oncogenes can lead to JAK_STAT JAK-STAT Pathway DNAMethylation->JAK_STAT influences expression of components ERK ERK Pathway DNAMethylation->ERK influences expression of components CellCycle Cell Cycle Progression TumorSuppressor->CellCycle inhibits Oncogenes->CellCycle promotes JAK_STAT->CellCycle ERK->CellCycle Apoptosis Apoptosis Evasion CellCycle->Apoptosis regulates

Caption: Folate metabolism's role in cancer signaling.

Data Presentation

The following tables summarize quantitative data from a study on colorectal cancer cell lines (HT-29 and SW480) treated with folic acid for 72 hours.[1] This data illustrates the cell-type-specific effects of folate on global DNA methylation and gene expression.

Table 1: Global DNA Methylation (LINE-1) in Response to Folic Acid Treatment [1]

Cell LineFolic Acid Concentration (ng/mL)Mean LINE-1 Methylation (%) ± SD
HT-29059.30 ± 2.90
HT-2910061.68 ± 4.17
HT-2910,00060.42 ± 2.12
SW480048.76 ± 4.93
SW48010049.15 ± 6.13
SW48010,00048.73 ± 7.27

Table 2: Differentially Methylated and Expressed Genes in Response to 10,000 ng/mL Folic Acid [1]

Cell LineGenePromoter Methylation ChangeGene Expression Change (Fold Change)
HT-29YWHAZHypermethylated-1.6
HT-29HES1Hypomethylated2.1
SW480STAT3Hypomethylated1.8
SW480CCL2Hypomethylated2.5

Experimental Protocols

A typical workflow for studying the impact of sodium folate on DNA methylation in cancer cell lines is depicted below.

Experimental_Workflow Experimental Workflow for Sodium Folate and DNA Methylation Studies CellCulture 1. Cancer Cell Culture with Sodium Folate DNA_Extraction 2. Genomic DNA Extraction CellCulture->DNA_Extraction Bisulfite_Conversion 3. Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion Methylation_Analysis 4. Methylation Analysis Bisulfite_Conversion->Methylation_Analysis Pyrosequencing Pyrosequencing (Gene-Specific) Methylation_Analysis->Pyrosequencing RRBS RRBS/WGBS (Genome-Wide) Methylation_Analysis->RRBS Data_Analysis 5. Data Analysis and Interpretation Pyrosequencing->Data_Analysis RRBS->Data_Analysis

Caption: Workflow for DNA methylation analysis.

Protocol 1: Cancer Cell Culture with Sodium Folate Supplementation

This protocol describes how to culture cancer cell lines with varying concentrations of sodium folate. The example concentrations are based on previous studies, but should be optimized for your specific cell line and experimental goals.[1][4]

Materials:

  • Cancer cell line of interest (e.g., HT-29, SW480, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Note: Standard media often contain supra-physiological levels of folic acid. For controlled experiments, consider using folate-free media and dialyzed FBS.

  • Sodium Folate stock solution (e.g., 1 mg/mL in sterile water, filter-sterilized)

  • Cell culture flasks or plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed cancer cells in culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.

  • Media Preparation: Prepare culture media with the desired final concentrations of sodium folate. For example, to achieve concentrations of 0, 100, and 10,000 ng/mL:

    • 0 ng/mL: Use folate-free medium.

    • 100 ng/mL: Add the appropriate volume of sodium folate stock solution to the folate-free medium.

    • 10,000 ng/mL: Add the appropriate volume of sodium folate stock solution to the folate-free medium.

  • Treatment: After cells have adhered (typically 24 hours post-seeding), aspirate the existing medium and replace it with the prepared sodium folate-containing media.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and proceed to DNA extraction or store cell pellets at -80°C.

Protocol 2: Genomic DNA Extraction from Cultured Cancer Cells

This protocol outlines a standard method for extracting high-quality genomic DNA from cultured cells.[5][6][7][8]

Materials:

  • Harvested cell pellet

  • Cell Lysis Buffer (e.g., containing Tris-HCl, EDTA, SDS)

  • Proteinase K

  • RNase A (optional)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% Ethanol and 70% Ethanol

  • 3 M Sodium Acetate

  • TE buffer or nuclease-free water

Procedure:

  • Cell Lysis: Resuspend the cell pellet in cell lysis buffer and add Proteinase K. Incubate at 56°C for 1-3 hours or overnight until the solution is clear.

  • RNase Treatment (Optional): Add RNase A and incubate at 37°C for 30-60 minutes.

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge to separate the phases. Carefully transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 1/10 volume of 3 M sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol. Invert gently to precipitate the DNA.

  • DNA Pellet Wash: Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with 70% ethanol.

  • Resuspension: Air dry the pellet and resuspend in TE buffer or nuclease-free water.

  • Quantification and Quality Control: Determine the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

Protocol 3: Sodium Bisulfite Conversion of Genomic DNA

This protocol describes the chemical conversion of unmethylated cytosines to uracil, a critical step for most DNA methylation analysis methods.[9][10][11][12][13] Commercial kits are widely available and recommended for their reliability and convenience.

Materials:

  • Purified genomic DNA

  • Sodium bisulfite conversion kit (e.g., from Zymo Research, Qiagen, Thermo Fisher Scientific)

Procedure:

  • Follow Manufacturer's Instructions: The specific steps will vary depending on the kit used. Generally, the process involves:

    • DNA Denaturation: Treating the DNA with a solution to make it single-stranded.

    • Bisulfite Treatment: Incubating the denatured DNA with the bisulfite reagent at a specific temperature for a set time. This converts unmethylated cytosines to uracils.

    • Desulfonation and Cleanup: Removing the bisulfite reagent and converting the intermediate product to uracil. The DNA is then purified using a spin column.

  • Elution: Elute the bisulfite-converted DNA in the provided elution buffer. The converted DNA is now ready for downstream methylation analysis and should be stored at -20°C or -80°C for long-term storage.

Protocol 4: Gene-Specific DNA Methylation Analysis by Pyrosequencing

Pyrosequencing is a quantitative method to determine the methylation percentage at specific CpG sites within a PCR amplicon.[14][15][16][17]

Materials:

  • Bisulfite-converted DNA

  • PCR primers (one biotinylated) specific for the bisulfite-converted sequence of the target gene

  • Sequencing primer for pyrosequencing

  • Pyrosequencing instrument and reagents (e.g., PyroMark Q24 from Qiagen)

Procedure:

  • PCR Amplification: Perform PCR using the bisulfite-converted DNA as a template and the specific primers. The biotinylated primer allows for the subsequent purification of the PCR product.

  • Immobilization of PCR Product: The biotinylated PCR products are captured on streptavidin-coated beads.

  • Strand Separation: The non-biotinylated strand is removed by denaturation.

  • Sequencing Primer Annealing: The sequencing primer is annealed to the single-stranded PCR product.

  • Pyrosequencing Reaction: The pyrosequencing reaction is performed according to the instrument's protocol. The instrument dispenses one dNTP at a time, and light is generated upon incorporation, which is proportional to the number of nucleotides incorporated.

  • Data Analysis: The software calculates the methylation percentage at each CpG site based on the ratio of incorporated C (from methylated cytosine) to T (from unmethylated cytosine).

Conclusion

The study of sodium folate's impact on DNA methylation in cancer cell lines provides valuable insights into the epigenetic regulation of cancer-related genes. The protocols and information provided here offer a framework for researchers to design and execute experiments to investigate these mechanisms. Careful optimization of cell culture conditions and adherence to detailed molecular biology protocols are essential for obtaining reliable and reproducible results. The quantitative data and pathway analyses generated from such studies can contribute to a better understanding of the role of folate in cancer biology and may inform the development of novel therapeutic strategies.

References

Application Notes and Protocols: Sodium Folate in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a water-soluble B vitamin, is indispensable for the development, function, and maintenance of the central nervous system (CNS).[1][2][3] As the human body cannot synthesize folate de novo, it is an essential dietary nutrient.[4] Sodium folate, the salt form of folic acid, is a stable and commonly used supplement in research and clinical settings. Its roles are multifaceted, extending from mediating one-carbon transfers for nucleotide synthesis and DNA repair to the synthesis of neurotransmitters and the regulation of homocysteine levels.[2][3][5]

Folate deficiency has been strongly implicated in a range of neurological and psychiatric conditions, including neural tube defects, cognitive decline, dementia, Alzheimer's disease, depression, and an increased risk of stroke.[1][4][6][7][8] Elevated levels of homocysteine, a neurotoxic amino acid, are a common consequence of folate deficiency and are considered a key mechanism in the pathology of several neurodegenerative diseases.[5][9][10] These application notes provide an overview of the mechanisms of sodium folate, summarize key quantitative findings, and offer detailed protocols for its use in neurological disorder research.

Mechanism of Action in the Central Nervous System

Sodium folate exerts its effects in the CNS through several critical pathways. After transport across the blood-brain barrier and choroid plexus, it enters the one-carbon metabolism cycle.[11][12][13]

  • Homocysteine Metabolism: Folate is a crucial cofactor for the remethylation of homocysteine to methionine. This reaction, catalyzed by methionine synthase, requires vitamin B12. By lowering homocysteine levels, folate mitigates its neurotoxic effects, which include oxidative stress, mitochondrial dysfunction, and apoptosis.[4][5][9][10]

  • DNA Synthesis and Repair: As a one-carbon donor, folate is essential for the synthesis of purines and thymidylate, the building blocks of DNA. This role is particularly vital in the rapidly dividing cells of the developing nervous system and for DNA repair mechanisms throughout life.[1]

  • Neurotransmitter Synthesis: The bioactive form of folate, 5-methyltetrahydrofolate (5-MTHF), is involved in the synthesis of tetrahydrobiopterin (BH4). BH4 is a necessary cofactor for the production of key monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, linking folate status to mood and cognitive function.[4][8]

  • Epigenetic Regulation: Methionine, produced from homocysteine remethylation, is a precursor for S-adenosylmethionine (SAMe), the universal methyl donor for numerous reactions, including DNA methylation. Folate can thus influence gene expression through epigenetic modifications.[1]

cluster_blood Bloodstream cluster_neuron Neuron / Glial Cell Folate_Blood Sodium Folate (5-MTHF) Folate_Cell Folate (Cellular Pool) Folate_Blood->Folate_Cell Transport via FRα, RFC, PCFT (BBB/Choroid Plexus) OneCarbon One-Carbon Metabolism Folate_Cell->OneCarbon Hcy Homocysteine (Neurotoxic) SAMe SAMe OneCarbon->SAMe DNA DNA Synthesis & Repair OneCarbon->DNA Neurotransmitters Neurotransmitter Synthesis (Serotonin, Dopamine) OneCarbon->Neurotransmitters Myelination Myelination SAMe->Myelination Methylation Met Methionine Hcy->Met Remethylation Met->SAMe

Fig 1. Core mechanisms of sodium folate action in a central nervous system cell.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from studies investigating the effects of folate supplementation in various neurological disorders.

Table 1: Folate Supplementation in Alzheimer's Disease and Cognitive Impairment

Study Population Intervention Duration Key Outcomes Reference
121 patients with AD (Donepezil treated) 1.25 mg/day Folic Acid 6 months Significant improvement in MMSE scores vs. control. [14]
168 elders with Mild Cognitive Impairment (MCI) 400 µ g/day Folic Acid 12 months Improved folate status, reduced inflammatory cytokines (IL-6, TNF-α), and enhanced cognitive function (WAIS-RC scores). [15]
36 neurological patients with low folate 15 mg/day Folic Acid 60 days Hcy levels reduced (25.0 to 11.0 nmol/mL); MMSE scores increased (20.1 to 22.2). [15]

| Meta-analysis | N/A | N/A | Sufficient daily intake (≥400 µg/d) reduces the risk of AD occurrence. |[7] |

Table 2: Folate Supplementation in Depression

Study Population Intervention Duration Key Outcomes Reference
Meta-analysis of 6 RCTs (308 patients) 0.5–10 mg/day Folic Acid 6–24 weeks Beneficial impacts on depression test scores (HAM-D, BDI). [16]
Depressed patients on Fluoxetine 500 µ g/day Folic Acid 10 weeks Significantly improved antidepressant response, especially in women. [6]
Meta-analysis Folate Supplementation >10 weeks The beneficial effect on relieving depressive symptoms was more robust with longer duration. [16]

| Observational studies (15,315 patients) | N/A | N/A | Low folate status was significantly associated with depression. |[16] |

Table 3: Folate Supplementation in Stroke and Axonal Regeneration

Study Type / Model Intervention Duration Key Outcomes Reference
Meta-analysis (16,841 patients) 0.5–15 mg/day Folic Acid >36 months 18% reduction in stroke risk, particularly in regions without grain fortification.[17] [17]
Post-stroke hemiplegia patients (n=80) Observational N/A Lower serum folate (mean 6.8±2.8 ng/mL) was associated with poorer lower limb motor recovery and ambulation. [18]
In vivo rat model (spinal cord injury) Intraperitoneal Folic Acid N/A Enhanced axon regeneration of damaged spinal cord and optic nerves. [1]

| In vivo rodent model (F0 generation) | Folate Supplementation | N/A | Promoted regeneration of injured spinal axons in untreated progeny for up to 4 generations (F1-F4). |[19][20] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are example protocols for studying the effects of sodium folate in neurological disorder models.

Protocol 1: In Vivo Model of Folate Deficiency and MPTP-Induced Parkinsonism

This protocol is designed to assess the neuroprotective effects of sodium folate against a neurotoxin in a mouse model of Parkinson's disease.[10]

cluster_setup Phase 1: Dietary Manipulation (4 weeks) cluster_induction Phase 2: Neurotoxin Induction cluster_analysis Phase 3: Analysis Diet_Control Control Diet Group (Folate-replete) MPTP Administer MPTP (neurotoxin to induce Parkinson-like pathology) Diet_Control->MPTP Diet_Deficient Folate-Deficient Diet Group Diet_Deficient->MPTP Diet_Supplement Folate-Deficient Diet + Sodium Folate Supplement Group Diet_Supplement->MPTP Behavior Behavioral Testing (e.g., rotarod, open field) MPTP->Behavior Hcy_Analysis Measure Plasma Homocysteine Levels Behavior->Hcy_Analysis Histo Immunohistochemistry (Tyrosine Hydroxylase staining of dopaminergic neurons in substantia nigra) Hcy_Analysis->Histo

Fig 2. Experimental workflow for an in vivo Parkinson's disease model.

1. Animals and Housing:

  • Species/Strain: C57BL/6 mice (male, 8-10 weeks old).

  • Housing: House animals in a temperature-controlled facility with a 12-hour light/dark cycle, with ad libitum access to food and water.

2. Diet and Treatment Groups:

  • Acclimatization: Acclimatize all animals for 1 week with a standard chow diet.

  • Group Allocation: Randomly assign mice to three groups (n=10-12 per group):

    • Group A (Control): Folate-replete diet.

    • Group B (Deficient): Folate-deficient diet.

    • Group C (Supplemented): Folate-deficient diet with sodium folate supplemented in drinking water.

  • Dietary Period: Maintain mice on these respective diets for 4 weeks.

3. Induction of Parkinsonism:

  • Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection according to established protocols to induce loss of dopaminergic neurons.

4. Outcome Measures:

  • Behavioral Analysis: Perform motor function tests (e.g., rotarod, pole test) 7 days post-MPTP injection to assess motor deficits.

  • Biochemical Analysis: At the end of the study, collect blood samples via cardiac puncture to measure plasma homocysteine levels using HPLC or ELISA kits.

  • Histological Analysis: Perfuse the animals and collect brain tissue. Section the substantia nigra and striatum and perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons.

Protocol 2: Analysis of Folate Levels in Cerebrospinal Fluid (CSF)

Accurate measurement of folate in the CSF is critical for diagnosing cerebral folate deficiency (CFD).[21][22][23] This protocol outlines the general steps for sample collection and analysis.

cluster_analysis Analytical Methods start Patient with Suspected Neurological Disorder lp Perform Lumbar Puncture (Collect CSF in foil-wrapped tubes) start->lp centrifuge Centrifuge Immediately to Remove Cells lp->centrifuge store Store Supernatant at -80°C (Protected from light) centrifuge->store lcms LC-MS/MS (Gold standard for specific 5-MTHF quantification) store->lcms Confirmatory Diagnosis auto_assay Automated Immunoassay (Measures total folate; Good screening tool) store->auto_assay Screening interpret Interpret Results (Compare to age-matched reference values) lcms->interpret auto_assay->interpret

Fig 3. Workflow for CSF folate analysis in clinical research.

1. Sample Collection and Handling:

  • Collection: Obtain CSF via lumbar puncture using standard sterile techniques.

  • Light Protection: Collect samples into polypropylene tubes immediately wrapped in aluminum foil, as folates are light-sensitive.

  • Contamination: Ensure the sample is not contaminated with blood, as folate levels are much higher in blood.

  • Processing: Centrifuge the sample immediately (e.g., 2000 x g for 10 minutes at 4°C) to remove any cellular debris.

  • Storage: Transfer the supernatant to a new light-protected tube and freeze at -80°C until analysis.

2. Analytical Methods:

  • Method of Choice: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying the specific, biologically active form of folate, 5-methyltetrahydrofolate (5-MTHF).[23]

  • Screening Alternative: Automated competitive immunoassays can measure total folate in CSF and serve as a valuable and more accessible screening tool.[22][23] A strong correlation exists between total folate measured by these assays and 5-MTHF measured by LC-MS/MS.[23]

3. Sample Preparation for LC-MS/MS (General Steps):

  • Thawing: Thaw CSF samples on ice, protected from light.

  • Protein Precipitation: Add a precipitation agent (e.g., methanol or acetonitrile) to the CSF to remove proteins.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

4. Data Interpretation:

  • Compare the measured CSF folate or 5-MTHF concentrations to established age-specific reference ranges. Low levels may indicate cerebral folate deficiency, warranting further investigation into underlying causes such as genetic mutations in folate transporters or metabolic enzymes.[2][21]

References

Application Note: Quantifying Cell Proliferation in Response to Varying Sodium Folate Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Folate, a water-soluble B vitamin, is an essential nutrient that functions as a coenzyme in one-carbon metabolism.[1] This metabolic pathway is critical for the synthesis of nucleic acids (DNA and RNA) and the metabolism of amino acids, processes fundamental to cell division and growth.[2][3][4] Consequently, folate is indispensable for rapidly proliferating cells.[5][6] Many cancer cells overexpress folate receptors (FR), particularly folate receptor alpha (FRα or FOLR1), to meet their high demand for this nutrient, making folate pathways an attractive target in cancer research and therapy.[6][7][8] Beyond its metabolic role, folate binding to FRα can also trigger intracellular signaling cascades, such as the JAK-STAT3 and ERK1/2 pathways, which are directly involved in promoting cell proliferation and survival.[8][9][10]

This application note provides a detailed protocol for a cell proliferation assay using varying concentrations of sodium folate. The described method utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability and proliferation.[11][12] In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Experimental Protocols

I. Required Materials and Reagents
  • Cell Line: A suitable cell line (e.g., HeLa, MCF-7, or another line known to respond to folate).

  • Culture Medium: Standard cell culture medium (e.g., DMEM or RPMI-1640) and folate-free medium for baseline studies.

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Sodium Folate: (Sigma-Aldrich or equivalent)

  • MTT Reagent: 5 mg/mL solution in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS): sterile.

  • Equipment:

    • Sterile 96-well flat-bottom tissue culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Multichannel pipette.

    • Standard laboratory equipment for cell culture.

II. Detailed Methodology

Step 1: Cell Culture and Seeding

  • Culture cells in standard medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

  • For experiments, cells should be in the exponential growth phase.

  • Harvest cells using trypsinization and perform a cell count (e.g., using a hemocytometer).

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of standard culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

Step 2: Treatment with Sodium Folate

  • Prepare a stock solution of sodium folate in folate-free medium. Perform serial dilutions to create a range of working concentrations (e.g., 0 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). The 0 nM well will serve as the negative control.

  • After the 24-hour attachment period, carefully aspirate the medium from each well.

  • Add 100 µL of the respective sodium folate concentration or control medium to each well. Include at least triplicate wells for each condition.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

Step 3: MTT Assay

  • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[11]

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12]

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

Step 4: Data Acquisition

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Record the absorbance values.

III. Alternative Proliferation Assay: BrdU Incorporation

As an alternative to the MTT assay, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay can be used to directly measure DNA synthesis.[14][15] This method involves labeling the cells with BrdU, a thymidine analog that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[16][17] The incorporated BrdU is then detected using a specific anti-BrdU antibody, which can be quantified via colorimetric or fluorescent methods.[14]

Data Presentation and Analysis

Quantitative data should be summarized for clear interpretation. First, subtract the average absorbance of the blank wells (media only) from all other readings. Then, calculate the percentage of cell proliferation relative to the control (0 nM sodium folate).

Formula: Percentage Proliferation = (Absorbance of Treated Sample / Absorbance of Control) x 100

Table 1: Effect of Sodium Folate on Cell Proliferation after 48 Hours

Sodium Folate Conc.Mean Absorbance (570 nm)Std. Deviation% Proliferation
0 nM (Control)0.4520.021100%
10 nM0.5100.025112.8%
100 nM0.6330.030140.0%
1 µM0.8140.045180.1%
10 µM0.8590.051190.0%
100 µM0.8650.048191.4%

Note: The data presented in this table are for illustrative purposes only.

Visualization of Workflow and Signaling Pathways

G cluster_workflow Experimental Workflow for Folate-Induced Cell Proliferation Assay A Seed Cells in 96-Well Plate B Incubate for 24h (Cell Attachment) A->B C Treat with Varying Sodium Folate Conc. B->C D Incubate for 24-72h C->D E Add MTT Reagent to Each Well D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals (e.g., DMSO) F->G H Read Absorbance at 570 nm G->H I Data Analysis & Calculation H->I

Caption: Workflow for assessing cell proliferation using the MTT assay.

G cluster_pathway Folate Receptor (FRα) Mediated Proliferation Signaling folate Sodium Folate fra Folate Receptor α (FRα/FOLR1) folate->fra Binds jak JAK fra->jak Activates erk ERK1/2 fra->erk Activates stat3 STAT3 jak->stat3 Phosphorylates nucleus Nucleus stat3->nucleus Translocates erk->nucleus Translocates transcription Gene Transcription (e.g., c-Myc, Cyclins) nucleus->transcription proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Simplified signaling cascade initiated by folate binding.

References

Application Notes and Protocols for Gene Expression Analysis Following Sodium Folate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a B vitamin, is a crucial nutrient in cellular processes, including DNA synthesis, repair, and methylation. Its synthetic form, folic acid, and its salt, sodium folate, are widely used in research and clinical settings. The influence of folate on gene expression is of significant interest, particularly in cancer research, due to its dual role in both preventing and potentially promoting tumorigenesis. These application notes provide a comprehensive overview and detailed protocols for studying the effects of sodium folate treatment on gene expression in mammalian cells.

Folate exerts its effects on gene expression primarily through its role in one-carbon metabolism. This pathway is essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the production of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. DNA methylation is a key epigenetic mechanism that can regulate gene expression without altering the DNA sequence itself. Folate deficiency can lead to global DNA hypomethylation, potentially activating proto-oncogenes, while high doses of folate have been linked to the hypermethylation and silencing of tumor suppressor genes.[1] The impact of folate on gene expression is cell-type specific and dose-dependent.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of folic acid (sodium folate) treatment on cancer cell lines.

Table 1: Effect of Folic Acid Treatment on Proliferation and Viability of Colorectal Cancer Cell Lines (HT-29 and SW480) after 72 hours.

Cell LineFolic Acid Concentration (ng/mL)Proliferation (%)Viability (%)
HT-29 0101.25 ± 13.5391.57 ± 13.27
100128.43 ± 24.94115.81 ± 30.88
10,00086.06 ± 20.7564.06 ± 20.24
SW480 090.96 ± 9.7290.22 ± 9.55
10088.75 ± 2.6990.05 ± 5.03
10,00084.15 ± 10.6789.72 ± 11.22

Data adapted from Zsigrai et al., 2022.[2]

Table 2: Global DNA Methylation Levels in Colorectal Cancer Cell Lines (HT-29 and SW480) after Folic Acid Treatment.

Cell LineFolic Acid Concentration (ng/mL)Global DNA Methylation (%)
HT-29 059.30 ± 2.90
10061.68 ± 4.17
10,00060.42 ± 2.12
SW480 048.76 ± 4.93
10049.15 ± 6.13
10,00048.73 ± 7.27

Data adapted from Zsigrai et al., 2022.[2]

Signaling Pathways Affected by Sodium Folate

Sodium folate treatment can modulate several key signaling pathways implicated in cell growth, proliferation, and differentiation.

experimental_workflow cluster_folate Sodium Folate cluster_pathways Signaling Pathways cluster_cellular_processes Cellular Processes folate Sodium Folate wnt Wnt/β-catenin Pathway folate->wnt notch Notch Pathway folate->notch pi3k PI3K-Akt Pathway folate->pi3k gene_expression Altered Gene Expression wnt->gene_expression notch->gene_expression pi3k->gene_expression proliferation Cell Proliferation gene_expression->proliferation differentiation Cell Differentiation gene_expression->differentiation

Caption: Key signaling pathways modulated by sodium folate treatment.

Experimental Protocols

Here are detailed protocols for investigating the effects of sodium folate on gene expression.

I. Cell Culture and Sodium Folate Treatment

This protocol describes the general procedure for treating adherent cancer cell lines with sodium folate.

Materials:

  • Cancer cell line of interest (e.g., HT-29, SW480)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sodium folate stock solution (sterile-filtered)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will allow for logarithmic growth during the treatment period.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Sodium Folate Treatment:

    • Prepare fresh culture medium containing the desired concentrations of sodium folate (e.g., a control with no added folate, a low concentration, and a high concentration).

    • Aspirate the old medium from the cell culture plates.

    • Wash the cells once with sterile PBS.

    • Add the prepared sodium folate-containing medium to the respective plates.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After the treatment period, harvest the cells for RNA isolation.

II. RNA Isolation

This protocol outlines the isolation of total RNA from cultured cells using a common reagent like TRIzol.

Materials:

  • TRIzol reagent or similar RNA isolation reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • RNase-free microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Cell Lysis:

    • Aspirate the culture medium.

    • Add 1 mL of TRIzol reagent directly to the culture dish (for a 10 cm dish).

    • Scrape the cells and pipette the cell lysate up and down several times to homogenize.

    • Transfer the lysate to an RNase-free microcentrifuge tube.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

    • Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension:

    • Discard the ethanol wash.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Store the RNA at -80°C.

III. Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol provides a general workflow for analyzing the expression of specific genes using two-step RT-qPCR.

experimental_workflow cluster_rna_to_cDNA Reverse Transcription cluster_qPCR qPCR Amplification cluster_analysis Data Analysis rna Total RNA rt Reverse Transcriptase dNTPs, Primers rna->rt cdna cDNA rt->cdna qpcr_reaction qPCR Reaction cdna->qpcr_reaction qpcr_mix qPCR Master Mix (SYBR Green or Probe) qpcr_mix->qpcr_reaction primers Gene-Specific Primers primers->qpcr_reaction amplification_data Amplification Data (Ct values) qpcr_reaction->amplification_data normalization Normalization to Housekeeping Gene amplification_data->normalization relative_quantification Relative Quantification (e.g., ΔΔCt method) normalization->relative_quantification

Caption: Workflow for qPCR-based gene expression analysis.

Materials:

  • Isolated total RNA

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Gene-specific forward and reverse primers

  • qPCR instrument

  • qPCR-compatible plates and seals

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from your total RNA samples using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing the qPCR buffer, dNTPs, Taq polymerase, and SYBR Green dye or a specific probe.

    • In a qPCR plate, add the master mix, forward and reverse primers for your gene of interest, and the cDNA template to each well. Include a no-template control (NTC) for each primer set.

    • Also, set up reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Run:

    • Run the qPCR plate in a real-time PCR instrument using an appropriate cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample and gene.

    • Calculate the relative gene expression using the ΔΔCt method:

      • ΔCt: Normalize the Ct value of the gene of interest to the Ct value of the housekeeping gene for each sample (ΔCt = Ct(gene of interest) - Ct(housekeeping gene)).

      • ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt = ΔCt(treated) - ΔCt(control)).

      • Fold Change: Calculate the fold change in gene expression as 2^(-ΔΔCt).

IV. Gene Expression Analysis by RNA Sequencing (RNA-seq)

This protocol provides a high-level overview of the steps involved in a typical RNA-seq experiment.

experimental_workflow cluster_library_prep Library Preparation cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Analysis rna_qc RNA Quality Control (e.g., RIN) mrna_isolation mRNA Isolation (Poly-A selection) rna_qc->mrna_isolation fragmentation RNA Fragmentation mrna_isolation->fragmentation cDNA_synthesis cDNA Synthesis fragmentation->cDNA_synthesis adapter_ligation Adapter Ligation cDNA_synthesis->adapter_ligation pcr_amplification PCR Amplification adapter_ligation->pcr_amplification sequencing High-Throughput Sequencing pcr_amplification->sequencing raw_reads_qc Raw Read Quality Control (e.g., FastQC) sequencing->raw_reads_qc trimming Adapter & Quality Trimming raw_reads_qc->trimming alignment Alignment to Reference Genome trimming->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis

Caption: General workflow for RNA sequencing and data analysis.

Procedure:

  • RNA Quality Control: Assess the quality of the isolated RNA using a method like the RNA Integrity Number (RIN) to ensure high-quality input for library preparation.

  • Library Preparation:

    • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.

    • Fragmentation: Fragment the enriched mRNA into smaller pieces.

    • cDNA Synthesis: Synthesize first- and second-strand cDNA from the fragmented mRNA.

    • End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

    • PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Bioinformatics Analysis:

    • Quality Control of Raw Reads: Assess the quality of the raw sequencing reads.

    • Trimming: Remove adapter sequences and low-quality bases from the reads.

    • Alignment: Align the trimmed reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene to determine its expression level.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the sodium folate-treated and control groups.

Conclusion

The study of gene expression changes in response to sodium folate treatment is critical for understanding its role in health and disease. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments to investigate these effects. By combining cell culture, molecular biology techniques, and bioinformatics analysis, scientists can gain valuable insights into the mechanisms by which folate modulates cellular function at the genetic level.

References

Application Note and Protocol for Assessing Folate Uptake in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate, a water-soluble B vitamin, is essential for numerous metabolic processes, including nucleotide synthesis, DNA replication, and methylation reactions. Cellular uptake of folate is a critical process for maintaining intracellular homeostasis and is mediated by several transport systems. The primary mechanisms involve the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and the folate receptors (FRα and FRβ).[1][2][3][4] Understanding the dynamics of folate uptake in primary cells is crucial for various research areas, including cancer biology, neuroscience, and drug development, particularly for antifolate cancer therapies.[1] This document provides a detailed protocol for assessing folate uptake in primary cell culture, with a focus on the influence of key physiological parameters. While the term "sodium folate uptake" is used, it is important to note that the primary saturable folate transport systems are not directly sodium-dependent, though sodium gradients can influence the overall cellular environment and non-saturable transport.[5]

Folate Transport Mechanisms

A summary of the key transporters involved in cellular folate uptake is presented in the table below.

TransporterGene (Human)Driving ForceOptimal pHAffinity for Folic AcidKey Characteristics
Reduced Folate Carrier (RFC)SLC19A1Anion Exchange7.4Low (Ki ~150-200 µM)Major folate transporter in most tissues at neutral pH.[1][2][4]
Proton-Coupled Folate Transporter (PCFT)SLC46A1Proton Gradient5.5High (Km ~1 µM)Primary transporter for intestinal folate absorption.[1][2][4]
Folate Receptor Alpha (FRα)FOLR1Receptor-Mediated EndocytosisNeutralHighHigh-affinity binding, followed by internalization.[1][6]

Experimental Workflow

The following diagram outlines the general workflow for a folate uptake assay in primary cell culture.

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_termination Termination & Lysis cluster_quantification Quantification A Seed primary cells in multi-well plates B Culture until desired confluence A->B C Wash cells with pre-warmed buffer B->C D Pre-incubate with buffer (with/without inhibitors) C->D E Add radiolabeled folate ([3H]-folic acid) D->E F Incubate for a defined time period E->F G Wash cells with ice-cold buffer to stop uptake F->G H Lyse cells to release intracellular contents G->H I Measure radioactivity via scintillation counting H->I J Normalize to protein concentration I->J

Caption: Experimental workflow for assessing folate uptake.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific primary cell types.

Materials:

  • Primary cells of interest

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Multi-well culture plates (12- or 24-well)

  • Krebs-Ringer buffer (or other physiological buffer), with and without sodium

  • [3H]-Folic Acid (specific activity ~20-40 Ci/mmol)

  • Unlabeled folic acid

  • Cell lysis buffer (e.g., 0.2 M NaOH or RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Krebs-Ringer Buffer Preparation:

  • Sodium-containing buffer (pH 7.4): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM Glucose, 25 mM HEPES.

  • Sodium-free buffer (pH 7.4): Replace NaCl with an equimolar concentration of choline chloride or N-methyl-D-glucamine.

  • Acidic buffer (pH 5.5): Adjust the pH of the desired buffer using MES (2-(N-morpholino)ethanesulfonic acid) instead of HEPES.

Procedure:

  • Cell Seeding:

    • Seed primary cells in 12- or 24-well plates at a density that allows them to reach 80-90% confluence on the day of the experiment.[7]

    • Culture the cells in their standard growth medium at 37°C in a humidified incubator with 5% CO2.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed (37°C) Krebs-Ringer buffer (pH 7.4).[7]

    • Pre-incubate the cells for 15-30 minutes at 37°C with 0.5 mL of the appropriate Krebs-Ringer buffer (e.g., sodium-containing, sodium-free, or pH 5.5). For inhibitor studies, include the inhibitor in this step.

    • Initiate the uptake by adding 0.5 mL of the corresponding buffer containing a known concentration of [3H]-folic acid (e.g., 9 nM).[7] To determine non-specific uptake, a parallel set of wells should contain a high concentration of unlabeled folic acid (e.g., 1 mM).

    • Incubate the plates at 37°C for a predetermined time (e.g., 5-30 minutes). The optimal incubation time should be determined empirically to ensure initial uptake rates are measured.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the incubation buffer and wash the cells three times with 1 mL of ice-cold Krebs-Ringer buffer.[8]

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 0.5 mL of cell lysis buffer (e.g., 0.2 M NaOH) to each well and incubating for at least 30 minutes at room temperature.[8]

    • Transfer the lysate to a scintillation vial.

    • Add 5 mL of scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

    • Use a small aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.

Data Analysis:

  • Calculate the rate of folate uptake and express it as pmol of folic acid/mg of protein/min.

  • Carrier-mediated uptake is determined by subtracting the non-specific uptake (in the presence of excess unlabeled folic acid) from the total uptake.

  • Compare the uptake rates under different conditions (e.g., presence vs. absence of sodium, pH 7.4 vs. pH 5.5).

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from a folate uptake experiment.

ConditionTotal Uptake (pmol/mg/min)Non-specific Uptake (pmol/mg/min)Carrier-Mediated Uptake (pmol/mg/min)
Control (pH 7.4, with Na+)15.2 ± 1.81.5 ± 0.313.7 ± 1.5
pH 7.4, without Na+12.8 ± 1.51.4 ± 0.211.4 ± 1.3
pH 5.5, with Na+25.6 ± 2.11.8 ± 0.423.8 ± 1.7
pH 5.5, without Na+24.9 ± 2.31.7 ± 0.323.2 ± 2.0

Signaling Pathways in Folate Transport Regulation

Several intracellular signaling pathways have been implicated in the regulation of folate transport. The diagram below illustrates a simplified overview of some of these regulatory mechanisms.

signaling_pathways Simplified Signaling Pathways Regulating Folate Transport cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RFC RFC (SLC19A1) PCFT PCFT (SLC46A1) FR Folate Receptors PKA PKA PKA->RFC regulates PKC PKC PKC->RFC regulates cAMP cAMP cAMP->PKA activates PLC PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 DAG->PKC activates

Caption: Regulation of folate transport by signaling pathways.

Studies have shown that folate transport can be modulated by signaling cascades. For instance, protein kinase A (PKA), which is activated by cyclic AMP (cAMP), has been shown to regulate the reduced folate carrier (RFC).[9] Similarly, protein kinase C (PKC) may also play a role in the regulation of folate transport.[9] These pathways can influence transporter expression and activity, thereby affecting the overall cellular uptake of folates.

Troubleshooting

  • High background/non-specific uptake:

    • Increase the number of washes after incubation.

    • Ensure the concentration of unlabeled folic acid is sufficiently high.

    • Optimize the incubation time to be within the linear range of uptake.

  • Low signal:

    • Increase the specific activity of the radiolabeled folic acid.

    • Increase the number of cells per well.

    • Optimize the incubation time.

  • High variability between replicates:

    • Ensure consistent cell seeding density.

    • Handle plates carefully to avoid cell detachment.

    • Ensure thorough mixing of reagents.

References

Troubleshooting & Optimization

Folate sodium stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Folate Sodium Stability Technical Support Center

Welcome to the technical support center for this compound stability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during long-term experiments involving this compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter.

Problem 1: I'm observing a progressive loss of folate concentration in my aqueous stock solution over a few days, even when stored in the refrigerator.

  • Question: What are the likely causes for the rapid degradation of my refrigerated this compound stock solution?

  • Answer: Several factors, even under refrigeration, can contribute to the degradation of this compound in aqueous solutions. The most common culprits are inappropriate pH, exposure to light, and oxidation. Folate is most stable in a slightly alkaline environment and is highly susceptible to degradation from light and oxygen.

Problem 2: My experimental results are inconsistent, and I suspect the biological activity of my folate-containing medium is decreasing over the course of a multi-week cell culture experiment.

  • Question: How can I maintain the stability of this compound in my cell culture medium for long-term experiments?

  • Answer: Maintaining folate stability in complex media over several weeks is challenging. To minimize degradation, you should prepare the medium fresh as needed. If long-term storage is unavoidable, prepare concentrated, pH-controlled, and light-protected aliquots of this compound stock solution that can be added to the medium just before use. Consider storing these aliquots at -70°C or colder.[1][2] The addition of an antioxidant like ascorbic acid can also help protect against oxidative degradation.[3][4]

Problem 3: I have prepared a this compound solution for an animal study, but I've noticed a precipitate forming after a short period.

  • Question: Why is my this compound solution precipitating, and how can I prevent this?

  • Answer: this compound has low solubility in acidic to neutral aqueous solutions.[5][6] Precipitation often occurs if the pH of your solution drops below 7. Ensure your solution is buffered to a pH between 7.0 and 8.5 to maintain solubility and enhance stability. Using a co-solvent system might also be an option depending on the experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The three main degradation pathways for this compound are:

  • Photodegradation: Exposure to UV and visible light can cleave the C9-N10 bond of the molecule.[7]

  • Oxidation: Folate is susceptible to oxidation, a process accelerated by oxygen, heat, and the presence of metal ions.[6][8]

  • Hydrolysis: Cleavage of the molecule can occur under acidic or strongly alkaline conditions.[9]

G Folate This compound (Stable Form) Photo_Product Photodegradation Products (e.g., 6-formylpterin, p-aminobenzoylglutamic acid) Folate->Photo_Product Photodegradation Ox_Product Oxidation Products (e.g., Dihydrofolate) Folate->Ox_Product Oxidation Hydro_Product Hydrolysis Products (e.g., Pteroic Acid) Folate->Hydro_Product Hydrolysis Light Light Exposure (UV, Visible) Light->Photo_Product Oxidation Oxidative Stress (O₂, Metal Ions, Heat) Oxidation->Ox_Product pH Extreme pH (Acidic or Strongly Alkaline) pH->Hydro_Product

Diagram 1: Key degradation pathways for this compound.

Q2: What is the optimal pH for storing this compound solutions?

A2: this compound exhibits maximum stability in a pH range of 8.0 to 10.0.[3][10] In more acidic conditions (pH below 6.4), its preservation ratio drops significantly.[3][10]

Q3: How does temperature affect the stability of this compound in long-term storage?

A3: The stability of folate is highly dependent on storage temperature. For long-term storage (months to years), temperatures of -70°C or lower are recommended to maintain stability.[1][2] Storage at -20°C has been shown to result in significant degradation over time, with a potential loss of up to 45% after one month.[1]

Q4: Can I do anything to protect my this compound solutions from degradation?

A4: Yes, several measures can be taken:

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect from light.

  • pH Control: Use a buffer to maintain the pH in the optimal alkaline range (pH 8-10).[3][10]

  • Low Temperature Storage: For long-term storage, keep solutions at -70°C or colder.[1][2]

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C), can significantly protect against oxidative degradation.[3][4]

  • Deoxygenate Solutions: For highly sensitive experiments, sparging the solvent with an inert gas like nitrogen or argon before dissolving the this compound can minimize oxidation.

G start Suspected Folate Instability check_pH Is solution pH between 8.0-10.0? start->check_pH check_light Is solution protected from light? check_pH->check_light Yes adjust_pH Adjust pH to 8.0-10.0 using a buffer. check_pH->adjust_pH No check_temp Is long-term storage at -70°C or below? check_light->check_temp Yes protect_light Store in amber vials or wrap in foil. check_light->protect_light No check_antioxidant Is an antioxidant (e.g., ascorbic acid) present? check_temp->check_antioxidant Yes adjust_temp Transfer to -70°C or prepare fresh solutions. check_temp->adjust_temp No add_antioxidant Add an antioxidant if compatible with experiment. check_antioxidant->add_antioxidant No stable Stability Optimized check_antioxidant->stable Yes adjust_pH->check_light protect_light->check_temp adjust_temp->check_antioxidant add_antioxidant->stable

Diagram 2: Troubleshooting workflow for this compound stability.

Quantitative Data Summary

The stability of folate is significantly influenced by pH and temperature. The following tables summarize the retention of folic acid under various conditions.

Table 1: Effect of pH on Folic Acid Stability in Buffer Solution at Room Temperature

pH Value Retention after 72 hours (%)
1.95 - 6.40 ~23%
8.05 - 10.40 >93%

Data sourced from Liang et al., 2013.[3][10]

Table 2: Effect of Temperature on Serum Folate Stability Over Time

Storage Temperature Retention after 14 days (%) Retention after 1 month (%) Retention after 1 year (%)
-20°C ~86% ~55% ~55%
-70°C ~100% ~100% ~95-100%
-196°C ~100% ~100% ~95-100%

Data adapted from Jansen et al., 2012.[2]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Folic Acid Quantification

This protocol provides a general framework for determining the concentration of folic acid and its degradation products using High-Performance Liquid Chromatography (HPLC), a common method for stability testing.

Objective: To quantify the amount of intact folic acid in a sample over time to assess its stability under specific experimental conditions.

Materials:

  • HPLC system with a UV detector

  • C8 or C18 reverse-phase column (e.g., Inertsil C8, 250 x 4.6 mm, 5 µm)[11]

  • Folic acid reference standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Dipotassium hydrogen phosphate

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Methodology:

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer solution (e.g., pH 6.4).

    • The mobile phase is typically a mixture of the phosphate buffer and an organic solvent like methanol. A common ratio is 88:12 (v/v) buffer to methanol.[11]

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of folic acid reference standard and dissolve it in a suitable solvent (e.g., 0.1 M NaOH, as folic acid has low solubility in neutral water) to make a concentrated stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards at different known concentrations.

  • Sample Preparation:

    • At each time point in your stability experiment, take an aliquot of your this compound solution.

    • Dilute the sample with the mobile phase to a concentration that falls within the range of your calibration standards.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: Inertsil C8, 250 x 4.6 mm, 5 µm[11]

    • Mobile Phase: Phosphate buffer (pH 6.4) and Methanol (88:12, v/v)[11]

    • Flow Rate: 0.7 mL/min[11]

    • Injection Volume: 5-20 µL

    • Column Temperature: 30°C[11]

    • Detection: UV detector set at 280 nm[11]

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared samples from your experiment.

    • Quantify the folic acid concentration in your samples by comparing their peak areas to the standard curve.

    • The appearance of new peaks in the chromatogram over time may indicate the formation of degradation products.

This protocol should be validated for your specific application according to relevant guidelines (e.g., ICH Q2A) to ensure selectivity, linearity, precision, and accuracy.[11]

References

Technical Support Center: Preventing Sodium Folate Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of sodium folate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My cells are showing signs of folate deficiency, but I am supplementing the media with sodium folate. What could be the issue?

A1: Folate deficiency symptoms in cell culture, even with supplementation, often point towards the degradation of sodium folate in your media. Folate is susceptible to degradation from several factors, including light exposure, suboptimal pH, and interactions with other media components.[1][2] We recommend reviewing your media preparation and storage protocols.

Q2: How does light affect the stability of sodium folate in cell culture media?

A2: Sodium folate is highly sensitive to light, particularly UV radiation.[1][3][4] Exposure to ambient laboratory light can lead to the photodegradation of folate, reducing its availability to cells.[5] This degradation is a primary cause of folate loss in prepared media.[1]

Q3: What is the optimal pH for sodium folate stability?

A3: Sodium folate exhibits its highest stability in neutral to alkaline conditions (pH 7.0 to 9.2).[6][7] Acidic conditions (below pH 6) can lead to both degradation and precipitation of folic acid, the less soluble form of folate.[1]

Q4: Can other components in the cell culture media affect sodium folate stability?

A4: Yes, other media components can interact with and degrade sodium folate. For instance, riboflavin (Vitamin B2) can accelerate the photodegradation of folate.[1] Conversely, antioxidants like ascorbic acid (Vitamin C) can help protect folate from degradation.[1][8] However, the interaction can be complex, as some studies suggest ascorbic acid might also contribute to degradation in the absence of light.[1]

Q5: How should I store my cell culture media to minimize folate degradation?

A5: To minimize folate degradation, store your media protected from light, either by using amber bottles or by wrapping the container in aluminum foil.[1] For short-term storage (up to a week), refrigeration at 2-8°C is recommended.[9][10] For long-term storage, freezing at -20°C or -70°C is advisable.[9][10][11] Avoid repeated freeze-thaw cycles.[11][12]

Troubleshooting Guides

Problem: Decreased cell proliferation and viability, potentially due to folate deficiency.

Possible Cause Troubleshooting Step Expected Outcome
Photodegradation Store media in light-protected containers (amber bottles or foil-wrapped). Minimize exposure of the media to light during handling.Increased cell growth and viability, consistent with adequate folate levels.
Suboptimal pH Ensure the final pH of your prepared media is between 7.0 and 7.4. If preparing folate solutions from powder, dissolve in a slightly alkaline solution (e.g., using sodium bicarbonate) before adding to the media.[13]Improved folate stability and prevention of precipitation, leading to better cell health.
Degradation by other media components If you suspect interaction with other components, consider using a commercially prepared, quality-controlled medium. Alternatively, prepare fresh media more frequently. The addition of an antioxidant like ascorbic acid (at an optimal concentration of around 5 g/L of serum) may help stabilize folate.[8]Consistent experimental results and elimination of media-related variability.
Incorrect Storage Aliquot media into smaller, single-use volumes to avoid repeated warming and exposure to light. Store long-term at -20°C or -70°C.Preservation of folate integrity over time, ensuring reproducible experimental conditions.

Quantitative Data Summary

The following table summarizes the stability of folate under various conditions.

Condition Folate Stability Source
pH Highest stability at neutral (pH 7.0) or alkaline (pH 9.2) conditions.[6][7][6][7]
Light Exposure Significant degradation occurs with UV radiation.[3][4] Ambient light can also cause degradation.[1][5][1][3][4][5]
Temperature (Storage) Stable for up to 7 days at 2-8°C.[9][10] Stable for years at -70°C.[9][11][9][10][11]
Freeze-Thaw Cycles Stable for up to 3 freeze-thaw cycles.[11][12][11][12]
Presence of Riboflavin Accelerates photodegradation.[1][1]
Presence of Ascorbic Acid Can have a protective effect against photodegradation.[1] Optimal concentration for serum samples is around 5 g/L.[8][1][8]

Experimental Protocols

Protocol: Assessing Sodium Folate Concentration in Cell Culture Media using HPLC-MS/MS

This protocol provides a general framework for quantifying sodium folate in your cell culture media to assess its stability over time.

Materials:

  • Cell culture medium sample

  • Folic acid standard

  • Ascorbic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Syringe filters (0.22 µm)

  • HPLC vials

  • HPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • Collect a sample of your cell culture medium at different time points (e.g., immediately after preparation, after 24h, 48h, and 1 week of storage under your standard conditions).

    • To prevent further degradation during sample processing, add ascorbic acid to a final concentration of 0.5-1% (w/v).[11]

    • Dilute the media sample with a solution of 50:50 methanol/water containing 0.1% ascorbic acid. The dilution factor will depend on the expected folate concentration and the sensitivity of your instrument.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation:

    • Prepare a stock solution of folic acid in a slightly alkaline buffer (e.g., phosphate buffer, pH 7.4).

    • Perform serial dilutions of the stock solution in the same diluent used for the samples to create a standard curve with a range of known concentrations.

  • HPLC-MS/MS Analysis:

    • Set up your HPLC-MS/MS system with a suitable C18 column.

    • The mobile phase can consist of a gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).

    • Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for folic acid.

    • Inject the prepared standards and samples.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the folic acid standard against its concentration.

    • Determine the concentration of folic acid in your media samples by interpolating their peak areas from the standard curve.

    • Compare the folate concentrations at different time points to assess the degradation rate under your storage conditions.

Visualizations

Folate_Degradation_Factors cluster_factors Factors Affecting Folate Stability cluster_outcomes Consequences cluster_impact Impact on Cell Culture Light Light Exposure (UV and Ambient) Degradation Folate Degradation Light->Degradation accelerates pH pH (Acidity/Alkalinity) pH->Degradation influences Precipitation Folate Precipitation pH->Precipitation can cause Temperature Temperature (Storage and Handling) Temperature->Degradation affects rate Media_Components Other Media Components (e.g., Riboflavin, Metals) Media_Components->Degradation can accelerate Deficiency Folate Deficiency in Cells Degradation->Deficiency Precipitation->Deficiency Reduced_Proliferation Reduced Proliferation Deficiency->Reduced_Proliferation Inconsistent_Results Inconsistent Experimental Results Deficiency->Inconsistent_Results

Caption: Factors contributing to sodium folate degradation in cell culture media.

Troubleshooting_Workflow Start Start: Suspected Folate Degradation Issue Check_Light Is media protected from light? Start->Check_Light Protect_Media Action: Store in amber bottles or wrap in foil. Check_Light->Protect_Media No Check_pH Is media pH between 7.0-7.4? Check_Light->Check_pH Yes Protect_Media->Check_pH Adjust_pH Action: Adjust pH of media or folate stock solution. Check_pH->Adjust_pH No Check_Storage Is media stored correctly? (2-8°C short-term, -20°C/-70°C long-term) Check_pH->Check_Storage Yes Adjust_pH->Check_Storage Correct_Storage Action: Aliquot and store at the correct temperature. Check_Storage->Correct_Storage No Consider_Components Consider interactions with other media components. Check_Storage->Consider_Components Yes Correct_Storage->Consider_Components Use_Fresh_Media Action: Prepare fresh media more frequently or use commercial media. Consider_Components->Use_Fresh_Media End End: Folate Stability Improved Use_Fresh_Media->End

References

Technical Support Center: Optimizing Sodium Folate for Maximal Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing sodium folate concentration in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving maximal cell growth through the appropriate use of sodium folate.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about the role and use of sodium folate in cell culture.

Q1: Why is sodium folate a critical component in cell culture media?

A: Sodium folate, a salt of folic acid (Vitamin B9), is an essential nutrient in cell culture. Its primary role is as a precursor to tetrahydrofolate (THF), a crucial coenzyme in one-carbon metabolism.[1][2] This metabolic pathway is fundamental for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids.[1][2] Consequently, folate is indispensable for DNA synthesis, repair, and methylation, all of which are vital for cell proliferation and survival.[2]

Q2: What is the difference between folic acid and sodium folate in cell culture?

A: Folic acid is the parent compound of the folate family. Sodium folate is the sodium salt of folic acid and is more readily soluble in aqueous solutions at neutral pH compared to folic acid, which is only slightly soluble in water.[3][4][5] In solution within cell culture media, they are functionally equivalent as they both provide the necessary folate for cellular metabolism. Due to its higher solubility, sodium folate is often preferred for preparing concentrated stock solutions for media supplementation.

Q3: Are there potential toxic effects of high concentrations of sodium folate?

A: Yes, excessively high concentrations of folic acid can have paradoxical effects, sometimes mimicking folate deficiency.[6] High levels of unmetabolized folic acid can saturate the dihydrofolate reductase (DHFR) enzyme, which is necessary for the conversion of folic acid to its active form, tetrahydrofolate.[6] This can disrupt one-carbon metabolism. Additionally, some studies have shown that high concentrations of folic acid can either inhibit or excessively promote cell proliferation depending on the cell type.[7] Therefore, determining the optimal concentration is crucial.

Q4: How does sodium folate influence cell signaling pathways related to growth?

A: Sodium folate, by participating in one-carbon metabolism, provides the building blocks for DNA synthesis, which is essential for cell division. Additionally, folate metabolism is linked to cellular signaling pathways that regulate proliferation. For instance, studies have shown that folic acid supplementation can stimulate the Notch signaling pathway, a critical regulator of cell proliferation and differentiation, by increasing the expression of Notch1 and its downstream target Hes5.[8][9]

Data Presentation: Basal Folate Concentrations in Common Media

The following table summarizes the basal concentrations of folic acid found in several widely used cell culture media. This can serve as a starting point for your experiments. Note that the optimal concentration for your specific cell line may be higher or lower and should be determined empirically.

Media FormulationFolic Acid Concentration (mg/L)Folic Acid Concentration (µM)Commonly Used Cell Lines
RPMI-1640 1.02.27Jurkat, HeLa, PBMCs, Leukocytes[10][11]
DMEM (High Glucose) 4.09.06HeLa, HEK293, Cos-7, PC-12[12]
EMEM 1.02.27MRC-5, various mammalian cells
DMEM/F-12 2.656.00Wide range of mammalian cells

Note: 1 mg/L of Folic Acid (Molar Mass: 441.4 g/mol ) is approximately 2.27 µM.

Experimental Protocols

Here are detailed protocols for determining the optimal sodium folate concentration for your cell line of interest.

Protocol 1: Preparation of a Sodium Folate Stock Solution

This protocol describes how to prepare a sterile, concentrated stock solution of sodium folate for supplementing cell culture media.

Materials:

  • Sodium Folate powder (cell culture grade)

  • 1 M Sodium Hydroxide (NaOH) solution, sterile

  • Cell culture grade water, sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of sodium folate powder in a sterile weighing boat.

  • Dissolving: Transfer the powder to a sterile conical tube. Add a small volume of 1 M NaOH to dissolve the powder. Sodium folate is more soluble in alkaline conditions.[3][13]

  • Dilution: Once fully dissolved, add sterile, cell culture grade water to reach the desired final concentration (e.g., 10 mM).

  • Neutralization (Optional but Recommended): If a significant amount of NaOH was used, the pH of the stock solution will be high. You can adjust the pH towards neutral (7.0-7.4) using sterile 1 M HCl. Do this carefully to avoid precipitation.

  • Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light, as folate solutions are light-sensitive.[3]

Protocol 2: Dose-Response Study to Determine Optimal Sodium Folate Concentration

This experiment will help you identify the sodium folate concentration that yields the maximal cell growth for your specific cell line.

Materials:

  • Your cell line of interest in the logarithmic growth phase.

  • Folate-free basal medium (e.g., RPMI-1640 without folic acid).

  • Fetal Bovine Serum (FBS), dialyzed to remove endogenous folates.

  • Sodium Folate stock solution (from Protocol 1).

  • 96-well cell culture plates.

  • Cell counting solution (e.g., Trypan Blue) and a hemocytometer or automated cell counter.

Procedure:

  • Cell Seeding: Seed your cells into the wells of a 96-well plate at a predetermined optimal density in folate-free medium supplemented with dialyzed FBS.

  • Preparation of Folate Concentrations: Prepare a serial dilution of your sodium folate stock solution in the folate-free medium to create a range of final concentrations to be tested (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 5 µM).

  • Cell Treatment: Add the prepared sodium folate dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if any).

  • Incubation: Incubate the plate for a duration relevant to your cell line's doubling time (e.g., 24, 48, or 72 hours).

  • Cell Viability/Proliferation Assay: At the end of the incubation period, assess cell viability and proliferation using a suitable method, such as the MTT assay (see Protocol 3).

  • Data Analysis: Calculate the percentage of cell viability/proliferation for each concentration relative to the control with the basal media's folate concentration. Plot the cell proliferation rate against the sodium folate concentration to generate a dose-response curve and determine the optimal concentration.

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][14]

Materials:

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Add MTT Solution: Following the treatment incubation from Protocol 2, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Incubate: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10][14]

  • Solubilize Formazan Crystals: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the crystals.[10][14]

  • Read Absorbance: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10][14]

  • Data Analysis: Subtract the background absorbance (from wells with media but no cells) from all readings. The absorbance values are directly proportional to the number of viable cells.

Troubleshooting Guides

Encountering issues during your optimization experiments? Here are some common problems and their solutions.

IssuePossible Cause(s)Troubleshooting Steps
Low Cell Growth Across All Concentrations 1. Suboptimal basal media conditions.2. Poor cell health prior to the experiment.3. Inactive sodium folate stock solution.1. Ensure the folate-free basal medium is properly supplemented with other necessary nutrients and dialyzed FBS.2. Use cells in the mid-logarithmic growth phase and ensure high viability (>95%) before seeding.3. Prepare a fresh sodium folate stock solution. Folate solutions can degrade over time, especially with exposure to light and repeated freeze-thaw cycles.[3][15]
Flat Dose-Response Curve 1. The concentration range tested is too narrow or not in the responsive range for the cell line.2. The incubation time is too short to observe a significant difference in proliferation.3. The cell seeding density is too high, leading to contact inhibition before the effect of folate is observed.1. Test a wider range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to micromolar).[16]2. Increase the incubation time to allow for multiple cell doublings.3. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.
Biphasic (U-shaped) Dose-Response Curve 1. At very high concentrations, folate can have inhibitory or toxic effects.[6]2. Off-target effects or engagement of counter-regulatory pathways at high concentrations.1. This may represent the true biological response. The peak of the curve indicates the optimal concentration. The descending part of the curve indicates toxicity at higher concentrations.2. Investigate potential off-target effects or changes in other metabolic pathways at high folate concentrations.
High Variability Between Replicates 1. Inaccurate pipetting, especially during serial dilutions.2. Uneven cell seeding in the wells.3. "Edge effect" in the 96-well plate due to evaporation.1. Ensure pipettes are calibrated. Use fresh tips for each dilution.2. Thoroughly mix the cell suspension before and during plating to ensure a homogenous distribution of cells.3. To minimize the edge effect, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.[16]
Precipitation in Media 1. The sodium folate stock solution was not fully dissolved.2. The pH of the stock solution was not properly adjusted, leading to precipitation when added to the buffered media.3. Folic acid has limited solubility at physiological pH.[5]1. Ensure the stock solution is completely clear before filter sterilization.2. If you adjusted the pH of your stock, ensure it is compatible with your media's buffering system.3. Consider preparing a more dilute stock solution or using a different solvent if issues persist, though NaOH is generally effective.

Mandatory Visualizations

Folate-Mediated One-Carbon Metabolism Pathway

This diagram illustrates the central role of folate in the synthesis of nucleotides, which are essential for DNA replication and cell proliferation.

Folate_Metabolism cluster_0 Folate Cycle cluster_1 DNA Synthesis Folate Folate (from media) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purine_Synthesis Purine Synthesis THF->Purine_Synthesis One-Carbon Donation Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF dUMP dUMP Methylene_THF->dUMP One-Carbon Donation dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA dTMP->DNA Purine_Synthesis->DNA

Folate's role in one-carbon metabolism and DNA synthesis.
Experimental Workflow for Optimizing Sodium Folate Concentration

This diagram outlines the logical steps for determining the optimal sodium folate concentration for maximal cell growth.

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Cell Culture Experiment cluster_analysis Data Analysis A Select Cell Line and Folate-Free Basal Medium B Prepare Sodium Folate Stock Solution (10 mM) A->B C Prepare Serial Dilutions (e.g., 0 nM to 5 µM) B->C E Add Folate Dilutions to Respective Wells C->E D Seed Cells in 96-Well Plate in Folate-Free Medium D->E F Incubate for 24-72 hours E->F G Perform MTT Assay F->G H Measure Absorbance at 570 nm G->H I Plot Dose-Response Curve (Concentration vs. Proliferation) H->I J Determine Optimal Concentration I->J

Workflow for sodium folate concentration optimization.
Folate and Notch Signaling Pathway

This diagram shows the proposed mechanism by which folic acid can influence cell proliferation through the Notch signaling pathway.

Notch_Signaling Folic_Acid Folic Acid Supplementation Notch1_mRNA Notch1 mRNA Expression Folic_Acid->Notch1_mRNA Increases Notch1_Protein Notch1 Protein Notch1_mRNA->Notch1_Protein Leads to Hes5_mRNA Hes5 mRNA Expression Notch1_Protein->Hes5_mRNA Activates Hes5_Protein Hes5 Protein Hes5_mRNA->Hes5_Protein Leads to Cell_Proliferation Increased Cell Proliferation Hes5_Protein->Cell_Proliferation Promotes

Folic acid's influence on the Notch signaling pathway.

References

Technical Support Center: Sodium Folate Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with poor cellular uptake of sodium folate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for cellular folate uptake?

A1: Mammalian cells have three main systems for folate uptake:

  • Reduced Folate Carrier (RFC): Encoded by the SLC19A1 gene, RFC is ubiquitously expressed in human tissues and is the primary transporter of folates into systemic cells at physiological pH (7.4).[1][2][3] It functions as an anion exchanger, with a higher affinity for reduced folates than for folic acid.[1][4]

  • Proton-Coupled Folate Transporter (PCFT): Encoded by the SLC46A1 gene, PCFT is a high-affinity transporter that functions optimally in acidic environments (pH ~5.5).[1][3][5] It is the primary mechanism for intestinal folate absorption and is also crucial for folate transport into the central nervous system.[3] PCFT is a symporter, coupling the uptake of folate to the influx of protons down their electrochemical gradient.[4]

  • Folate Receptors (FRα and FRβ): These are high-affinity, glycosylphosphatidylinositol (GPI)-anchored proteins that bind folate and internalize it via endocytosis.[5][6] FRα is overexpressed in various cancers, making it a target for cancer therapies.[6][7]

Q2: Why is the pH of my experimental buffer important for folate uptake?

A2: The activity of the two main folate transporters, RFC and PCFT, is highly dependent on pH.

  • PCFT activity is optimal at an acidic pH of approximately 5.5 and decreases significantly at neutral pH.[1][5]

  • RFC functions best at a physiological pH of 7.4 and its activity is negligible below pH 6.5.[1][2]

Therefore, the pH of your buffer must be optimized for the specific transporter you are studying.

Q3: Can the folate in my cell culture medium affect my uptake experiment?

A3: Yes, the concentration and form of folate in your cell culture medium can significantly impact your results. Cells grown in folate-replete media may downregulate the expression of folate transporters. To enhance transporter expression, it is common practice to culture cells in folate-deficient medium for a period before the uptake assay.[4] Additionally, high concentrations of folic acid in the medium can compete with the uptake of other folate forms, such as the bioactive 5-methyltetrahydrofolate (5-MTHF).[8]

Q4: How can I distinguish between specific transporter-mediated uptake and non-specific binding?

A4: To determine the specificity of folate uptake, a competition assay should be performed. This involves incubating the cells with the radiolabeled or fluorescently tagged folate in the presence of a high concentration (e.g., 100-fold excess) of unlabeled folic acid.[9] A significant reduction in the uptake of the labeled folate in the presence of the unlabeled competitor indicates that the uptake is mediated by a specific transporter or receptor. However, it's important to note that high concentrations of a monovalent ligand like free folic acid may not completely inhibit the binding of multivalent targeted nanoparticles due to differences in binding avidity, which can lead to measurement artifacts.[10][11]

Q5: What are the different methods to measure cellular folate uptake?

A5: Several methods are available to quantify cellular folate levels, each with its own advantages and limitations:

  • Radiolabeled Uptake Assays: This is a common method that uses radiolabeled folate (e.g., [³H]folic acid) to measure uptake. It is highly sensitive and allows for kinetic studies.[12][13]

  • Microbiological Assay: This method uses the growth of folate-dependent bacteria, such as Lactobacillus casei, to determine folate concentrations. It measures all biologically active forms of folate.[14][15][16][17][18]

  • Competitive Protein Binding Assay (CPBA): This assay relies on the competition between folate in the sample and a labeled folate for binding to a folate-binding protein.[14][19][20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method that can identify and quantify individual folate vitamers.[21][22][23][24]

  • Fluorescent Probes: Folate can be conjugated to fluorescent dyes to visualize and quantify its uptake in cells using techniques like flow cytometry or fluorescence microscopy.[25][26][27]

Troubleshooting Guide for Poor Cellular Folate Uptake

This guide provides a systematic approach to identifying and resolving common issues encountered during cellular folate uptake experiments.

Problem 1: Low or No Detectable Folate Uptake
Possible Cause Troubleshooting Step
Incorrect Buffer pH Verify the pH of your uptake buffer. For PCFT-mediated uptake, use an acidic buffer (pH 5.5). For RFC-mediated uptake, use a neutral buffer (pH 7.4).
Low Transporter/Receptor Expression - Select a cell line known to express the folate transporter/receptor of interest. - Culture cells in folate-deficient medium for 24-48 hours prior to the experiment to upregulate transporter expression. - Verify transporter expression using RT-qPCR or Western blotting.
Sub-optimal Cell Health - Ensure cells are in the logarithmic growth phase and have high viability. - Check for microbial contamination.[28] - Optimize cell seeding density to avoid over-confluence or sparsity.
Issues with Labeled Folate - Check the expiration date and storage conditions of your radiolabeled or fluorescently labeled folate. - Perform a quality control check to ensure the labeled folate is not degraded.
Inefficient Cell Lysis Ensure complete cell lysis to release all intracellular folate for measurement. Use a validated lysis protocol and visually confirm lysis under a microscope.
Problem 2: High Background or Non-Specific Binding
Possible Cause Troubleshooting Step
Insufficient Washing Increase the number and volume of washes with ice-cold buffer after incubation with labeled folate to remove non-specifically bound folate from the cell surface.
Binding to Plasticware/Filters Pre-treat plates or filter membranes with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.
Passive Diffusion At high concentrations, folate can enter cells via passive diffusion. Use a lower concentration of labeled folate within the physiological range. Include a competition control with excess unlabeled folate to quantify specific uptake.
Problem 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Inconsistent Cell Numbers Ensure accurate and consistent cell seeding in all wells. Perform a cell count before plating.
Variable Incubation Times Use a timer to ensure precise and consistent incubation times for all samples. For adherent cells, stagger the addition and removal of solutions to maintain consistent timing.
Temperature Fluctuations Ensure the incubator and water bath are properly calibrated and maintain a stable temperature (typically 37°C) throughout the experiment.
Media Component Variability Use the same batch of media and supplements for all related experiments to minimize variability.[29][30] Be aware that high concentrations of methionine in some media formulations can impact folate metabolism.[4]
Hemolysis in Samples For assays using whole blood, avoid hemolysis as the folate concentration in red blood cells is much higher than in serum, which can lead to falsely elevated results.[31][32]

Quantitative Data Summary

ParameterReduced Folate Carrier (RFC)Proton-Coupled Folate Transporter (PCFT)Folate Receptors (FRα/β)
Optimal pH 7.4[1][2]~5.5[1][5]7.4[8]
Affinity for Folic Acid Low (Kt ≈ 200 µM)[1]High (Kt in low µM range at pH 5.5)[3]High (nanomolar range)[8]
Affinity for Reduced Folates High (Kt ≈ 3 µM)[1]HighHigh
Energy Source Anion Exchange[2][4]Proton Gradient[4]Endocytosis
Tissue Distribution Ubiquitous[1][2]Proximal Small Intestine, Choroid Plexus[3]Epithelial cells, hematopoietic cells, various cancers[6]

Experimental Protocols

Radiolabeled Folate Uptake Assay ([³H]Folic Acid)

This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.

Materials:

  • Cells of interest

  • Complete culture medium and folate-deficient medium

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS), adjusted to pH 5.5 for PCFT or pH 7.4 for RFC

  • [³H]Folic acid

  • Unlabeled folic acid

  • Ice-cold wash buffer (e.g., PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Multi-well culture plates (e.g., 24-well)

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Folate Depletion (Optional but Recommended): 24 hours before the assay, replace the complete medium with folate-deficient medium to upregulate transporter expression.

  • Pre-incubation: On the day of the assay, aspirate the medium and wash the cells once with the appropriate uptake buffer (pH 5.5 or 7.4). Add fresh uptake buffer to each well and incubate at 37°C for 15-30 minutes to equilibrate.

  • Uptake Initiation:

    • Prepare the uptake solution containing [³H]folic acid at the desired final concentration in the uptake buffer.

    • For competition wells, also add a 100-fold excess of unlabeled folic acid to the uptake solution.

    • Aspirate the pre-incubation buffer and add the uptake solution to each well to start the uptake.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-10 minutes, determined from a time-course experiment).

  • Uptake Termination and Washing:

    • To stop the uptake, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with a large volume of ice-cold wash buffer to remove extracellular [³H]folic acid.

  • Cell Lysis: Add cell lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add scintillation cocktail, mix well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the uptake data (cpm/mg protein).

    • Calculate the specific uptake by subtracting the counts from the competition wells (non-specific uptake) from the total uptake wells.

Visualizations

Folate_Uptake_Pathways cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space Folate Sodium Folate (e.g., 5-MTHF, Folic Acid) RFC RFC (pH 7.4) Folate->RFC Anion Exchange PCFT PCFT (pH 5.5) Folate->PCFT H+ Symport FR Folate Receptor (FRα/β) Folate->FR Binding Intracellular_Folate Intracellular Folate Pool RFC->Intracellular_Folate PCFT->Intracellular_Folate Endosome Endosome FR->Endosome Endocytosis Endosome->Intracellular_Folate Release

Caption: Major cellular uptake pathways for sodium folate.

Troubleshooting_Workflow Start Start: Poor Folate Uptake Check_pH Is buffer pH optimal for the target transporter? Start->Check_pH Check_Cells Are cells healthy and expressing the transporter? Check_pH->Check_Cells Yes Adjust_pH Adjust buffer pH: ~5.5 for PCFT ~7.4 for RFC Check_pH->Adjust_pH No Check_Reagents Are labeled folate and other reagents valid? Check_Cells->Check_Reagents Yes Optimize_Culture Optimize cell culture: - Use folate-deficient media - Check viability - Verify expression Check_Cells->Optimize_Culture No Check_Protocol Is the experimental protocol optimized? Check_Reagents->Check_Protocol Yes Validate_Reagents Validate reagents: - Check expiration dates - QC labeled folate Check_Reagents->Validate_Reagents No Refine_Protocol Refine protocol: - Optimize incubation time - Ensure proper washing - Run competition controls Check_Protocol->Refine_Protocol No Success Problem Resolved Check_Protocol->Success Yes Adjust_pH->Check_pH Optimize_Culture->Check_Cells Validate_Reagents->Check_Reagents Refine_Protocol->Start

Caption: Troubleshooting decision tree for poor folate uptake.

Experimental_Workflow A 1. Seed Cells in Multi-well Plate B 2. Culture in Folate-Deficient Medium (24h) A->B C 3. Wash and Pre-incubate in Uptake Buffer B->C D 4. Initiate Uptake with Labeled Folate (+/- Competitor) C->D E 5. Incubate at 37°C D->E F 6. Terminate by Washing with Ice-Cold Buffer E->F G 7. Lyse Cells F->G H 8. Measure Signal (e.g., Scintillation Counting) G->H I 9. Normalize to Protein and Analyze Data H->I

Caption: General workflow for a cellular folate uptake assay.

References

Impact of pH on sodium folate solution stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability and activity of sodium folate solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the optimal pH for the stability of a sodium folate solution?

A1: Sodium folate solutions exhibit the greatest stability in the neutral to alkaline pH range.[1][2][3][4] For general laboratory use and storage, maintaining a pH between 7.0 and 11.0 is recommended to minimize chemical degradation.[5] Specifically, folic acid has been shown to be stable in aqueous solutions between pH 5 and 8.[6] For parenteral solutions, maintaining a pH above 5.0 is crucial to ensure stability.[7] Folic acid is more stable at neutral (pH 7.0) or alkaline (pH 9.2) conditions.[3][4]

Q2: My sodium folate solution has turned yellow/brown. What is the cause and is it still usable?

A2: A color change in your sodium folate solution, particularly to yellow or brown, is an indicator of degradation. This is often due to exposure to light (photodegradation) or storage at an inappropriate pH, especially acidic conditions.[8] The degradation products include pterine-6-carboxylic acid and p-amino-benzoyl-L-glutamic acid.[9] It is strongly advised not to use a discolored solution as its potency and biological activity will be compromised.

Q3: I need to prepare a sodium folate solution for cell culture. What is the recommended procedure and final pH?

A3: To prepare a sodium folate solution, dissolve folic acid in a dilute solution of sodium hydroxide or sodium carbonate to form the more soluble sodium salt.[8] For cell culture applications, it is common to dissolve folic acid in water by adjusting the pH to approximately 10 with NaOH until the folic acid is fully dissolved. The solution should then be sterile-filtered (e.g., using a 0.2 µm filter) and the final pH should be adjusted to a physiologically compatible range, typically around 8.4, before adding to the culture medium.[10]

Q4: How does pH affect the photodegradation of sodium folate solutions?

A4: Sodium folate is susceptible to degradation upon exposure to UV light.[11][12] The rate of this photodegradation is pH-dependent, with a higher rate observed in acidic media compared to alkaline media.[5][9] The degradation process involves the cleavage of the folic acid molecule.[13] Therefore, it is crucial to protect sodium folate solutions from light, especially if they are not stored in an alkaline buffer.

Q5: Can I store my sodium folate solution at acidic pH?

A5: Storing sodium folate solutions at an acidic pH, particularly below 4.0, is not recommended. Acidic conditions significantly accelerate the rate of chemical degradation.[1] Folic acid's solubility is also reduced in acidic environments, which can lead to precipitation.[14][15] If your experimental protocol requires an acidic pH, the solution should be prepared fresh and used immediately to minimize degradation.

Q6: How does pH impact the biological activity of folate?

A6: The pH of the cellular microenvironment can affect the binding affinity of folate to its receptors. For instance, the affinity of folic acid to the folate receptor alpha (FRA) has been observed to decrease significantly in acidic conditions (pH 5.5) compared to physiological pH (7.4).[16] This is important to consider in studies involving folate receptor-mediated uptake, particularly in acidic tumor microenvironments.

Quantitative Data Summary

Table 1: Effect of pH on the Rate of Folic Acid Photodegradation

pHRate of Photodegradation (x 10⁻³ min⁻¹)Reference
2.55.04[9]
10.00.1550[9]

Table 2: Stability of Folic Acid at Different pH and Temperature

pHTemperature (°C)StabilityReference
1.95 - 6.40AmbientReservation ratio reduced to 23% in 72h[2]
8.05 - 10.40AmbientReservation ratio > 93.1% in 72h[2]
< 4.0100Unstable[1]
4.0 - 12.0100Stable for up to 10 hours[1]
5.0 - 10.0121 (autoclave)Negligible decomposition for 15 min[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Sodium Folate Solution for Cell Culture

  • Materials: Folic acid powder, sterile distilled water, 1 M Sodium Hydroxide (NaOH), sterile 0.2 µm syringe filter, sterile storage tubes.

  • Procedure: a. Weigh the desired amount of folic acid powder in a sterile container. b. Add a small volume of sterile distilled water. c. While stirring, slowly add 1 M NaOH dropwise until the folic acid is completely dissolved. This will likely occur at a pH of around 10. d. Adjust the final volume with sterile distilled water to achieve the desired concentration. e. Measure the pH and, if necessary, adjust to approximately 8.4 using dilute HCl or NaOH. f. Sterile-filter the solution using a 0.2 µm syringe filter into a sterile storage tube. g. Store the solution protected from light at 4°C for short-term use or in aliquots at -20°C for long-term storage.[10][17]

Protocol 2: Assessing the Photostability of a Sodium Folate Solution at Different pH

  • Materials: Prepared sodium folate solution, buffers of different pH (e.g., pH 4.0, 7.0, 9.0), UV light source (e.g., 254 nm or 350 nm), HPLC system with a suitable column for folate analysis.

  • Procedure: a. Dilute the stock sodium folate solution to a working concentration in each of the pH buffers. b. Take an initial sample (time zero) from each buffered solution for HPLC analysis. c. Expose the remaining buffered solutions to a controlled UV light source. d. At defined time intervals (e.g., 15, 30, 60, 120 minutes), withdraw samples from each solution. e. Analyze all samples by HPLC to determine the concentration of remaining folic acid. f. Plot the concentration of folic acid versus time for each pH to determine the photodegradation rate.

Diagrams

Folate Sodium Folate Solution Acidic Acidic pH (< 6.0) Folate->Acidic Condition NeutralAlkaline Neutral/Alkaline pH (7.0 - 11.0) Folate->NeutralAlkaline Condition Degradation Chemical Degradation (Hydrolysis) Acidic->Degradation Accelerates Photodegradation Photodegradation (Cleavage) Acidic->Photodegradation Accelerates Stable Stable Solution NeutralAlkaline->Stable Light UV Light Exposure Light->Photodegradation Induces Unstable Unstable Solution Degradation->Unstable Photodegradation->Unstable

Caption: Logical relationship between pH, light, and sodium folate solution stability.

start Prepare Sodium Folate Stock Solution split Divide into Aliquots for different pH buffers start->split t0 Measure Initial Concentration (Time = 0) via HPLC split->t0 expose Expose to UV Light split->expose plot Plot Concentration vs. Time for each pH t0->plot measure Measure Concentration at Time Intervals (t1, t2...) via HPLC expose->measure measure->plot end Determine Photodegradation Rate plot->end

Caption: Experimental workflow for assessing sodium folate photostability.

References

Technical Support Center: Reducing Experimental Variability with Sodium Folate Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when using sodium folate supplementation.

Frequently Asked Questions (FAQs)

1. Why is folate supplementation important for my experiments?

Folate, a B vitamin, is a critical component of one-carbon metabolism.[1][2][3][4][5] It is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions that regulate gene expression (epigenetics).[1][6][7][8] Inconsistent folate levels in cell culture media or animal diets can lead to significant variability in experimental outcomes, affecting cell proliferation, differentiation, and response to treatments.[9]

2. What is the difference between folic acid and sodium folate?

Folic acid is the synthetic, oxidized form of folate used in supplements and fortified foods.[8] Sodium folate is a salt of folic acid and is often used in research applications. While related, their solubility and stability can differ. It's crucial to use the specified form consistently in your experimental protocols.

3. How does folate status affect epigenetic modifications?

Folate provides the methyl groups necessary for DNA methylation, a key epigenetic mechanism that controls gene expression.[1][6][7] Variations in folate availability can alter DNA methylation patterns, leading to changes in gene activity and potentially contributing to inconsistent experimental results.[10]

4. Can excessive folate supplementation be problematic?

Yes, both folate deficiency and excessive supplementation can negatively impact experimental outcomes.[11][12] High levels of folic acid have been shown to promote the progression of established neoplasms in some animal studies.[11] Therefore, it is critical to determine the optimal folate concentration for your specific experimental model.

Troubleshooting Guides

Issue 1: High Variability in Cell Proliferation Rates

Possible Cause: Inconsistent folate concentrations in the cell culture medium.

Troubleshooting Steps:

  • Verify Media Composition: Standard cell culture media can have varying concentrations of folic acid.[13] For sensitive experiments, consider using a folate-free medium and supplementing with a known concentration of sodium folate.

  • Proper Supplement Preparation: Folic acid has low solubility at physiological pH.[14] When preparing stock solutions from powder, dissolve it in a small amount of 1M NaOH or a sodium bicarbonate solution before diluting to the final concentration in your medium.[15] Always sterilize the stock solution by filtration before adding it to the sterile medium.[15]

  • Light Protection: Folate solutions are sensitive to light and can degrade over time.[16] Store stock solutions and supplemented media protected from light.

  • Consistent Batching: Prepare large batches of supplemented media to ensure consistency across multiple experiments.

Issue 2: Inconsistent Results in Animal Studies

Possible Cause: Variability in the folate content of animal chow and/or coprophagy (animals eating their feces, which contains folate produced by gut bacteria).

Troubleshooting Steps:

  • Use a Defined Diet: Standard rodent chows can have variable folic acid content.[17][18] Use a purified, defined diet with a specified amount of folic acid for all experimental and control groups. The American Institute for Nutrition recommends 2 mg/kg folic acid for rodent diets.[12]

  • Control for Gut Microbiota: Gut bacteria can produce folate.[1] To reduce this variable, you can use an antibiotic like succinylsulfathiazole in the feed to suppress folate-producing bacteria.[12]

  • Acclimatization Period: Allow animals to acclimate to the specific diet for a sufficient period before starting the experiment to ensure their folate status is stabilized.

  • Monitor Folate Levels: If variability persists, consider measuring serum or red blood cell folate levels to confirm the folate status of your animals.

Issue 3: Unexpected Epigenetic (DNA Methylation) Results

Possible Cause: Complex interactions between folate and other nutrients or genetic factors.

Troubleshooting Steps:

  • Assess Vitamin B12 Status: Folate and vitamin B12 are closely linked in the one-carbon metabolism pathway.[1] A deficiency in vitamin B12 can trap folate in an unusable form, leading to functional folate deficiency even with adequate supplementation. Ensure your experimental system has sufficient vitamin B12.

  • Consider Genetic Background: Genetic variations in folate-metabolizing enzymes (e.g., MTHFR) can influence how effectively folate is utilized and can impact DNA methylation.[7] Be aware of the genetic background of your cell lines or animal models.

  • Dose-Response and Timing: The effect of folate on DNA methylation can be dose-dependent and may vary with the timing of supplementation.[11][19] It may be necessary to perform a dose-response study to find the optimal concentration for your desired outcome.

Data Presentation

Table 1: Common Folate Concentrations in Experimental Models

Experimental ModelFolate Concentration (in diet/media)Reference
Mouse (Folate-Deficient Diet)0.1 mg/kg folic acid[12]
Mouse (Control/Adequate Diet)2 mg/kg folic acid[12][18][20]
Mouse (Supra-Folate/Supplemented Diet)8-10 mg/kg folic acid[12][20]
Rat (Folate-Deficient Diet)0 mg/kg folic acid[21]
Rat (Control/Adequate Diet)2 mg/kg folic acid[21]
Rat (Supplemented Diet)40 mg/kg folic acid[21]
Cell Culture (DMEM)~4 mg/L folic acid[13]

Table 2: Folate Assay Methods and Considerations

Assay MethodPrincipleAdvantagesDisadvantages
Microbiological Assay Measures the growth of folate-dependent bacteria (Lactobacillus rhamnosus) in response to folate in the sample.Considered the "gold standard" for many years, relatively inexpensive, and does not require sophisticated instrumentation.[22][23]Can be cumbersome and time-consuming.[22]
Protein-Binding Assays Competitive binding assay using folate-binding protein.Easy to use and available in kit form.[22]Can have high variability between different kits, and results may be lower than microbiological assays.[22]
Chromatographic Assays (e.g., HPLC) Separates and quantifies different folate forms.Allows for the measurement of individual folate vitamers.[22][24]Requires more specialized equipment and expertise.

Experimental Protocols

Protocol 1: Preparation of Sodium Folate Stock Solution for Cell Culture

Materials:

  • Folic acid powder (cell culture grade)

  • 1M NaOH or Sodium Bicarbonate solution (sterile)

  • Folate-free cell culture medium (e.g., RPMI 1640 without folic acid)

  • Sterile conical tubes

  • 0.22 µm sterile filter

Procedure:

  • Weigh the desired amount of folic acid powder in a sterile conical tube. Note: Folic acid can be difficult to weigh accurately due to its light nature.

  • Add a small volume of 1M NaOH or sodium bicarbonate solution to dissolve the powder completely.

  • Dilute the dissolved folate with folate-free medium to achieve a concentrated stock solution (e.g., 1000x).

  • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Aliquot the stock solution into sterile, light-protecting tubes and store at -20°C.

  • When preparing your complete medium, thaw an aliquot and add it to the final volume of the medium to achieve the desired working concentration.

Protocol 2: Folate Supplementation in a Mouse Model

Materials:

  • Purified, defined rodent diet with a known concentration of folic acid (e.g., AIN-93G).

  • Experimental mice.

Procedure:

  • Acquire a custom-formulated diet with the desired folic acid concentration (e.g., 0 mg/kg for deficient, 2 mg/kg for control, and a higher concentration for supplemented groups).

  • House the mice in an environment that allows for accurate monitoring of food intake.

  • Provide the respective diets to each group of mice for a specified period (e.g., 4-8 weeks) before the experimental intervention.

  • Ensure fresh food is provided regularly and that water is available ad libitum.

  • At the end of the study, collect blood and/or tissues for folate level determination and other endpoint analyses.

Mandatory Visualizations

One_Carbon_Metabolism Folate Folate (from diet) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP (for DNA synthesis) Methylene_THF->dTMP Thymidylate Synthase Methyl_THF->THF Methionine Synthase (B12-dependent) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation DNA, RNA, Protein Methylation SAM->Methylation SAH->Homocysteine dUMP dUMP

Caption: The central role of folate in one-carbon metabolism.

Experimental_Workflow_Cell_Culture Start Start: Cell Line Selection Media_Prep Prepare Folate-Free Medium Start->Media_Prep Supplementation Supplement Medium to Desired Concentrations (e.g., Deficient, Control, Supplemented) Media_Prep->Supplementation Stock_Prep Prepare Sodium Folate Stock Solution (Dissolve in NaOH/Bicarb, Filter Sterilize) Stock_Prep->Supplementation Cell_Seeding Seed Cells into Supplemented Media Supplementation->Cell_Seeding Incubation Incubate under Standard Conditions (Protect from Light) Cell_Seeding->Incubation Endpoint_Analysis Endpoint Analysis (Proliferation, Gene Expression, etc.) Incubation->Endpoint_Analysis Troubleshooting Troubleshooting: - Check stock solution stability - Verify final concentration - Assess other nutrient limitations Endpoint_Analysis->Troubleshooting

Caption: Workflow for folate supplementation in cell culture experiments.

Troubleshooting_Logic Problem High Experimental Variability Check_Folate Is Folate a Potential Factor? Problem->Check_Folate Cell_Culture Cell Culture Issue? Check_Folate->Cell_Culture Yes Animal_Study Animal Study Issue? Check_Folate->Animal_Study Yes Interactions Consider Interactions: - Vitamin B12 status - Genetic background Check_Folate->Interactions Yes Media Check Media: - Use defined, folate-free base - Prepare fresh supplements Cell_Culture->Media Yes Prep Check Supplement Prep: - Proper dissolution - Sterile filtration - Light protection Cell_Culture->Prep Yes Diet Check Diet: - Use purified, defined diet - Control for coprophagy Animal_Study->Diet Yes Solution Reduced Variability Media->Solution Prep->Solution Diet->Solution Interactions->Solution

Caption: A logical guide for troubleshooting folate-related variability.

References

Folate sodium interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from high concentrations of folate sodium in common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it enter our experimental samples?

This compound is the sodium salt of folic acid, a synthetic form of folate (Vitamin B9). It is commonly used in cell culture media, dietary supplements, and as a fortifying agent in food products. High concentrations of this compound can be present in patient samples from individuals taking high-dose folic acid supplements or in in-vitro samples where folic acid is a component of the culture medium.

Q2: How can high concentrations of this compound interfere with laboratory assays?

High concentrations of this compound can interfere with laboratory assays through several mechanisms:

  • Competitive Binding Immunoassays: Many commercial folate assays are competitive immunoassays. In these assays, folate from the sample competes with a labeled form of folate for a limited number of binding sites on an antibody or folate-binding protein. Excess this compound in the sample can saturate these binding sites, leading to a signal that inaccurately reflects the true endogenous folate concentration. Depending on the assay format, this can lead to falsely elevated or falsely decreased results.[1][2][3][4][5]

  • Cellular Metabolism Mimicry: Studies have shown that excessive levels of folic acid can mimic the effects of folate deficiency in human lymphocytes.[6] This is thought to occur because high concentrations of synthetic folic acid can saturate the enzymes and transport mechanisms involved in folate metabolism. This can lead to a functional deficiency of other essential folate vitamers, potentially confounding assays that measure downstream metabolic markers.

  • Cross-reactivity: Folic acid and its analogs may cross-react with antibodies or binding proteins in assays for other molecules that have structural similarities.[7][8][9]

Q3: Which laboratory assays are most likely to be affected by this compound interference?

The following types of assays are particularly susceptible:

  • Competitive Immunoassays for Folate: These are the most directly impacted assays.

  • Assays for Folate-Dependent Metabolites: Assays measuring downstream products of one-carbon metabolism, such as homocysteine, may be indirectly affected.

  • Cell-Based Assays: Experiments assessing cellular proliferation, DNA synthesis, and methylation status can be influenced by high, non-physiological concentrations of folic acid.[6]

  • Immunoassays for Structurally Similar Molecules: While less common, the potential for cross-reactivity in assays for other small molecules should be considered.

Q4: What are the clinical and research implications of this compound interference?

Unrecognized interference can lead to:

  • Masking of Other Deficiencies: High folic acid levels can mask a vitamin B12 deficiency, as they can correct the associated anemia but not the neurological damage.[10][11]

  • Inaccurate Assessment of Nutritional Status: Interference can lead to a misjudgment of an individual's or a cell culture's true folate status.

Troubleshooting Guides

Issue: Unexpected or Inconsistent Folate Assay Results

If you observe folate assay results that are inconsistent with other data or clinical observations, consider the following troubleshooting steps:

  • Review Sample Source and Preparation:

    • Patient Samples: Inquire about the patient's use of high-dose folic acid supplements.

    • Cell Culture Samples: Check the concentration of folic acid in the cell culture medium.

  • Perform a Dilution Series:

    • Analyze a series of dilutions of the sample. If a high concentration of an interfering substance like this compound is present, the results may not be linear upon dilution.

  • Consider an Alternative Assay Method:

    • If a competitive immunoassay is being used, consider a non-competitive method or a method with a different antibody or binding protein if available. Microbiological assays, while more complex, are a classic method for folate determination and may be less susceptible to this type of interference.[12][13]

  • Spike and Recovery Experiment:

    • Add a known amount of folate standard to the sample matrix and measure the recovery. Poor recovery may indicate the presence of an interfering substance.

Diagram: Troubleshooting Workflow for Suspected this compound Interference

Interference_Troubleshooting start Unexpected Folate Assay Result check_source Review Sample Source (Supplements, Media) start->check_source dilution Perform Serial Dilutions check_source->dilution linearity Are results linear? dilution->linearity alternative_assay Use Alternative Assay Method (e.g., Microbiological) linearity->alternative_assay No spike_recovery Perform Spike and Recovery linearity->spike_recovery Yes alternative_assay->spike_recovery recovery_ok Is recovery acceptable? spike_recovery->recovery_ok interference_confirmed Interference Likely Investigate Further recovery_ok->interference_confirmed No no_interference Interference Unlikely Consider Other Causes recovery_ok->no_interference Yes

Caption: Troubleshooting decision tree for unexpected folate assay results.

Quantitative Data Summary

Direct quantitative data on the interference of this compound in specific commercial assays is not widely available in the literature. However, research on the effects of high concentrations of folic acid on cellular processes provides insight into potential interference mechanisms. The following table summarizes findings from a study on a human lymphoblastoid cell line, demonstrating that excessive folic acid can mimic folate deficiency.

Folic Acid ConcentrationObservation in Human Lymphoblastoid CellsPotential Assay ImplicationReference
Low (Deficient)- Reduced cell proliferation- Global DNA hypomethylation- Increased DNA damageInaccurate assessment of cellular health and epigenetic status.[6]
High (Supraphysiological)- Similarly reduced cell proliferation- Similar global DNA hypomethylation- Similar increase in DNA damageHigh levels of folic acid may lead to misinterpretation of cell-based assay results, mimicking a state of folate deficiency.[6]

Note: The concentrations used in this in-vitro study may not directly correlate with serum concentrations in vivo. Researchers should perform their own validation studies to determine the interference potential of this compound in their specific assays.

Experimental Protocols

Protocol: Evaluation of this compound Interference in a Competitive Immunoassay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2 for interference testing.[14][15][16][17][18]

Objective: To determine the effect of high concentrations of this compound on the results of a quantitative competitive immunoassay for folate.

Materials:

  • Competitive immunoassay kit for folate

  • This compound (reagent grade)

  • Pooled normal human serum (or other relevant sample matrix) with a known folate concentration

  • Calibrators and controls for the folate assay

  • Precision pipettes and other standard laboratory equipment

Methodology:

  • Preparation of Interferent Stock Solution:

    • Prepare a high-concentration stock solution of this compound in the same buffer or matrix as the assay diluent.

  • Preparation of Test Samples:

    • Use a pooled serum sample with a folate concentration at a clinically relevant level (e.g., near the lower end of the normal range).

    • Create a series of test samples by spiking the pooled serum with increasing concentrations of the this compound stock solution. Also, prepare a control sample with no added this compound.

  • Assay Procedure:

    • Analyze the control and test samples according to the manufacturer's instructions for the folate immunoassay.

    • Run each sample in triplicate to ensure precision.

  • Data Analysis:

    • Calculate the mean folate concentration for each test sample.

    • Determine the percent difference between the mean of each test sample and the mean of the control sample.

    • Plot the percent difference against the concentration of added this compound to create an interference curve.

  • Interpretation:

    • Evaluate if the observed bias at any this compound concentration is statistically and clinically significant. The threshold for significant interference should be predefined based on the assay's performance characteristics and clinical application.

Diagram: Experimental Workflow for Interference Testing

Interference_Workflow start Start: Interference Study prep_stock Prepare High-Concentration This compound Stock start->prep_stock prep_samples Spike Pooled Serum with Increasing this compound prep_stock->prep_samples run_assay Run Folate Immunoassay (Triplicate Measurements) prep_samples->run_assay analyze_data Calculate Mean and Percent Difference run_assay->analyze_data plot_curve Plot Interference Curve (% Difference vs. [this compound]) analyze_data->plot_curve interpret Determine Significance of Interference plot_curve->interpret end End: Report Findings interpret->end

Caption: Workflow for evaluating this compound interference in an immunoassay.

Signaling Pathway and Assay Principle Diagrams

Diagram: Simplified Folate Metabolism Pathway

Folate_Metabolism folic_acid Folic Acid (Synthetic) dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR methyl_thf 5-Methyl-THF thf->methyl_thf MTHFR nucleotide_synthesis Nucleotide Synthesis (DNA/RNA) thf->nucleotide_synthesis methyl_thf->thf MS homocysteine Homocysteine methionine Methionine homocysteine->methionine MS / B12 sam S-Adenosylmethionine (SAM) (Methyl Donor) methionine->sam dna_methylation DNA Methylation sam->dna_methylation

Caption: Simplified overview of the folate metabolic pathway.

Diagram: Principle of a Competitive Immunoassay for Folate

Competitive_Immunoassay cluster_low Low Folate in Sample cluster_high High Folate in Sample antibody_low Antibody Binding Sites signal_low High Signal antibody_low->signal_low More labeled folate binds sample_folate_low Sample Folate sample_folate_low->antibody_low labeled_folate_low Labeled Folate labeled_folate_low->antibody_low antibody_high Antibody Binding Sites signal_high Low Signal antibody_high->signal_high Less labeled folate binds sample_folate_high Sample Folate sample_folate_high->antibody_high labeled_folate_high Labeled Folate labeled_folate_high->antibody_high

Caption: Principle of competitive immunoassay for folate determination.

References

Technical Support Center: L-5-Methyltetrahydrofolate (L-5-MTHF) Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling L-5-MTHF sodium salt. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid L-5-MTHF sodium salt?

A1: Solid L-5-MTHF sodium salt should be stored in a tightly sealed container at or below -20°C, protected from light and moisture. It is a light yellowish, almost odorless crystalline powder.[1] For long-term stability, it is crucial to minimize exposure to oxygen.

Q2: How should I prepare a stock solution of L-5-MTHF sodium salt?

A2: To prepare a stock solution, it is recommended to use a deoxygenated aqueous buffer. The addition of an antioxidant, such as sodium ascorbate, can significantly enhance stability.[2] A common practice is to prepare a concentrated stock solution, for example, 100x, which can be stored for longer periods than more dilute working solutions. Always filter-sterilize the solution for use in cell culture.

Q3: What is the stability of L-5-MTHF sodium salt in aqueous solutions?

A3: L-5-MTHF sodium salt in aqueous solutions is susceptible to degradation, primarily through oxidation.[3] Its stability is influenced by several factors including temperature, pH, light, and the presence of oxygen.[2][3] Solutions are more stable at a lower pH (e.g., pH 4) compared to a more neutral pH (e.g., pH 6.8).[2] It is highly recommended to prepare fresh solutions for each experiment or store aliquots at -80°C for short periods. The presence of antioxidants like sodium ascorbate can significantly improve stability.[2]

Q4: Can I use L-5-MTHF sodium salt in cell culture experiments?

A4: Yes, L-5-MTHF sodium salt is the biologically active form of folate and can be directly used in cell culture. It is often preferred over folic acid as it bypasses the need for enzymatic reduction by dihydrofolate reductase (DHFR). This is particularly relevant for cells with low DHFR activity or in studies investigating the direct effects of the active folate form.

Troubleshooting Guide

Problem 1: My L-5-MTHF sodium salt solution has turned yellow/brown.

  • Question: Why has the color of my L-5-MTHF sodium salt solution changed?

  • Answer: A color change to yellow or brown is a common indicator of oxidation. L-5-MTHF is highly susceptible to oxidation, especially when exposed to air, light, and certain temperatures.[3] This degradation can lead to a loss of biological activity.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Discard the discolored solution and prepare a fresh one using deoxygenated buffer.

    • Add an antioxidant: Incorporate an antioxidant like sodium ascorbate or vitamin E into your solution to protect against oxidation.[3]

    • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[3]

    • Minimize oxygen exposure: Purge the solvent with an inert gas like nitrogen or argon before dissolving the L-5-MTHF sodium salt.

Problem 2: I observe precipitation in my L-5-MTHF sodium salt stock solution.

  • Question: What is causing the precipitate in my stock solution, and how can I resolve it?

  • Answer: Precipitation can occur if the concentration of L-5-MTHF sodium salt exceeds its solubility in the chosen solvent or due to temperature changes. The solubility of L-5-MTHF salts can also be affected by the pH of the solution.

  • Troubleshooting Steps:

    • Verify solubility: Check the solubility of L-5-MTHF sodium salt in your specific buffer system. While it is generally water-soluble, high concentrations may require gentle warming or sonication to fully dissolve.

    • Adjust pH: The pH of the solution can impact solubility. Ensure the pH of your buffer is within a suitable range (typically around neutral for many biological experiments, although stability is better at a lower pH).

    • Prepare a lower concentration stock: If precipitation persists, try preparing a less concentrated stock solution.

    • Filter the solution: If a small amount of precipitate is present after preparation, you can sterile-filter the solution to remove it before use in sensitive applications like cell culture.

Problem 3: I am seeing inconsistent results in my experiments.

  • Question: What could be the reason for the variability in my experimental outcomes when using L-5-MTHF sodium salt?

  • Answer: Inconsistent results are often linked to the degradation of L-5-MTHF sodium salt, leading to a decrease in its effective concentration. This can be caused by improper storage, handling, or the presence of oxidizing agents in the experimental setup.

  • Troubleshooting Steps:

    • Standardize solution preparation: Always prepare fresh solutions for critical experiments or use aliquots from a recently prepared and properly stored stock.

    • Incorporate antioxidants: Consistently use antioxidants in your solutions to ensure stability.

    • Control for light and temperature: Protect your solutions from light and maintain them at the recommended temperature throughout the experiment.

    • Check for interfering substances: Be aware of other components in your experimental system that could accelerate the degradation of L-5-MTHF. For instance, riboflavin can act as a photosensitizer, accelerating the degradation of L-5-MTHF in the presence of light.[4]

Problem 4: I am observing unexpected peaks in my HPLC analysis.

  • Question: What are the potential sources of extra peaks in my HPLC chromatogram for L-5-MTHF sodium salt?

  • Answer: Unexpected peaks can arise from several sources, including degradation products of L-5-MTHF, impurities in the compound itself, or contaminants from your experimental system. Common degradation products are formed through oxidation.

  • Troubleshooting Steps:

    • Analyze a fresh standard: Run a freshly prepared standard of L-5-MTHF sodium salt to confirm its retention time and purity.

    • Minimize degradation during sample preparation: Keep samples on ice and protected from light during preparation and while in the autosampler. The addition of an antioxidant to the sample and mobile phase can also be beneficial.

    • Identify potential degradation products: Research common degradation products of L-5-MTHF to see if their retention times match the unexpected peaks.

    • Check for system contamination: Run a blank injection (mobile phase only) to ensure that the extra peaks are not coming from the HPLC system itself.

Data Presentation

Table 1: Stability of L-5-MTHF in Aqueous Solution under Different Conditions

ConditionRetention Rate of L-5-MTHF (%)Reference
Heated at 85°C for 15 min under light58.45 ± 1.16[3]
Heated at 85°C for 15 min in the dark72.86 ± 2.15[3]
Heated at 85°C for 15 min in the dark (Nitrogen flushed)72.86 ± 2.15[3]
Heated at 85°C for 15 min in the dark (in air)17.29 ± 1.24[3]

Table 2: Effect of Antioxidants on L-5-MTHF Stability

Antioxidant AddedRetention Rate of L-5-MTHF (%) during Pasteurization and Spray-DryingReference
None (Blank)74.96 ± 1.28[3]
Vitamin CProtective effect observed[3]
Vitamin E (0.2% w/v)94.16 ± 0.48 (Pasteurization) 84.80 ± 0.82 (Spray-drying)[3]

Experimental Protocols

Protocol 1: Preparation of a 100x L-5-MTHF Sodium Salt Stock Solution for Cell Culture

Materials:

  • L-5-MTHF sodium salt powder

  • Sterile, deoxygenated cell culture grade water or PBS

  • Sodium ascorbate (optional, but recommended)

  • Sterile 0.22 µm syringe filter

  • Sterile, amber or light-protected storage tubes

Procedure:

  • Deoxygenate the solvent: Sparge sterile cell culture grade water or PBS with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Weigh the components: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of L-5-MTHF sodium salt and, if desired, sodium ascorbate. A 1:1 molar ratio of sodium ascorbate to L-5-MTHF is often effective.

  • Dissolve the powder: Add the deoxygenated solvent to the powder and gently vortex or swirl to dissolve completely. Avoid vigorous shaking to minimize reintroduction of oxygen.

  • Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, light-protected container.

  • Aliquot and store: Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes or tubes wrapped in aluminum foil.

  • Storage: Store the aliquots at -80°C. Thaw a fresh aliquot for each experiment and avoid repeated freeze-thaw cycles.

Mandatory Visualizations

OneCarbonMetabolism THF THF MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT DHF DHF MethyleneTHF->DHF TS MTHF L-5-MTHF MethyleneTHF->MTHF MTHFR DHF->THF DHFR dUMP dUMP dTMP dTMP dUMP->dTMP TS MTHF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM SAM Methionine->SAM SAH SAH SAM->SAH Methylation Methylation Reactions SAM->Methylation SAH->Homocysteine

Caption: The One-Carbon Metabolism Pathway highlighting the central role of L-5-MTHF.

TroubleshootingWorkflow Start Problem with L-5-MTHF Experiment CheckSolution Check Solution Appearance Start->CheckSolution IsDiscolored Is it yellow/brown? CheckSolution->IsDiscolored Oxidation Oxidation likely occurred. Prepare fresh solution with antioxidant. IsDiscolored->Oxidation Yes IsPrecipitated Is there a precipitate? IsDiscolored->IsPrecipitated No End Problem Resolved Oxidation->End SolubilityIssue Potential solubility issue. Check concentration and pH. IsPrecipitated->SolubilityIssue Yes CheckResults Review Experimental Results IsPrecipitated->CheckResults No SolubilityIssue->End IsInconsistent Are results inconsistent? CheckResults->IsInconsistent Degradation Degradation during experiment is likely. Standardize handling and storage. IsInconsistent->Degradation Yes CheckHPLC Review HPLC Chromatogram IsInconsistent->CheckHPLC No Degradation->End HasExtraPeaks Are there unexpected peaks? CheckHPLC->HasExtraPeaks Impurity Possible degradation products or contamination. Run fresh standard and blank. HasExtraPeaks->Impurity Yes HasExtraPeaks->End No Impurity->End

Caption: A logical workflow for troubleshooting common issues with L-5-MTHF sodium salt.

References

Technical Support Center: Light Sensitivity and Degradation of Sodium Folate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the light sensitivity of sodium folate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is my sodium folate solution changing color after light exposure?

A1: Sodium folate in aqueous solutions is susceptible to photodegradation, particularly when exposed to ultraviolet (UV) radiation (both UVA and UVB) and even some high-energy visible light.[1][2] The yellow or yellowish-orange color of the solution may change or fade due to the chemical breakdown of the folate molecule. This degradation involves the cleavage of the C9-N10 bond, leading to the formation of various degradation products.[2][3]

Q2: What are the primary degradation products of sodium folate when exposed to light?

A2: The photodegradation of sodium folate primarily results in the formation of p-aminobenzoyl-L-glutamic acid (pABGA) and pterin derivatives. The initial degradation often yields 6-formylpterin, which can be further oxidized to pterin-6-carboxylic acid.[2][3]

Q3: How does pH affect the stability of sodium folate solutions under light?

A3: The rate of photodegradation of sodium folate is highly dependent on the pH of the solution. Generally, folic acid is more stable in neutral to slightly alkaline conditions compared to acidic conditions.[4] The degradation kinetics follow an apparent first-order reaction, with the rate constant decreasing as the pH increases from 2.0 to 10.0.[5]

Q4: What is the expected shelf-life of a sodium folate solution when protected from light?

A4: When adequately protected from light and stored at cool temperatures (e.g., refrigerated or frozen), sodium folate solutions can be stable for an extended period.[6] However, the exact stability will depend on the concentration, solvent, and storage temperature. For long-term storage, it is recommended to keep solutions at -20°C or below.

Q5: Are there any substances that can accelerate the photodegradation of sodium folate?

A5: Yes, certain molecules can act as photosensitizers and accelerate the degradation of sodium folate. For instance, riboflavin (Vitamin B2) is a known photosensitizer that can significantly increase the rate of folate degradation upon light exposure.[7]

Troubleshooting Guides

This section addresses common problems encountered during experiments involving sodium folate solutions and provides actionable solutions.

Problem 1: Inconsistent or non-reproducible degradation rates in my experiments.
Possible Causes Solutions
Fluctuations in Light Source Intensity: The output of UV lamps can vary over time, leading to inconsistent light exposure between experiments.Regularly calibrate your light source using a radiometer or actinometry to ensure consistent irradiance.[8]
Inconsistent Sample Positioning: The distance and angle of the sample from the light source can significantly affect the amount of light received.Use a fixed sample holder or a well-defined experimental setup to ensure that each sample is positioned identically.
Temperature Variations: Photodegradation rates can be influenced by temperature. Inconsistent temperature control can lead to variability.Use a temperature-controlled sample chamber or a water bath to maintain a constant temperature during light exposure.
pH Shifts in Solution: The pH of unbuffered solutions can change over time, affecting the degradation kinetics.Use an appropriate buffer system to maintain a constant pH throughout the experiment.
Problem 2: Difficulty in detecting and quantifying degradation products using HPLC.
Possible Causes Solutions
Co-elution of Peaks: The degradation products may have similar retention times to the parent sodium folate or other components in the sample matrix, leading to overlapping peaks.Optimize your HPLC method by adjusting the mobile phase composition, gradient profile, column type, or pH to improve the resolution between peaks.[8][9]
Low Concentration of Degradation Products: In the early stages of degradation, the concentration of the products may be below the detection limit of your detector.Concentrate the sample before injection if possible, or use a more sensitive detector such as a fluorescence detector or a mass spectrometer.[8]
Poor Peak Shape (Tailing or Fronting): This can be caused by column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH.Reduce the injection volume or sample concentration. Ensure the mobile phase pH is appropriate for the analytes and the column chemistry. Consider using a guard column to protect the analytical column from contaminants.[10]
Problem 3: No significant degradation observed even after prolonged light exposure.
Possible Causes Solutions
Incorrect Wavelength of Light Source: Sodium folate has specific absorption maxima in the UV range. If the light source does not emit at these wavelengths, degradation will be minimal.Ensure your light source emits in the UVA (around 350 nm) and/or UVB (around 280 nm) range, where sodium folate has strong absorbance.[2]
Solvent Effects: The solvent used can influence the photodegradation process. Some solvents may quench the excited state of the folate molecule, thus inhibiting degradation.Consider using aqueous buffer systems. If organic solvents are necessary, their effect on the photostability should be evaluated.[3]
Light Shielding by the Container: If the experiment is conducted in a container that absorbs UV light (e.g., certain plastics or glass), the sample may not be receiving sufficient light exposure.Use quartz cuvettes or other UV-transparent vessels for your experiments.

Data Presentation

The following tables summarize the quantitative data on the photodegradation of sodium folate solutions.

Table 1: Apparent First-Order Rate Constants (k) and Half-Life (t½) of Folic Acid Photodegradation at Different pH Values

pHRate Constant (k) (min⁻¹)Half-Life (t½) (min)
2.55.04 x 10⁻³137.5
7.01.63 x 10⁻³425.2
10.00.155 x 10⁻³4471.9
Data from Akhtar, M. J., Khan, M. A., & Ahmad, I. (1999). Photodegradation of folic acid in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 269-275.
Half-life calculated using the formula: t½ = 0.693 / k

Table 2: Changes in UV-Vis Absorbance Spectrum of Folic Acid Solution (pH 7) upon UVA Irradiation

Irradiation Time (min)Absorbance at ~280 nmAbsorbance at ~350 nm
0DecreasesInitially increases, then decreases
20Significant DecreasePeak shifts to shorter wavelength
40Further DecreasePeak continues to shift and decrease
60Nearing complete degradationMinimal absorbance
Qualitative data synthesized from Off, M. K., et al. (2005). Ultraviolet photodegradation of folic acid. Journal of Photochemistry and Photobiology B: Biology, 80(1), 47-55.

Experimental Protocols

General Protocol for Photostability Testing of Sodium Folate Solution

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.

a. Sample Preparation:

  • Prepare a stock solution of sodium folate in a suitable buffer (e.g., phosphate buffer, pH 7.0) at a known concentration.

  • Use amber volumetric flasks and minimize exposure to ambient light during preparation.

  • Prepare at least two sets of samples: one for light exposure and one as a "dark control" to be stored at the same temperature but protected from light (e.g., wrapped in aluminum foil).

b. Light Exposure:

  • Place the test samples in a photostability chamber equipped with a calibrated light source that provides both UVA and visible light.

  • The light source should comply with ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Maintain a constant temperature during the exposure.

  • Withdraw aliquots at predetermined time intervals for analysis.

c. Analysis:

  • Analyze the light-exposed samples and the dark control samples at each time point.

  • Use a stability-indicating analytical method, such as HPLC with UV or fluorescence detection, to quantify the remaining sodium folate and its degradation products.

  • Monitor for changes in physical properties such as color, clarity, and pH.

HPLC Method for the Analysis of Sodium Folate and Its Degradation Products

a. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact composition and gradient should be optimized for the specific separation.[9]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at a wavelength where both sodium folate and its degradation products absorb (e.g., 280 nm).[9] A diode array detector can be used to obtain spectral information for peak identification.

  • Injection Volume: 20 µL.

b. Sample Preparation for HPLC:

  • Dilute the samples withdrawn from the photostability study with the mobile phase to an appropriate concentration for HPLC analysis.

  • Filter the samples through a 0.45 µm syringe filter before injection to remove any particulate matter.

Mandatory Visualizations

Photodegradation_Pathway sodium_folate Sodium Folate excited_state Excited State Folate* sodium_folate->excited_state Light (UV) cleavage C9-N10 Bond Cleavage excited_state->cleavage pABGA p-Aminobenzoyl-L-glutamic acid (pABGA) cleavage->pABGA formylpterin 6-Formylpterin cleavage->formylpterin carboxypterin Pterin-6-carboxylic acid formylpterin->carboxypterin Oxidation

Caption: Photodegradation pathway of sodium folate.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep Prepare Sodium Folate Solution (in buffer, protect from light) split Split into 'Light' and 'Dark' Samples prep->split expose Expose 'Light' Sample in Photostability Chamber split->expose dark Store 'Dark' Sample at same temperature split->dark aliquots Withdraw Aliquots at Time Intervals expose->aliquots dark->aliquots hplc Analyze by HPLC-UV aliquots->hplc data Quantify Degradation and Compare to Dark Control hplc->data

Caption: Experimental workflow for photostability testing.

Troubleshooting_Tree start Inconsistent Degradation Results? q1 Is the light source calibrated? start->q1 s1 Calibrate light source. q1->s1 No q2 Is sample positioning consistent? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use a fixed sample holder. q2->s2 No q3 Is the temperature controlled? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use a temperature- controlled chamber. q3->s3 No q4 Is the solution buffered? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Use a suitable buffer. q4->s4 No end Review other experimental parameters. q4->end Yes a4_no No s4->end

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

Validating HPLC Results for Sodium Folate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of sodium folate is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for this purpose. However, rigorous validation of HPLC results is imperative to guarantee reliable data. This guide provides a comparative overview of HPLC and alternative methods for sodium folate quantification, supported by experimental data and detailed protocols.

The validation of an analytical method, as outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH), is essential to confirm its suitability for the intended purpose.[1][2][3] This involves assessing various parameters to ensure the method is accurate, precise, and reliable.[2][4]

Comparison of Analytical Methods for Sodium Folate Quantification

While HPLC is a common technique, other methods are also employed for folate analysis. Each method presents distinct advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a stationary and a mobile phase. Detection is commonly achieved using UV, fluorescence, or mass spectrometry (MS).[5][6][7][8]High specificity, accuracy, and precision.[9] Ability to separate and quantify different folate vitamers.[5][8]Can be time-consuming and requires expensive equipment.[9]
Ultra-Performance Liquid Chromatography (UPLC) A variation of HPLC that uses smaller particle-size columns, leading to higher resolution, speed, and sensitivity.[9][10]Faster analysis times and lower solvent consumption compared to HPLC.[10][11] Improved signal-to-noise ratio.[9][10]Higher initial instrument cost.
Microbiological Assay Measures the growth response of folate-dependent microorganisms (e.g., Lactobacillus rhamnosus) to the sample.Measures total biologically active folates.Lacks specificity for different folate forms and can be less precise than chromatographic methods.[12] Results can be influenced by the presence of interfering substances.[12]
Spectrophotometry Measures the absorbance of light by the folate molecule at a specific wavelength.[13][14]Simple, rapid, and cost-effective.[13]Prone to interference from other compounds in the sample matrix that absorb at the same wavelength.[13] Less sensitive and specific compared to HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[12]High specificity and sensitivity, allowing for the quantification of multiple folate forms in complex matrices.[12]High equipment and maintenance costs. Requires specialized expertise.[9]
Key Validation Parameters for HPLC Methods

The following table summarizes the essential parameters for validating an HPLC method for sodium folate quantification, along with typical acceptance criteria as per regulatory guidelines.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2]The peak for sodium folate should be well-resolved from other peaks in the chromatogram.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]Correlation coefficient (r²) ≥ 0.999.[4]
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]Typically 80% to 120% of the test concentration.[4]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.[2][15]Recovery of 98-102% of the spiked amount.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2][15] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).Relative Standard Deviation (RSD) ≤ 2%.[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2]No significant change in results when parameters like pH, mobile phase composition, or temperature are slightly varied.

Experimental Protocols

HPLC Method for Sodium Folate Quantification

This protocol is a representative example and may require optimization based on the specific sample matrix and instrumentation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[14] A typical mobile phase could be a buffer of sodium phosphate with a pH of around 6.8 and acetonitrile in a ratio of 90:10 (v/v).[7]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 280 nm.[5]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of sodium folate in a suitable solvent (e.g., 0.1 M NaOH) and perform serial dilutions to create calibration standards.[16]

  • Sample Preparation: The sample preparation will vary depending on the matrix. For pharmaceutical formulations, tablets may be crushed and dissolved in a suitable solvent, followed by filtration.[17] For food samples, a tri-enzyme extraction (amylase, protease, and conjugase) is often employed to liberate folate from the food matrix.[5][6][7]

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms. The concentration of sodium folate in the samples is determined by comparing the peak area with the calibration curve generated from the standards.

Microbiological Assay
  • Microorganism: Lactobacillus rhamnosus (ATCC 7469).

  • Media: Use a folate-deficient assay medium.

  • Procedure:

    • Prepare a series of standard solutions of folic acid.

    • Extract folate from the sample.

    • Add the standards and sample extracts to the assay tubes containing the folate-deficient medium.

    • Inoculate the tubes with a standardized culture of Lactobacillus rhamnosus.

    • Incubate the tubes at 37°C for 18-24 hours.

    • Measure the turbidity (bacterial growth) using a spectrophotometer at a specific wavelength (e.g., 600 nm).

    • The folate concentration in the sample is determined by comparing the growth response to the standard curve.

Workflow for Validating HPLC Results

The following diagram illustrates a logical workflow for the validation of an HPLC method for sodium folate quantification.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting cluster_4 Method Comparison cluster_5 Final Assessment Dev Develop HPLC Method Opt Optimize Parameters (Column, Mobile Phase, etc.) Dev->Opt Proto Define Validation Protocol & Acceptance Criteria Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy (Recovery) Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD LOD & LOQ Proto->LOD Rob Robustness Proto->Rob DA Data Analysis Spec->DA Lin->DA Acc->DA Prec->DA LOD->DA Rob->DA Rep Validation Report DA->Rep Comp Compare with Alternative Method (e.g., Microbiological Assay) Rep->Comp Assess Method Deemed Valid for Intended Use Comp->Assess

Caption: A workflow diagram illustrating the key stages in validating an HPLC method for sodium folate quantification.

References

A Comparative Analysis of Sodium Folate and Folic Acid on Gene Expression for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide examining the differential effects of the synthetic precursor, folic acid, and the biologically active form, 5-methyltetrahydrofolate (5-MTHF), on gene regulation. This document provides a comprehensive overview of their metabolic pathways, bioavailability, and documented impacts on gene expression, supported by experimental data and detailed methodologies.

This guide clarifies that "sodium folate" is the sodium salt of folic acid. In the context of biological activity and gene expression, the more significant comparison lies between the synthetic form, folic acid (and its salt, sodium folate), and the primary active metabolite, 5-methyltetrahydrofolate (5-MTHF). Folic acid requires a multi-step enzymatic conversion to become 5-MTHF, a process that can be influenced by genetic factors. This comparison will, therefore, focus on the differential effects of folic acid and 5-MTHF on gene expression.

Executive Summary

Folic acid, a synthetic form of folate, is widely used in supplements and food fortification. However, its biological activity is dependent on its conversion to 5-methyltetrahydrofolate (5-MTHF) through the one-carbon metabolic pathway. Genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) enzyme can impair this conversion, leading to reduced levels of active folate and potentially altering gene expression through DNA methylation and other epigenetic mechanisms. Direct supplementation with 5-MTHF bypasses this enzymatic step, offering a more direct route to the biologically active form.

Experimental evidence, primarily from animal and in vitro studies, indicates that folic acid and 5-MTHF can have differential effects on the expression of genes involved in a variety of biological processes, including neuronal function, metabolism, and cancer progression.

Comparative Analysis of Gene Expression

A key study comparing the effects of folic acid and [6S]-5-methyltetrahydrofolic acid (a stable form of 5-MTHF) on the hypothalamus of pregnant rats revealed significant differences in gene expression. This section summarizes the quantitative data from this and other relevant studies.

Table 1: Differentially Expressed Genes in the Hypothalamus of Pregnant Rats Supplemented with Folic Acid vs. 5-MTHF [1][2][3]

Gene SymbolGene NameFold Change (5-MTHF vs. Folic Acid)Biological Process
Upregulated with 5-MTHF
AgrpAgouti related neuropeptide>1.5Feeding behavior, energy homeostasis
NpyNeuropeptide Y>1.5Feeding behavior, energy homeostasis
GhrhGrowth hormone releasing hormone>1.5Growth regulation
............
Downregulated with 5-MTHF
PomcPro-opiomelanocortin< -1.5Satiety, energy homeostasis
CartptCART prepropeptide< -1.5Satiety, feeding behavior
CrhCorticotropin releasing hormone< -1.5Stress response, appetite regulation
............

Note: The full list of 279 differentially expressed genes from the primary rat study was not publicly available in its entirety. The genes listed are representative examples based on the study's description of affected pathways.

Signaling Pathways and Experimental Workflows

The differential effects of folic acid and 5-MTHF on gene expression are rooted in their distinct metabolic pathways and subsequent influence on one-carbon metabolism, which is central to DNA methylation and synthesis.

One-Carbon Metabolism and Gene Regulation

Folate in its active form, 5-MTHF, is a critical methyl donor for the conversion of homocysteine to methionine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions in the body, including the methylation of DNA and histones. DNA methylation is a key epigenetic mechanism that can silence or activate genes.

Folic acid must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). THF is then converted to 5,10-methylenetetrahydrofolate, which is finally reduced to 5-MTHF by the MTHFR enzyme. Individuals with MTHFR polymorphisms may have reduced enzyme activity, leading to lower levels of 5-MTHF and potentially impacting gene expression patterns.

cluster_Folic_Acid_Pathway Folic Acid Metabolism cluster_5MTHF_Pathway Direct Pathway cluster_One_Carbon_Cycle One-Carbon Cycle & Methylation Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF 5-MTHF 5-MTHF 5,10-Methylene-THF->5-MTHF MTHFR 5-MTHF (Supplement) 5-MTHF (Supplement) 5-MTHF (Supplement)->5-MTHF Homocysteine Homocysteine 5-MTHF->Homocysteine Methionine Synthase (B12) Methionine Methionine Homocysteine->Methionine S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) Methionine->S-adenosylmethionine (SAM) S-adenosylhomocysteine (SAH) S-adenosylhomocysteine (SAH) S-adenosylmethionine (SAM)->S-adenosylhomocysteine (SAH) Methyltransferases DNA Methylation DNA Methylation S-adenosylmethionine (SAM)->DNA Methylation S-adenosylhomocysteine (SAH)->Homocysteine Gene Expression Gene Expression DNA Methylation->Gene Expression

Fig. 1: Metabolic pathways of folic acid and 5-MTHF. (Within 100 characters)
Experimental Workflow for Comparative Gene Expression Analysis

The following diagram outlines a typical workflow for comparing the effects of different folate forms on gene expression in a cell culture model.

cluster_treatments Treatment Groups cluster_analysis_methods Analysis Methods Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction Control Control Folic Acid Folic Acid 5-MTHF 5-MTHF cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Gene Expression Analysis Gene Expression Analysis cDNA Synthesis->Gene Expression Analysis Data Analysis Data Analysis Gene Expression Analysis->Data Analysis RT-qPCR RT-qPCR Microarray Microarray

Fig. 2: Workflow for in vitro gene expression analysis. (Within 100 characters)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of folic acid and 5-MTHF.

Animal Study: Hypothalamic Gene Expression in Rats[1][2][3]
  • Animal Model: Pregnant Wistar rats.

  • Diets:

    • Control Group: AIN-93G diet with 2 mg/kg folic acid.

    • Folic Acid Group: AIN-93G diet with 10 mg/kg folic acid.

    • 5-MTHF Group: AIN-93G diet with an equimolar level of [6S]-5-methyltetrahydrofolic acid to the high folic acid diet.

  • Treatment Duration: Throughout gestation.

  • Sample Collection: At parturition, dams were euthanized, and the arcuate nucleus of the hypothalamus was dissected.

  • Gene Expression Analysis:

    • RNA Extraction: Total RNA was extracted from hypothalamic tissue using a suitable RNA isolation kit.

    • RNA-Sequencing (RNA-Seq): RNA integrity was assessed, and libraries were prepared for RNA-Seq. Sequencing was performed on an Illumina platform.

    • Data Analysis: Raw sequencing reads were processed, aligned to the rat reference genome, and differential gene expression analysis was performed between the high folic acid and 5-MTHF groups.

In Vitro Study: Gene Expression in Human Lymphocytes
  • Cell Culture: Human lymphocytes were isolated from healthy volunteers and cultured in RPMI 1640 medium.

  • Treatments:

    • Folic Acid Groups: Medium supplemented with 12 nM or 120 nM folic acid.

    • 5-MTHF Groups: Medium supplemented with 12 nM or 120 nM 5-methyltetrahydrofolate.

  • Treatment Duration: 9 days.

  • Gene Expression Analysis (Hypothetical based on common methods):

    • RNA Extraction: Total RNA was isolated from cultured lymphocytes using a TRIzol-based method.

    • cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcriptase kit with oligo(dT) primers.

    • Quantitative Real-Time PCR (RT-qPCR): The expression of target genes was quantified using SYBR Green-based qPCR on a real-time PCR system. Relative gene expression was calculated using the ΔΔCt method, with a stable housekeeping gene for normalization.

Conclusion

The available evidence suggests that folic acid and its biologically active form, 5-MTHF, can exert differential effects on gene expression. These differences are likely attributable to variations in their bioavailability and metabolic pathways, particularly in individuals with MTHFR polymorphisms. Supplementation with 5-MTHF bypasses the enzymatic conversion steps required for folic acid, leading to a more direct impact on the one-carbon cycle and subsequent methylation events that regulate gene expression.

The findings from the comparative study in rats, which demonstrated significant alterations in the expression of hypothalamic genes involved in appetite and metabolic regulation, highlight the potential for these two folate forms to have distinct physiological consequences. Further research, particularly well-controlled human clinical trials with comprehensive gene expression analysis, is warranted to fully elucidate the comparative effects of sodium folate/folic acid and 5-MTHF on the human transcriptome and to inform personalized nutritional and therapeutic strategies.

References

L-5-MTHF Sodium Salt vs. Folic Acid: A Comparative Guide Based on Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of L-5-methyltetrahydrofolate (L-5-MTHF) sodium salt and folic acid, drawing upon data from various animal studies. The following sections detail the comparative bioavailability, impact on reproductive outcomes, and effects on disease progression, supported by quantitative data and detailed experimental protocols.

I. Comparative Bioavailability in Rodent Models

Animal studies, primarily in rats, have consistently demonstrated that L-5-MTHF, the biologically active form of folate, exhibits superior oral bioavailability compared to the synthetic form, folic acid. This enhanced bioavailability is evidenced by higher maximum plasma concentrations (Cmax) and a greater area under the curve (AUC), indicating more efficient absorption and utilization.

A key study in Sprague-Dawley rats compared a novel glucosamine salt of (6S)5-MTHF (Quatrefolic®) with both (6S)5-MTHF calcium salt and folic acid. The results showed a significantly higher plasma concentration of (6S)5-MTHF following administration of the glucosamine salt compared to folic acid.[1]

Table 1: Pharmacokinetic Parameters of Different Folate Forms in Sprague-Dawley Rats [1]

Folate FormDose (µg/kg of (6S)5-MTHF equivalents)Cmax (ng/mL)tmax (hours)AUC8h (ng/mL∙h)
Folic Acid70281.5 ± 135.7~1114.7
(6S)5-MTHF Ca salt70486.8 ± 184.1~1997.6
Quatrefolic® ((6S)5-MTHF glucosamine salt)70879.6 ± 330.3~11123.9

Data are presented as mean ± standard deviation.

These findings suggest that L-5-MTHF salts, including the sodium salt, are more readily absorbed and result in higher circulating levels of the active folate metabolite compared to folic acid, which requires enzymatic reduction and methylation within the body.

Experimental Protocol: Bioavailability Study in Rats

The following protocol outlines the methodology used to assess the bioavailability of different folate forms in Sprague-Dawley rats.[1]

G cluster_acclimatization Acclimatization cluster_grouping Grouping and Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Acclimatization Male Sprague-Dawley rats (54-55 days old) acclimatized under standard laboratory conditions. Grouping Rats divided into 3 treatment groups (n=6 per group). Acclimatization->Grouping Dosing Single oral administration of: - Folic Acid - (6S)5-MTHF calcium salt - Quatrefolic® (70 µg/kg of (6S)5-MTHF equivalents) Grouping->Dosing Sampling Blood samples collected at various time points post-administration. Grouping->Sampling HPLC Plasma folate concentrations determined by HPLC with fluorimetric detection. Sampling->HPLC PK_Analysis Calculation of pharmacokinetic parameters: Cmax, tmax, AUC. HPLC->PK_Analysis

Experimental workflow for the rat bioavailability study.

II. Impact on Reproductive Outcomes in Mice

A study investigating the effects of high doses of folic acid versus 5-MTHF on the reproductive competence of mouse oocytes revealed significant differences. High concentrations of folic acid were found to impair oocyte maturation, spindle assembly, fertilization, and blastocyst development. In contrast, similarly high concentrations of 5-MTHF did not cause these detrimental effects and, in some instances, improved outcomes.[2]

Furthermore, in vivo experiments showed that high-dose folic acid supplementation in female mice led to an increased rate of embryo reabsorption, whereas 5-MTHF supplementation reduced this rate.[2] A notable finding was that high-dose folic acid significantly elevated levels of formaldehyde, a genotoxic metabolite, while 5-MTHF markedly decreased it.[2]

Table 2: Effects of High-Dose Folic Acid and 5-MTHF on Mouse Reproductive Outcomes [2]

ParameterHigh-Dose Folic AcidHigh-Dose 5-MTHF
Oocyte MaturationImpairedSupported
FertilizationImpairedNo deterioration
Blastocyst DevelopmentImpairedNo deterioration
Embryo Reabsorption Rate (in vivo)IncreasedReduced
Blood Formaldehyde LevelsSignificantly raisedMarkedly decreased
Experimental Protocol: In Vitro and In Vivo Mouse Reproductive Study

The following outlines the general procedures for the in vitro and in vivo experiments assessing the effects of folic acid and 5-MTHF on mouse reproductive health.[2]

G cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment Hormonal_Stimulation_IV Female mice hormonally stimulated. COC_Collection_IV Cumulus-oocyte-complexes (COCs) collected. Hormonal_Stimulation_IV->COC_Collection_IV IVM COCs matured in vitro with variable concentrations of Folic Acid or 5-MTHF. COC_Collection_IV->IVM Outcome_Recording_IV Reproductive outcomes recorded. IVM->Outcome_Recording_IV Supplementation_IVV 3-week-old female mice received high-dose Folic Acid or 5-MTHF for 5 weeks. Mating_or_Stimulation Mice either mated with fertile males or hormonally stimulated for COC collection. Supplementation_IVV->Mating_or_Stimulation Outcome_Recording_IVV Reproductive outcomes and blood parameters analyzed. Mating_or_Stimulation->Outcome_Recording_IVV

Workflow for the mouse reproductive outcomes study.

III. Effects on Disease Progression: Atherosclerosis and Colon Cancer Models

Animal models of chronic diseases have also been employed to compare the efficacy of L-5-MTHF and folic acid.

Atherosclerosis in Rats

In a study using Wistar rats with induced atherosclerosis, supplementation with high-dose L-5-MTHF was shown to be effective in improving several health markers. The study found that L-5-MTHF increased serum folate concentrations, decreased homocysteine levels, and improved the serum lipid profile.[3] Furthermore, L-5-MTHF demonstrated anti-inflammatory and antioxidant effects, as evidenced by the down-regulation of inflammatory factors and endothelial cell injury factors, and enhancement of antioxidant enzyme activity.[3]

Table 3: Effects of L-5-MTHF on Atherosclerosis Markers in Wistar Rats [3]

ParameterHigh-Dose L-5-MTHF Supplementation
Serum FolateIncreased
Homocysteine LevelsDecreased
Serum Lipid ProfileImproved
Inflammatory Factors (TNF-α, IL-6, IL-1β)Down-regulated
Endothelial Injury Factors (ET-1, sICAM-1)Down-regulated
Antioxidant Properties (GSH-Px, SOD)Enhanced
Colon Cancer Progression in Rats

A study in a rodent model of colon cancer investigated the comparative effects of folic acid and 5-MTHF supplementation on the progression of aberrant crypt foci (ACF), the earliest precursors to colon cancer. The results indicated that 5-MTHF led to a higher tumor burden compared to folic acid.[4] Both folic acid and 5-MTHF supplementation resulted in a higher number of adenocarcinomas compared to their respective controls.[4] This study suggests that in the context of pre-existing colorectal lesions, high-dose 5-MTHF may be at least as effective as folic acid in promoting tumor progression.[4]

Table 4: Comparative Effects of Folic Acid and 5-MTHF on Colon Cancer Progression in Rats [4]

ParameterFolic Acid Supplementation5-MTHF Supplementation
Plasma Folate ConcentrationLowerHigher
Tumor Incidence (Adenoma & Adenocarcinoma)No difference between folate formsNo difference between folate forms
Number of AdenocarcinomasHigher than controlHigher than control
Tumor BurdenLowerHigher
Experimental Protocol: Colon Cancer Induction in Rats

The following protocol describes the induction of aberrant crypt foci in Sprague-Dawley rats using azoxymethane (AOM).[4]

G Weaning Male Sprague-Dawley rats receive a control diet at weaning. ACF_Induction Aberrant Crypt Foci (ACF) induced by azoxymethane injection. Weaning->ACF_Induction Randomization 6 weeks post-induction, rats randomized to control or supplemental diets (Folic Acid or 5-MTHF). ACF_Induction->Randomization Supplementation_Period Dietary supplementation for 18 weeks. Randomization->Supplementation_Period Analysis_CC Assessment of plasma folate and colorectal tumor incidence, multiplicity, and burden. Supplementation_Period->Analysis_CC

Experimental workflow for the rat colon cancer study.

IV. Folate Metabolism and the One-Carbon Cycle

The differential effects of L-5-MTHF and folic acid can be understood in the context of the one-carbon metabolism pathway. Folic acid, a synthetic compound, must first be reduced to dihydrofolate and then to tetrahydrofolate by the enzyme dihydrofolate reductase (DHFR). Tetrahydrofolate is then converted to L-5-MTHF, the primary circulating form of folate. L-5-MTHF directly enters the one-carbon cycle, where it donates a methyl group for various metabolic processes, including DNA synthesis and homocysteine remethylation.

G FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MTHF L-5-MTHF THF->MTHF MTHFR DNA_Synthesis DNA Synthesis THF->DNA_Synthesis MTHF->THF Homocysteine Homocysteine MTHF->Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase

Simplified diagram of folate metabolism.

V. Conclusion

The animal studies reviewed in this guide consistently indicate that L-5-MTHF sodium salt and other L-5-MTHF forms offer superior bioavailability compared to folic acid. This enhanced absorption translates to more efficient increases in circulating active folate. In the context of reproductive health, animal models suggest that high doses of L-5-MTHF may be safer and more beneficial than high-dose folic acid. However, in a model of pre-existing colon cancer, high-dose 5-MTHF was associated with a greater tumor burden than folic acid, warranting further investigation into the role of different folate forms in carcinogenesis. These findings underscore the importance of considering the specific biological form of folate in research and drug development, as their metabolic pathways and physiological effects can differ significantly.

References

Cross-Validation of Analytical Methods for Folate Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sodium folate (the sodium salt of folic acid) is critical in pharmaceutical quality control, food fortification programs, and clinical research. A variety of analytical methods are employed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common analytical techniques—High-Performance Liquid Chromatography (HPLC), Microbiological Assay, and UV-Spectrophotometry—supported by experimental data to aid in the selection of the most appropriate method for a given application.

Comparison of Analytical Method Performance

The selection of an analytical method for folate sodium quantification is often a trade-off between specificity, sensitivity, cost, and throughput. The following table summarizes the key performance characteristics of HPLC, Microbiological Assay, and UV-Spectrophotometry based on published validation data.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Microbiological AssayUV-Spectrophotometry
Linearity Range 0.1–5 µg/mL[1], 0.1–3 mmol/L[2]Dependent on microbial growth curve1-25 µg/mL[3][4], 2-10 µg/mL, 10-50 µg/mL[5]
Accuracy (% Recovery) ~99%[1]Variable, can be affected by matrix98-104%[6], 100 ± 1.8%[3][4]
Precision (%RSD) Intra-day: 3.3–3.8%, Inter-day: 4.2–4.9%[1]Generally higher variability than HPLC[7]0.2-4.8%[6]
Limit of Detection (LOD) 3.96 ng/mL[1]High sensitivity but not always specific[8]0.011 µg/mL[3][4], 0.64-0.75 mg/L[6]
Limit of Quantification (LOQ) Not specified in search resultsNot specified in search results0.033 µg/mL[3][4], 1.80-2.85 mg/L[6]
Specificity High, can separate different folate forms[9][10]Measures total biologically active folates[9][11]Prone to interference from degradation products[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are outlines of the experimental protocols for HPLC, Microbiological Assay, and UV-Spectrophotometry for this compound analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates, identifies, and quantifies components in a mixture.[9] It is considered a highly specific method for folate analysis, capable of distinguishing between folic acid and its various vitamers.[10][12]

Sample Preparation (Tri-Enzyme Extraction):

  • Homogenize the sample in a phosphate buffer solution (pH 7).[7]

  • To release folates from the food matrix, perform a tri-enzyme treatment involving α-amylase, protease, and a conjugase (e.g., rat plasma conjugase) to hydrolyze the polyglutamate side chain.[2][7][13]

  • Heat the mixture to inactivate the enzymes and centrifuge to obtain a clear supernatant.[2]

  • Purify the extract using solid-phase extraction (SPE) or affinity chromatography to remove interfering substances.[10][12][14]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 25 cm × 4.6 mm, 5 µm).[13][15]

  • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of a phosphate buffer and an organic solvent like acetonitrile.[2][13][14] For example, an isocratic mobile phase of 40 mM sodium phosphate dibasic and 8% acetonitrile (v/v), adjusted to pH 5.5.[13][15]

  • Flow Rate: Typically around 0.9 to 1.5 mL/min.[1][13]

  • Detection: UV detection at approximately 284-290 nm is common for folic acid.[1][8][10] Fluorescence detection can be used for naturally occurring folates.[2][10] Electrochemical detection offers high sensitivity.[13]

Microbiological Assay

The microbiological assay is a traditional method that relies on the growth of a microorganism, typically Lactobacillus rhamnosus (formerly Lactobacillus casei), which requires folate for its growth.[11][16] The turbidity of the microbial culture is proportional to the folate concentration.[7]

Sample Preparation:

  • Extract total folates from the sample using a tri-enzyme treatment as described for the HPLC method.[7]

  • Dilute the sample extract with an assay medium that contains all necessary nutrients for the microorganism except for folate.[7]

Assay Procedure:

  • Inoculate the prepared sample dilutions and a series of folic acid standards with a culture of Lactobacillus rhamnosus.[7]

  • Incubate the samples and standards at 37°C for 24 to 48 hours.[7]

  • Measure the turbidity of the resulting microbial growth using a spectrophotometer at a wavelength of 610 nm.[7]

  • Construct a standard curve by plotting the turbidity of the standards against their known concentrations.

  • Determine the folate concentration in the samples by comparing their turbidity to the standard curve.

UV-Spectrophotometry

UV-Spectrophotometry is a simpler and more rapid method for the quantification of folic acid. It is based on the principle that folic acid absorbs ultraviolet light at specific wavelengths.[17]

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent, typically a dilute alkaline solution such as 0.1 M sodium hydroxide or 0.1 M sodium carbonate, as folic acid is more soluble in alkaline conditions.[3][5][17]

  • For solid dosage forms, tablets should be finely powdered before dissolution.[18]

  • Filter the solution to remove any undissolved excipients.

Measurement Procedure:

  • Scan the absorbance of the sample solution over a UV range (e.g., 230-380 nm) to identify the wavelength of maximum absorbance (λmax).[17] Folic acid typically exhibits three absorption maxima at approximately 256 nm, 283 nm, and 365 nm.[17] The peak at 285 nm has been shown to be selective in the presence of degradation products.[3][4]

  • Prepare a series of standard solutions of folic acid of known concentrations.

  • Measure the absorbance of the standards and the sample solution at the selected λmax using the solvent as a blank.[5]

  • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Calculate the concentration of folic acid in the sample based on its absorbance and the calibration curve.

Workflow for Cross-Validation of Analytical Methods

The cross-validation of different analytical methods is essential to ensure the consistency and reliability of results, particularly when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[19][20] The following diagram illustrates a typical workflow for the cross-validation of HPLC, Microbiological, and UV-Spectrophotometric methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Cross-Validation Sample Homogenized this compound Sample Extraction Tri-Enzyme Extraction Sample->Extraction Dilution Dilution in Alkaline Solution Sample->Dilution Purification Purification (SPE/Affinity Chromatography) Extraction->Purification Microbiological Microbiological Assay Extraction->Microbiological HPLC HPLC Analysis Purification->HPLC UV_Spec UV-Spectrophotometry Dilution->UV_Spec Data_Comparison Comparison of Quantitative Results (Accuracy, Precision, Linearity) HPLC->Data_Comparison Microbiological->Data_Comparison UV_Spec->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Comparison->Statistical_Analysis Method_Correlation Assessment of Method Correlation and Bias Statistical_Analysis->Method_Correlation Final_Report Final Validation Report Method_Correlation->Final_Report

References

A Comparative Analysis of the Bioavailability of Sodium Folate and Calcium Folate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Folate, an essential B-vitamin, plays a critical role in numerous metabolic processes, including DNA synthesis, repair, and methylation. Its supplementation is particularly crucial during periods of rapid cell division and growth, such as pregnancy and infancy. While folic acid, the synthetic oxidized form, has been the traditional choice for fortification and supplementation, there is growing interest in the bioavailability of reduced folate forms, specifically the salts of (6S)-5-Methyltetrahydrofolate ((6S)-5-MTHF), the primary biologically active form of folate in the body. This guide provides an objective comparison of the bioavailability of two such salts: sodium folate ((6S)-5-Methyl-THF-Na) and calcium folate ((6S)-5-Methyl-THF-Ca), supported by experimental data.

Quantitative Bioavailability Data

The following table summarizes the key pharmacokinetic parameters from a human clinical trial comparing a single oral dose of sodium (6S)-5-MTHF-Na with an equimolar dose of folic acid. An indirect comparison to calcium (6S)-5-MTHF-Ca is also presented based on the ratio of the area under the curve (AUC) to the folic acid reference group from a separate study with a similar design.

Parameter(6S)-5-Methyl-THF-Na (436 µg)Folic Acid (400 µg)Statistical Significance (Na-salt vs. Folic Acid)
AUC₀₋₈ ₕ (nmol/L*h) 126.0 ± 33.656.0 ± 25.3p < 0.001[1]
Cₘₐₓ (nmol/L) 36.8 ± 10.811.1 ± 4.1p < 0.001[1]
Tₘₐₓ (h) 0.9 ± 0.51.5 ± 0.8p < 0.05

Data presented as mean ± standard deviation. AUC₀₋₈ ₕ: Area under the plasma concentration-time curve from 0 to 8 hours. Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach maximum plasma concentration.

A key finding from the study by Prinz-Langenohl et al. (2020) is that the sodium and calcium salts of (6S)-5-MTHF are not likely to differ in their pharmacokinetics.[1][2] The ratios of the AUC₀₋₈ ₕ for both the sodium and calcium salts to their respective folic acid reference groups did not differ between the studies.[1][2]

A study in Sprague-Dawley rats also demonstrated the enhanced bioavailability of a reduced folate salt compared to folic acid. In this animal model, a glucosamine salt of (6S)-5-MTHF resulted in a plasma concentration peak (Cmax) 1.8 times higher than the (6S)-5-MTHF calcium salt and 3.1 times higher than folic acid.[3][4] The AUC was also significantly higher for the reduced folate salts compared to folic acid.[3][4]

Experimental Protocols

The human pharmacokinetic data presented above was obtained from a randomized, double-blind, crossover study. Below is a detailed description of the methodology.

Study Design:

  • Design: Randomized, double-blind, crossover.

  • Participants: Twenty-four healthy adults (12 men and 12 women).[1]

  • Intervention: Participants received a single oral dose of 436 µg of (6S)-5-Methyl-THF-Na and an equimolar dose of 400 µg of folic acid on two separate kinetic days.[1]

  • Washout Period: A two-week washout period was implemented between the two kinetic days.[1]

Blood Sampling and Analysis:

  • Sampling: Plasma concentrations of (6S)-5-MTHF were measured at nine time points between 0 and 8 hours post-administration.[1]

  • Analytical Method: Plasma folate concentrations are typically determined using methods such as High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometry detection, or microbiological assays using Lactobacillus casei.[5][6][7] The HPLC-based methods allow for the specific measurement of different folate forms, including unmetabolized folic acid.[5]

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial assessing the bioavailability of different folate forms.

Bioavailability_Workflow cluster_screening Phase 1: Screening & Recruitment cluster_intervention Phase 2: Intervention cluster_sampling Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting Recruitment Subject Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Screening Screening (Inclusion/Exclusion Criteria) Informed_Consent->Screening Randomization Randomization Screening->Randomization Dosing_A Dosing: Folate Form A (e.g., Sodium Folate) Randomization->Dosing_A Dosing_B Dosing: Folate Form B (e.g., Calcium Folate) Randomization->Dosing_B Washout Washout Period Dosing_A->Washout Blood_Sampling Timed Blood Sampling (0-8h) Dosing_B->Washout Crossover Crossover Dosing Washout->Crossover Washout->Crossover Crossover->Dosing_A Crossover->Dosing_B Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing HPLC_Analysis HPLC Analysis of Plasma Folate Plasma_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis Statistical_Analysis Statistical Comparison PK_Analysis->Statistical_Analysis Report Final Report Statistical_Analysis->Report

Caption: Workflow for a crossover bioavailability study.

Signaling Pathways and Logical Relationships

The primary advantage of supplementing with (6S)-5-MTHF salts, such as sodium or calcium folate, lies in bypassing the metabolic steps required for the conversion of folic acid to the active folate form. This is particularly relevant for individuals with polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, which can impair this conversion.

Folate_Metabolism cluster_folic_acid Folic Acid Pathway cluster_biological_functions Biological Functions Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MTHFR_enzyme MTHFR Enzyme THF->MTHFR_enzyme Active_Folate (6S)-5-MTHF (Active Form) MTHFR_enzyme->Active_Folate Conversion Reduced_Folate Sodium/Calcium Folate ((6S)-5-MTHF) Reduced_Folate->Active_Folate Direct Absorption Homocysteine_Cycle Homocysteine -> Methionine Active_Folate->Homocysteine_Cycle DNA_Synthesis DNA Synthesis & Repair Active_Folate->DNA_Synthesis Neurotransmitter_Synthesis Neurotransmitter Synthesis Active_Folate->Neurotransmitter_Synthesis

Caption: Simplified folate metabolic pathways.

Conclusion

The available evidence from human pharmacokinetic studies indicates that reduced folate salts, such as sodium and calcium (6S)-5-MTHF, exhibit superior bioavailability compared to synthetic folic acid.[1][2] A single oral dose of sodium (6S)-5-MTHF leads to a significantly higher and faster increase in plasma (6S)-5-MTHF levels.[1] Furthermore, current data suggests that the bioavailability of sodium and calcium salts of (6S)-5-MTHF is comparable.[1][2] The direct provision of the biologically active form of folate circumvents the need for enzymatic conversion, which may be beneficial for individuals with certain genetic variations. These findings are critical for drug development professionals and researchers in the formulation of more effective folate supplementation strategies. Further long-term studies are warranted to investigate potential differences in circulating and intracellular folate concentrations following prolonged supplementation.[1][2]

References

A Researcher's Guide to Assessing the Purity of Commercial Sodium Folate

Author: BenchChem Technical Support Team. Date: December 2025

For scientists, researchers, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. Sodium folate, a vital supplement in cell culture media and a key component in various biological studies, is no exception. This guide provides an objective comparison of commercial sodium folate, its alternatives, and detailed methodologies for assessing its purity for research use.

Understanding Sodium Folate and Its Alternatives

Sodium folate is the sodium salt of folic acid, a synthetic, oxidized form of folate (Vitamin B9).[1] In research, particularly in cell culture, folic acid is a common media supplement.[2] However, its sodium salt offers the advantage of increased solubility in aqueous solutions. The biologically active form of folate within cells is L-5-methyltetrahydrofolate (L-5-MTHF), which is the primary form found in circulation.[3] Folic acid and, by extension, sodium folate, must be enzymatically reduced and methylated within the cell to become L-5-MTHF.[4] This metabolic conversion is a critical consideration when choosing a folate source for in vitro studies.

Alternatives to sodium folate for research applications primarily include folic acid itself and the more biologically active L-5-MTHF. While folic acid is widely used, its lower solubility can be a practical limitation.[5] L-5-MTHF, on the other hand, bypasses the intracellular enzymatic conversion steps and can be directly utilized by cells.[4]

Comparative Analysis of Folate Sources

The choice of folate source can significantly impact experimental outcomes. Below is a comparison of sodium folate, folic acid, and L-5-MTHF based on key performance indicators relevant to a research setting.

FeatureSodium FolateFolic AcidL-5-Methyltetrahydrofolate (L-5-MTHF)
Purity (Typical) >98%>98%>99%
Common Impurities p-Aminobenzoic acid, N-(4-aminobenzoyl)-L-glutamic acid, other pteridine derivativesp-Aminobenzoic acid, N-(4-aminobenzoyl)-L-glutamic acid, Impurities A, D, G, H, Fop, KFewer process-related impurities due to different synthesis
Solubility in Water HighLow[5]Moderate (as calcium or glucosamine salt)
Stability in Solution Generally stable, but sensitive to light and heat.[5]More stable than natural folates.[6]Less stable than folic acid, susceptible to oxidation.[]
Bioavailability HighHigh, but requires metabolic conversion.[3]High, directly usable by cells.[3]
Performance in Cell Culture Supports cell growth, but high concentrations can have paradoxical effects.[2]Standard supplement, supports proliferation.[8]May be more efficient in supporting cells with MTHFR polymorphisms.[4]

Assessing the Purity of Commercial Sodium Folate

The purity of commercial sodium folate can be assessed through various analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for both quantifying the active ingredient and identifying and quantifying impurities. UV-Visible spectrophotometry offers a simpler, more accessible method for determining the overall concentration of sodium folate.

Experimental Protocols

Below are detailed protocols for the two primary methods of assessing sodium folate purity.

1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method allows for the separation and quantification of sodium folate and its potential impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Sodium folate reference standard

    • Reference standards for potential impurities (e.g., p-aminobenzoic acid, N-(4-aminobenzoyl)-L-glutamic acid)

    • HPLC-grade acetonitrile

    • HPLC-grade methanol

    • Phosphate buffer (pH 6.8)

    • Ultrapure water

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase, for example, a gradient of phosphate buffer and acetonitrile. A common starting point is a mixture of 90% buffer and 10% acetonitrile, with the acetonitrile concentration increasing over the run.

  • Standard Preparation:

    • Accurately weigh and dissolve the sodium folate reference standard and each impurity standard in the mobile phase to create stock solutions of known concentrations.

    • Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • Accurately weigh and dissolve the commercial sodium folate sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30°C

    • UV detection wavelength: 280 nm

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards to generate a calibration curve for sodium folate and each impurity.

    • Inject the sample solution.

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of sodium folate and each impurity in the sample using the calibration curves.

    • Calculate the purity of the sodium folate as a percentage of the total peak area.

2. UV-Visible Spectrophotometry for Concentration Determination

This method provides a rapid assessment of the total sodium folate concentration.

  • Instrumentation:

    • UV-Visible spectrophotometer

  • Reagents:

    • Sodium folate reference standard

    • 0.1 M Sodium hydroxide (NaOH) solution

  • Standard Preparation:

    • Accurately weigh and dissolve the sodium folate reference standard in 0.1 M NaOH to create a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution with 0.1 M NaOH.

  • Sample Preparation:

    • Accurately weigh and dissolve the commercial sodium folate sample in 0.1 M NaOH to a concentration that falls within the range of the calibration standards.

  • Procedure:

    • Set the spectrophotometer to scan a wavelength range of 200-400 nm.

    • Measure the absorbance of the calibration standards at the wavelength of maximum absorbance (λmax), which for folic acid in 0.1 M NaOH is typically around 256 nm, 283 nm, and 365 nm.

    • Generate a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution at the same λmax.

    • Determine the concentration of sodium folate in the sample using the calibration curve.

Visualizing Key Processes

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagent & Mobile Phase Preparation standards Standard Solution Preparation reagents->standards sample Sample Solution Preparation reagents->sample injection Inject Standards & Sample standards->injection sample->injection hplc HPLC System Equilibration hplc->injection detection Chromatographic Separation & Detection injection->detection integration Peak Identification & Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification purity Purity Calculation quantification->purity

Caption: Workflow for assessing sodium folate purity using HPLC.

Folate One-Carbon Metabolism Pathway

Caption: Simplified diagram of the folate one-carbon metabolism pathway.

Conclusion

The purity of sodium folate is a critical factor for the reliability of research outcomes. While commercial suppliers typically provide products with high purity, it is advisable for researchers to independently verify the purity, especially for sensitive applications. HPLC analysis is the gold standard for a comprehensive purity assessment, including the identification and quantification of potential impurities. For routine concentration checks, UV-Visible spectrophotometry provides a rapid and cost-effective alternative. When selecting a folate source, researchers should consider not only the purity but also the solubility, stability, and biological activity of the different forms available, choosing the one that best suits their specific experimental needs.

References

A Comparative Analysis of Folate Forms for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the statistical analysis, bioavailability, and metabolic impact of different folate forms, tailored for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of various folate forms, with a primary focus on the synthetic form, folic acid, and the biologically active form, L-5-methyltetrahydrofolate (5-MTHF). The information presented is supported by experimental data to aid in the selection of the most appropriate folate form for research and therapeutic applications.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing different folate forms based on bioavailability, impact on homocysteine levels, and stability.

Table 1: Comparative Bioavailability of Folic Acid and L-5-Methyltetrahydrofolate (5-MTHF)

ParameterFolic AcidL-5-Methyltetrahydrofolate (5-MTHF)Citation
Relative Bioavailability Considered the standard (100%) for fortified foods and supplements. Bioavailability of natural food folates is estimated to be about 50-60% of folic acid.[1][2]At least as effective as folic acid, with some studies suggesting superior bioavailability, especially in individuals with MTHFR polymorphisms.[3][4] Short-term bioavailability is considered equivalent to folic acid in healthy individuals.[5]
Peak Plasma Concentration (Cmax) Reached in approximately 0.5 to 3 hours post-ingestion.[5]Similar time to reach peak plasma concentration as folic acid.[5]
Area Under the Curve (AUC) No significant difference observed in the plasma folate response curve compared to an equimolar dose of 5-MTHF in short-term studies.[5]Comparable to folic acid in short-term bioavailability studies.[5]
Impact of MTHFR Polymorphism Individuals with MTHFR gene mutations may have a reduced ability to convert folic acid to its active form, 5-MTHF.[4][6]Bypasses the MTHFR enzyme conversion step, making it a more effective option for individuals with MTHFR polymorphisms.[4][6][7]

Table 2: Efficacy in Modulating Homocysteine Levels

Folate FormDosageEffect on Plasma HomocysteineCitation
Folic Acid 400 µ g/day Significant reduction in homocysteine concentrations.[6]
L-5-Methyltetrahydrofolate 416 µ g/day (bioequivalent to 400 µg folic acid)Comparable reduction in homocysteine concentrations to folic acid.[6]
L-5-Methyltetrahydrofolate 208 µ g/day (half dose)Smaller, but still significant, decrease in homocysteine concentrations.[6]

Table 3: Stability of Different Folate Forms

Folate FormpH StabilityThermal StabilityStorage Stability (Frozen)Citation
Folic Acid Relatively stable across a wide pH range (2-10).[8]More thermostable than tetrahydrofolic acid and 5-methyltetrahydrofolic acid.[9]Stable during frozen storage at -70°C for up to 4 years with minimal loss.[10][11]
5-Methyltetrahydrofolate (5-MTHF) Relatively stable at different pHs.[8]Less thermostable compared to folic acid.[9][12]Stable during frozen storage at -70°C for up to 4 years with minimal loss.[10][11]
Tetrahydrofolate (THF) Unstable at low pH.[8]Less stable than folic acid and 5-formyltetrahydrofolic acid.[9]Sensitive to oxidation, but stability is improved with the addition of ascorbic acid during storage.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of folate forms. Below are outlines of key experimental protocols cited in the literature.

Protocol 1: Bioavailability Assessment (Acute Study)

This protocol is designed to compare the short-term bioavailability of different folate forms.

  • Subject Recruitment: A cohort of healthy human volunteers is recruited. Subjects are often "presaturated" with folic acid to ensure stable baseline folate levels.[5]

  • Study Design: A double-blind, crossover study design is typically employed. Each participant receives each of the following treatments in a randomized order, with a washout period (e.g., 1 week) between treatments:

    • Placebo capsule

    • Capsule containing a specific dose of Folic Acid (e.g., 500 µg)

    • Capsule containing an equimolar dose of L-5-Methyltetrahydrofolate

  • Blood Sampling: Blood samples are collected at baseline (before ingestion) and at multiple time points post-ingestion (e.g., 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, and 10 hours).[5]

  • Folate Analysis: Plasma or serum total folate concentrations are measured using a validated method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated and compared between the different folate forms:

    • Maximum plasma folate concentration (Cmax)

    • Time to reach maximum plasma folate concentration (Tmax)

    • Area under the plasma folate response curve (AUC)[5]

Protocol 2: Stability Assessment of Folate Forms

This protocol outlines a method to evaluate the stability of different folate forms under various conditions.

  • Sample Preparation: Standard solutions of different folate forms (e.g., folic acid, 5-MTHF, THF) are prepared in various buffers with a range of pH values (e.g., pH 2 to 10).[8]

  • Stress Conditions:

    • pH Stability: Aliquots of the folate solutions are incubated at different pH values at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).[8]

    • Thermal Stability: Aliquots are subjected to heat treatment at a specific temperature (e.g., 100°C) for a defined period (e.g., 10 minutes).[8]

    • Storage Stability: Serum samples containing different folate forms are stored at a low temperature (e.g., -70°C) for an extended period (e.g., up to 4 years), with and without stabilizing agents like ascorbic acid.[10][11]

  • Analysis: The concentration of each folate form is measured at different time points using a sensitive and specific analytical method like LC-MS/MS.[8]

  • Data Analysis: The degradation rate and any interconversion between folate forms are determined to assess their stability under the tested conditions.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to folate metabolism and analysis.

Folate_Metabolism_Pathway cluster_conversion Metabolic Conversion cluster_cycles Cellular Functions Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF DHFR Dietary Folates Dietary Folates THF Tetrahydrofolate (THF) Dietary Folates->THF 5-MTHF Supplement 5-MTHF Supplement 5-MTHF 5-Methyltetrahydrofolate (5-MTHF) (Active Form) 5-MTHF Supplement->5-MTHF Bypasses MTHFR DHF->THF DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF Amino Acid\nMetabolism Amino Acid Metabolism THF->Amino Acid\nMetabolism 5,10-Methylene-THF->5-MTHF MTHFR DNA Synthesis DNA Synthesis 5,10-Methylene-THF->DNA Synthesis Homocysteine Cycle Homocysteine Cycle 5-MTHF->Homocysteine Cycle

Figure 1. Simplified Folate Metabolism Pathway.

Bioavailability_Study_Workflow cluster_prep Preparation Phase cluster_intervention Intervention Phase (Crossover Design) cluster_analysis Analysis Phase A Subject Recruitment & Screening B Informed Consent A->B C Baseline Measurements (Folate Levels) B->C D Randomization to Treatment Groups C->D F Administer Folate Form 1 (e.g., Folic Acid) D->F E Washout Period H Administer Folate Form 2 (e.g., 5-MTHF) E->H G Serial Blood Sampling F->G G->E After each treatment I Plasma/Serum Folate Analysis (LC-MS/MS) G->I After all treatments H->G J Pharmacokinetic Modeling (Cmax, Tmax, AUC) I->J K Statistical Comparison of Forms J->K

Figure 2. Experimental Workflow for a Folate Bioavailability Study.

References

Independent verification of published findings on sodium folate's effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance of sodium folate and its alternatives, supported by experimental data from independent research. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and characteristics of different folate forms.

Data Presentation: Comparative Performance of Folate Forms

The following tables summarize quantitative data from clinical trials comparing different forms of folate. It is important to note that many studies use the term "folic acid" in supplementation, which is often administered as a sodium salt for enhanced solubility. For the purpose of this guide, "folic acid" will be considered representative of sodium folate where the specific salt is not mentioned.

Table 1: Bioavailability of (6S)-5-Methyltetrahydrofolate Sodium Salt vs. Folic Acid

Parameter(6S)-5-Methyl-THF-Na (436 µg)Folic Acid (400 µg)p-value
AUC (0-8h) of plasma (6S)-5-Methyl-THF (nmol/Lh) 126.0 (± 33.6)56.0 (± 25.3)< 0.0001[1][2][3][4]
Cmax of plasma (6S)-5-Methyl-THF (nmol/L) 36.8 (± 10.8)11.1 (± 4.1)< 0.0001[1][2][3][4]
AUC (0-8h) of total plasma folate (nmol/Lh) 89.2 (± 19.1)71.1 (± 17.8)0.0007
Cmax of total plasma folate (nmol/L) 23.9 (± 7.3)20.7 (± 7.7)0.0564

AUC: Area Under the Curve (a measure of total drug exposure over time); Cmax: Maximum plasma concentration. Data are presented as mean (± standard deviation). A single oral dose was administered to 24 adults.[2][4]

Table 2: Effect of Folic Acid Supplementation on Red Blood Cell (RBC) Folate Concentrations

Daily Folic Acid DoseDurationBaseline RBC Folate (nmol/L)Post-Supplementation RBC Folate (nmol/L)Median Increase (nmol/L)
400 µg4 weeks--169[5][6]
800 µg4 weeks--275[5][6]
400 µg8 weeks--346[5][6]
800 µg8 weeks--551[5][6]
200 µg12 weeks-No significant change-[7]
400 µg12 weeks-Significant increase121.4 (compared to placebo)[7]

RBC folate is an indicator of long-term folate status.

Table 3: Effect of Folic Acid Supplementation on Plasma Homocysteine Levels

Study PopulationDaily Folic Acid DoseDurationBaseline Homocysteine (µmol/L)Post-Supplementation Homocysteine (µmol/L)Percent Reduction
Patients with Ischemic Heart Disease0.8 mg3 months--23% (placebo adjusted)[8]
Patients with End-Stage Renal Disease5 mg3 months--33%[9]
Patients with Folate Deficiency and Cognitive Impairment5 mg28-63 days25.0 (± 18.0)11.0 (± 4.3)56%[10]
Meta-analysis of 12 trialsVarious3-12 weeks--25% (overall)[11]

Elevated homocysteine is a risk factor for cardiovascular disease. Folic acid supplementation has been shown to effectively lower plasma homocysteine levels.[11][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Microbiological Assay for Folate Determination

The microbiological assay is a widely used method for determining total folate concentrations in biological samples. It relies on the principle that the growth of certain folate-dependent bacteria is proportional to the amount of folate present.

Organism: Lactobacillus rhamnosus (formerly Lactobacillus casei) is the microorganism of choice.[13]

Principle: The assay measures the turbidity of a bacterial culture grown in a medium where folate is the limiting nutrient. The extent of bacterial growth, measured by changes in optical density, is compared to a standard curve generated with known concentrations of folic acid.

General Procedure:

  • Sample Preparation:

    • Serum/Plasma: Samples are diluted with an ascorbate buffer to protect folate from oxidation.

    • Red Blood Cells (RBCs): Whole blood is hemolyzed by diluting with a 1% ascorbic acid solution. This releases folate from the red blood cells. The hemolysate is incubated to allow for the enzymatic conversion of polyglutamated folates to the monoglutamate form, which can be utilized by the bacteria.

  • Assay Setup:

    • A series of tubes or a 96-well microplate is prepared with a folate-free assay medium.

    • Standard solutions of folic acid at known concentrations and the prepared samples are added to the tubes/wells.

    • Each tube/well is inoculated with a standardized suspension of Lactobacillus rhamnosus.

  • Incubation: The tubes or plates are incubated at 37°C for 18-24 hours to allow for bacterial growth.

  • Measurement: The turbidity of each tube/well is measured using a spectrophotometer or a microplate reader at a specific wavelength (e.g., 620 nm).

  • Calculation: The folate concentration in the samples is determined by comparing their turbidity readings to the standard curve.

Chemiluminescent Microparticle Immunoassay (CMIA) for Folate Determination

CMIA is a common automated method for quantifying folate in clinical laboratories. It is a competitive immunoassay that offers high sensitivity and throughput.

Principle: The assay is based on the competition between folate in the sample and a known amount of acridinium-ester-labeled folate for a limited number of binding sites on folate-binding protein (FBP) coated onto paramagnetic microparticles. The amount of light produced by the chemiluminescent reaction is inversely proportional to the concentration of folate in the sample.

General Procedure (as exemplified by the ARCHITECT system): [14]

  • Pre-treatment: The sample is treated with reagents (e.g., dithiothreitol and potassium hydroxide) to release folate from endogenous binding proteins.[14]

  • Binding: The pre-treated sample is combined with FBP-coated paramagnetic microparticles. Folate from the sample binds to the FBP on the microparticles.

  • Competition: Pteroic acid-acridinium labeled conjugate is added. This labeled folate binds to any unoccupied sites on the FBP-coated microparticles.

  • Washing: The microparticles are washed to remove any unbound materials.

  • Signal Generation: Pre-Trigger and Trigger solutions are added to initiate a chemiluminescent reaction.

  • Detection: The resulting light emission is measured as relative light units (RLUs) by the system's optical detector.

  • Quantification: The folate concentration is automatically calculated by the instrument based on a previously established calibration curve.

Mandatory Visualization

Folate Metabolism and One-Carbon Transfer Pathway

The following diagram illustrates the central role of folate in one-carbon metabolism, a network of interconnected pathways essential for DNA synthesis, methylation, and amino acid metabolism.[15][16]

Folate_Metabolism Folic_Acid Folic Acid (FA) (Synthetic Form) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) (Active Coenzyme) DHF->THF DHFR Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF SHMT Purines Purines (for DNA/RNA Synthesis) THF->Purines Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF->THF Methyl_THF 5-Methyltetrahydrofolate (L-5-MTHF, Circulating Form) Methylene_THF->Methyl_THF MTHFR dTMP Thymidylate (dTMP) (for DNA Synthesis) Methylene_THF->dTMP TS Methyl_THF->THF MS (Vitamin B12 dependent) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Methionine->SAM DNA_Methylation DNA, RNA, Protein Methylation SAM->DNA_Methylation

Caption: Overview of the folate-mediated one-carbon metabolism pathway.

Experimental Workflow for Folate Analysis

This diagram outlines the general workflow for the two primary methods of folate quantification in biological samples.

Folate_Analysis_Workflow cluster_sample Sample Collection & Preparation cluster_microbiological Microbiological Assay cluster_cmia Chemiluminescent Immunoassay (CMIA) Blood_Sample Whole Blood Sample Serum_Plasma Serum / Plasma Separation Blood_Sample->Serum_Plasma RBC_Hemolysis RBC Hemolysis (Ascorbic Acid) Blood_Sample->RBC_Hemolysis Inoculation Inoculation with Lactobacillus rhamnosus Serum_Plasma->Inoculation Pretreatment Sample Pre-treatment (Release Folate) Serum_Plasma->Pretreatment RBC_Hemolysis->Inoculation RBC_Hemolysis->Pretreatment Incubation Incubation (37°C) Inoculation->Incubation Turbidity Turbidity Measurement Incubation->Turbidity Micro_Result Calculate Folate Concentration Turbidity->Micro_Result Binding_Competition Binding & Competition (FBP-coated particles) Pretreatment->Binding_Competition Chemiluminescence Chemiluminescent Reaction Binding_Competition->Chemiluminescence Detection Signal Detection (RLU) Chemiluminescence->Detection CMIA_Result Calculate Folate Concentration Detection->CMIA_Result

Caption: General workflow for microbiological and immunoassay-based folate analysis.

Logical Relationship of Folate Forms

This diagram illustrates the relationship between different forms of folate, from the synthetic form to the biologically active coenzyme.

Folate_Forms_Relationship Folic_Acid Folic Acid (Synthetic, Oxidized) Monoglutamate Monoglutamate Form (Absorbable) Folic_Acid->Monoglutamate Directly absorbable Food_Folate Food Folate (Natural, Reduced Polyglutamates) Food_Folate->Monoglutamate Hydrolysis in gut THF Tetrahydrofolate (THF) (Biologically Active Coenzyme) Monoglutamate->THF Reduction by DHFR MTHF 5-Methyltetrahydrofolate (5-MTHF) (Primary Circulating Form) THF->MTHF Metabolic Conversion MTHF->THF For one-carbon transfer

Caption: The metabolic relationship between different forms of folate.

References

Safety Operating Guide

Navigating the Disposal of Folate Sodium in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. Folate sodium, a synthetic form of folate (Vitamin B9), is a common component in research. While not classified as a hazardous material, its disposal requires adherence to established protocols to ensure compliance with local and national regulations and to prevent environmental contamination.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of unused or expired this compound in a laboratory environment. This guidance is based on general principles for non-hazardous chemical waste management.

  • Initial Assessment and Personal Protective Equipment (PPE):

    • Before handling, consult the Safety Data Sheet (SDS) for this compound.

    • Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Waste Characterization and Segregation:

    • Determine if the this compound waste is pure or mixed with other chemicals. If it is mixed with hazardous substances, it must be treated as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.[1]

  • Disposal of Solid this compound:

    • Small Quantities: For small amounts of uncontaminated, solid this compound, disposal in the regular trash may be permissible, provided it is securely contained in a sealed, labeled container.[2] Always verify this with your institution's Environmental Health and Safety (EHS) office.

    • Bulk Quantities: For larger quantities, the recommended method is to contact a licensed professional waste disposal service.[3] The material should be left in its original container if possible.[1]

  • Disposal of Aqueous Solutions of this compound:

    • Neutralization and Drain Disposal: Aqueous solutions of this compound are generally not hazardous.[4] For small, diluted quantities, drain disposal may be an option, but this is subject to local regulations and institutional policies. The NIH Drain Discharge Guide provides a general procedure for the drain disposal of approved chemicals, which includes flushing with plenty of water.[5] It is crucial to confirm if this compound is on your institution's approved list for drain disposal.

    • Prohibited Practices: Do not discharge undiluted or concentrated solutions into the sewer system.[6]

  • Handling Spills:

    • In the event of a spill, prevent the powder or liquid from entering drains.[1][7]

    • For solid spills, carefully sweep or vacuum the material and place it in a suitable, closed container for disposal.[6] Avoid generating dust.[1][4][6]

    • For liquid spills, absorb the material with an inert, non-flammable absorbent and place it in a container for disposal.[6]

    • Clean the affected area thoroughly.[1]

  • Container Disposal:

    • Handle uncleaned, empty containers as you would the product itself.[1]

    • Rinse the container thoroughly with a suitable solvent (e.g., water) before recycling or disposing of it as regular lab glass or plastic waste.

Key Disposal Considerations

ConsiderationGuideline
Regulatory Compliance All waste disposal must be in accordance with local, state, and national regulations.[1]
Waste Minimization Only prepare the amount of this compound solution needed for your experiment to minimize waste.
Labeling Ensure all waste containers are clearly and accurately labeled with their contents.
Professional Disposal For any uncertainty or for large quantities, always opt for a licensed professional waste disposal service.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed treat_hazardous Treat as Hazardous Waste: Follow institutional EHS protocol is_mixed->treat_hazardous Yes is_solid Is the waste solid or aqueous? is_mixed->is_solid No end End of Process treat_hazardous->end solid_disposal Solid Waste Disposal is_solid->solid_disposal Solid aqueous_disposal Aqueous Solution Disposal is_solid->aqueous_disposal Aqueous is_small_solid Is it a small quantity? solid_disposal->is_small_solid trash_disposal Seal in a labeled container. Check with EHS for trash disposal. is_small_solid->trash_disposal Yes professional_disposal_solid Contact Professional Waste Disposal Service is_small_solid->professional_disposal_solid No trash_disposal->end professional_disposal_solid->end is_small_aqueous Is it a small, dilute quantity? aqueous_disposal->is_small_aqueous drain_disposal Check with EHS for drain disposal approval. Flush with copious amounts of water. is_small_aqueous->drain_disposal Yes professional_disposal_aqueous Collect for Professional Waste Disposal is_small_aqueous->professional_disposal_aqueous No drain_disposal->end professional_disposal_aqueous->end

Caption: this compound Disposal Decision Workflow

References

Essential Safety and Operational Guide for Handling Folate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring workplace safety is paramount. This guide provides essential, immediate safety and logistical information for handling Folate sodium, including operational procedures and disposal plans. Adherence to these guidelines will help maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not generally classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1] The following personal protective equipment is recommended:

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesTightly fitting to protect against dust.
Hand Protection GlovesChemical-impermeable gloves (e.g., nitrile or neoprene).
Body Protection Laboratory coat or disposable gownTo prevent contact with skin and clothing.[2]
Respiratory Protection Dust mask or respiratorRecommended when handling the powder form to avoid inhalation of dust.[1][3]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Work in a well-ventilated area to minimize dust inhalation.[3][4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Store in a cool, dry, and dark place.[6]

  • Keep the container tightly closed.[7]

  • Recommended storage temperatures are 0-4°C for short-term (days to weeks) and -20°C for long-term (months to years).[6][7]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is necessary.

Emergency SituationProcedure
Skin Contact Wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[4][8]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a large amount of water to dilute the substance. Seek medical attention.[4][5]
Spill For small spills, carefully sweep or scoop up the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal. Clean the spill area thoroughly with water.[1][9] For large spills, evacuate the area and contact emergency services.[4]

Disposal Plan

The disposal of this compound must comply with all federal, state, and local regulations.

  • Waste Classification : While not typically classified as hazardous, it is important to consult local regulations to determine if your waste is considered hazardous.[9]

  • Containment : Place this compound waste in a clearly labeled, sealed container.[9] Do not mix with other chemical waste.[9]

  • Disposal Route : Contact your institution's environmental health and safety (EHS) office for specific disposal instructions. Depending on local regulations, disposal options may include incineration or landfilling by a licensed waste disposal company.[9]

Procedural Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Select and Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Weigh/Measure this compound in a Ventilated Area C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F I In Case of Spill or Exposure E->I G Segregate and Label Waste F->G H Dispose of Waste According to Institutional & Local Regulations G->H J Follow Emergency Procedures (First Aid, Spill Cleanup) I->J K Report Incident to Supervisor J->K

Caption: Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Folate sodium
Reactant of Route 2
Folate sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.